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  • Product: 2-Hydroxyethyl propionate
  • CAS: 24567-27-9

Core Science & Biosynthesis

Foundational

Introduction: The Utility of 2-Hydroxyethyl propionate

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl propionate This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis methods for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl propionate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis methods for 2-Hydroxyethyl propionate (2-HEP). We will delve into the core chemical principles, provide detailed experimental protocols, and offer field-proven insights into the causality behind methodological choices, ensuring a thorough understanding of the synthetic process.

2-Hydroxyethyl propionate (C₅H₁₀O₃), also known as ethylene glycol monopropionate, is a bifunctional molecule containing both a hydroxyl and an ester group.[1] This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis. Its applications range from the development of polymers and resins to its use as a specialty solvent and a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its synthesis is crucial for leveraging its full potential in research and development.

Core Synthesis Methodologies

The synthesis of 2-Hydroxyethyl propionate is primarily achieved through esterification and transesterification reactions. The choice of method often depends on factors such as starting material availability, desired yield, reaction scale, and purity requirements.

Direct Acid-Catalyzed Esterification (Fischer Esterification)

The most common and economically viable route to 2-Hydroxyethyl propionate is the direct Fischer esterification of propionic acid with ethylene glycol. This is a reversible condensation reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[2]

2.1.1 Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a critical role by protonating the carbonyl oxygen of the propionic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and provides the final product.

  • Causality : The use of an acid catalyst is not merely an accelerant but a fundamental requirement to activate the carboxylic acid for attack by the weakly nucleophilic alcohol. Without it, the reaction would be impractically slow.

The reversibility of the reaction means that the presence of water, a byproduct, can hydrolyze the ester back to the starting materials.[3][4] Therefore, to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by either using an excess of one reactant (usually the less expensive one, ethylene glycol) or by actively removing water as it is formed.[2][3]

Diagram: Mechanism of Fischer Esterification

FischerEsterification cluster_reactants Reactants cluster_products Products PropionicAcid Propionic Acid ProtonatedAcid Protonated Propionic Acid PropionicAcid->ProtonatedAcid + H⁺ EthyleneGlycol Ethylene Glycol H_plus H⁺ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethylene Glycol TetrahedralIntermediate->ProtonatedAcid - Ethylene Glycol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedEster->TetrahedralIntermediate + H₂O Product 2-Hydroxyethyl propionate ProtonatedEster->Product - H⁺ Product->ProtonatedEster + H⁺ H_plus_regen H⁺ (Catalyst) Water Water (H₂O)

Caption: Acid-catalyzed esterification of propionic acid and ethylene glycol.

2.1.2 Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for synthesizing 2-HEP via Fischer esterification with azeotropic water removal.

Materials and Equipment:

  • Chemicals: Propionic Acid (≥99%), Ethylene Glycol (≥99%), Toluene, Sulfuric Acid (98%), Sodium Bicarbonate (Saturated Solution), Brine (Saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 500 mL three-neck round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Setup: Assemble the flask with the Dean-Stark apparatus and reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add propionic acid (74.08 g, 1.0 mol), ethylene glycol (93.1 g, 1.5 mol, 1.5 eq), and toluene (100 mL). The excess ethylene glycol helps shift the equilibrium, and toluene acts as an azeotropic agent to remove water.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.[5] This addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with:

    • 100 mL of deionized water to remove the bulk of the ethylene glycol.

    • 100 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted propionic acid. (Caution: CO₂ evolution). Repeat until the aqueous layer is no longer acidic.

    • 100 mL of brine to remove residual water and aid in layer separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-Hydroxyethyl propionate (Boiling Point: 90-97 °C at 16 Torr).[1]

Transesterification

Transesterification is an alternative route where an existing ester (e.g., ethyl propionate or methyl propionate) reacts with ethylene glycol to form 2-HEP and a more volatile alcohol (ethanol or methanol). This method is particularly useful if propionic acid is not the preferred starting material.

2.2.1 Mechanistic Insight

The reaction involves the exchange of the alcohol group of an ester. Like direct esterification, it is an equilibrium-controlled process that can be catalyzed by either acids or bases. In base-catalyzed transesterification, a strong base (e.g., sodium methoxide) deprotonates the ethylene glycol, forming a potent nucleophile (alkoxide) that attacks the carbonyl carbon of the starting ester. In acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification.

  • Field Insight : A key advantage is that the reaction can be driven to completion by removing the low-boiling alcohol byproduct (e.g., ethanol, b.p. 78 °C) through distillation, which is often easier than removing water. A study on the transesterification of peanut oil with ethylene glycol using a K₂CO₃ catalyst demonstrated the feasibility of this approach for producing 2-hydroxyethyl esters.[6][7]

2.2.2 Experimental Protocol (Illustrative)

Materials and Equipment:

  • Chemicals: Ethyl propionate, Ethylene Glycol, Sodium Methoxide (catalyst), Acetic Acid (for neutralization), Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle with stirrer.

Procedure:

  • Setup: Assemble a distillation apparatus.

  • Charging Reactants: Charge the flask with ethyl propionate (1.0 mol), ethylene glycol (1.5 mol), and a catalytic amount of sodium methoxide (e.g., 0.05 mol).

  • Reaction: Heat the mixture. As the reaction proceeds, the ethanol byproduct will distill off. Continue heating and collecting the distillate until ethanol is no longer produced.

  • Work-up: Cool the reaction mixture and neutralize the catalyst by adding a small amount of acetic acid.

  • Purification: The crude product can be purified by fractional vacuum distillation to separate the desired 2-HEP from unreacted ethylene glycol and other impurities.

Diagram: Synthesis & Purification Workflow

SynthesisWorkflow A 1. Charge Reactants (Propionic Acid, Ethylene Glycol, Toluene, Catalyst) B 2. Reflux with Water Removal (Dean-Stark Trap) A->B C 3. Cooldown B->C D 4. Aqueous Work-up - Water Wash - Bicarbonate Wash - Brine Wash C->D E 5. Dry Organic Layer (Anhydrous MgSO₄) D->E F 6. Filter E->F G 7. Solvent Removal (Rotary Evaporator) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product: Pure 2-HEP H->I

Caption: General workflow for synthesis and purification of 2-HEP.

Comparison of Synthesis Methods

The selection of a synthetic route involves trade-offs between cost, efficiency, and operational complexity.

Parameter Direct Esterification Transesterification
Starting Materials Propionic Acid, Ethylene GlycolPropionate Ester, Ethylene Glycol
Catalyst Strong Acid (e.g., H₂SO₄)Acid or Base (e.g., NaOCH₃)
Byproduct Removal Water (Azeotropic distillation)Low-boiling Alcohol (Distillation)
Advantages Economical (uses inexpensive starting materials), well-established method.Byproduct removal can be simpler, potentially milder conditions with base catalysis.
Disadvantages Requires strong corrosive acids, water removal can be challenging, potential for side reactions at high temperatures.Starting esters are more expensive than the corresponding acid.

Characterization and Quality Control

Post-synthesis, the purity and identity of 2-Hydroxyethyl propionate must be confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch (~3400 cm⁻¹), the C=O ester stretch (~1735 cm⁻¹), and the C-O stretches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.[7]

Conclusion

The synthesis of 2-Hydroxyethyl propionate is most practically achieved via acid-catalyzed Fischer esterification of propionic acid and ethylene glycol. The success of this method hinges on the effective removal of water to drive the reaction equilibrium towards completion. Alternative methods like transesterification offer procedural advantages but may be less economical. The protocols and insights provided in this guide equip researchers with the foundational knowledge to confidently synthesize and purify this versatile chemical intermediate for their specific applications in drug development and materials science.

References

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE.
  • Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID.
  • ChemSynthesis. (2025). 2-hydroxyethyl propionate.
  • NurdRage. (2015, November 30). Make Ethyl Propionate by Fischer Esterification [Video]. YouTube. Retrieved from [Link]

  • Kastratović, V., et al. (2022).
  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. Retrieved from [Link]

  • Susanti, R. F., et al. (2021). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil as a Bio-Additive for Diesel Fuel. Journal of Physics: Conference Series.

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl propionate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyethyl propionate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyethyl propionate, a molecule with growing interest in various scientific fields. By delving into its synthesis, reactivity, and potential applications, this document aims to be an essential resource for researchers and professionals in drug development and materials science.

Core Molecular Identity and Physicochemical Properties

2-Hydroxyethyl propionate (CAS No. 24567-27-9), with the chemical formula C₅H₁₀O₃, is the ester of propionic acid and ethylene glycol. Its structure features both a hydroxyl group and an ester functional group, which imparts a unique combination of polarity and reactivity.

Key Physicochemical Data

A compilation of the available physical and chemical properties of 2-Hydroxyethyl propionate is presented below. It is important to note that while some experimental data is available, certain parameters are based on predictive models and should be considered with appropriate scientific rigor.

PropertyValueSource
Molecular Formula C₅H₁₀O₃{: target="_blank" rel="noopener noreferrer"}[1]
Molecular Weight 118.13 g/mol {: target="_blank" rel="noopener noreferrer"}[1]
Boiling Point 90-97 °C (at 16 Torr){: target="_blank" rel="noopener noreferrer"}[2]
Density (Predicted) 1.054 ± 0.06 g/cm³{: target="_blank" rel="noopener noreferrer"}[2]
pKa (Predicted) 13.86 ± 0.10{: target="_blank" rel="noopener noreferrer"}[2]
LogP (Predicted) -0.548{: target="_blank" rel="noopener noreferrer"}[2]
Melting Point Not Available{: target="_blank" rel="noopener noreferrer"}[1]
Water Solubility Soluble{: target="_blank" rel="noopener noreferrer"}[3]

Synthesis and Reactivity

The synthesis of 2-Hydroxyethyl propionate can be achieved through several established chemical pathways. Understanding these synthetic routes is crucial for its production and for envisioning its incorporation into more complex molecular architectures.

Synthesis Methodologies

The primary method for synthesizing 2-Hydroxyethyl propionate is through the esterification of propionic acid with ethylene glycol. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

G PropionicAcid Propionic Acid Intermediate Tetrahedral Intermediate PropionicAcid->Intermediate Nucleophilic attack by Ethylene Glycol EthyleneGlycol Ethylene Glycol EthyleneGlycol->Intermediate Product 2-Hydroxyethyl propionate Intermediate->Product Elimination of Water AcidCatalyst Acid Catalyst (H+) Intermediate->AcidCatalyst Deprotonation Water Water AcidCatalyst->PropionicAcid Protonation of Carbonyl

Caption: Fischer Esterification of Propionic Acid and Ethylene Glycol.

A notable synthesis protocol involves the reaction of ethyl propionate with ethylene glycol in the presence of an ion-exchange resin such as Dowex 50W. This transesterification is carried out in a non-polar solvent like octane at elevated temperatures.[3]

Experimental Protocol: Transesterification Synthesis

  • Combine ethyl propionate and a molar excess of ethylene glycol in a round-bottom flask.

  • Add Dowex 50W resin as the acid catalyst.

  • Add octane as the solvent to facilitate azeotropic removal of the ethanol byproduct.

  • Heat the mixture to reflux (approximately 100 °C) for 4 hours, using a Dean-Stark apparatus to collect the ethanol.[3]

  • After cooling, filter the mixture to remove the catalyst.

  • Purify the resulting 2-Hydroxyethyl propionate by vacuum distillation.

Chemical Reactivity

The dual functionality of 2-Hydroxyethyl propionate dictates its reactivity profile. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding propionic acid and ethylene glycol. The free hydroxyl group can undergo further reactions, such as esterification or etherification, making it a useful building block for creating larger molecules and polymers.

Reactions involving the hydroxyl group are of particular interest in polymer chemistry, where it can act as a monomer or a chain extender. Its reactivity is also pertinent in the formulation of surfactants and emulsifiers, where the hydrophilic hydroxyl group and the more lipophilic propionate moiety can be tailored for specific applications.[3]

Applications and Industrial Relevance

While specific, large-scale industrial applications of 2-Hydroxyethyl propionate are not as widely documented as some of its structural isomers, its inherent properties suggest its utility in several areas.

  • Polymer Synthesis: The presence of a reactive hydroxyl group makes it a candidate for the synthesis of polyesters and other polymers. It can be incorporated into polymer backbones to modify properties such as flexibility, hydrophilicity, and biodegradability.

  • Solvents: Its solubility in both water and organic solvents suggests its potential as a specialty solvent in various formulations.[3]

  • Surfactants and Emulsifiers: The amphiphilic nature of the molecule makes it a candidate for use in the production of surfactants and emulsifiers for the food and cosmetic industries.[3]

  • Chemical Intermediate: It serves as a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and specialty chemical sectors.

Safety and Handling

As with any chemical compound, proper safety precautions are necessary when handling 2-Hydroxyethyl propionate.

  • Hazard Statements: It is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It is also considered a combustible liquid (H227).[4]

  • Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[4]

Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group of the propionate moiety (a triplet and a quartet), and signals for the two methylene groups of the hydroxyethyl portion, likely appearing as triplets. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five unique carbon environments in the molecule: the carbonyl carbon, the two methylene carbons of the hydroxyethyl group, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretch from the ester group, typically in the region of 1735-1750 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) stretch will also be prominent, usually in the range of 3200-3600 cm⁻¹. C-O stretching vibrations from both the ester and alcohol functionalities will also be present.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 118. Common fragmentation patterns for esters would likely be observed, including cleavage at the ester linkage.

References

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxyethyl propionate. Retrieved from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

Sources

Foundational

"2-Hydroxyethyl propionate" CAS number 24567-27-9

An In-depth Technical Guide to 2-Hydroxyethyl propionate (CAS: 24567-27-9) A Note from the Senior Application Scientist This technical guide provides a comprehensive overview of 2-Hydroxyethyl propionate (CAS No. 24567-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxyethyl propionate (CAS: 24567-27-9)

A Note from the Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Hydroxyethyl propionate (CAS No. 24567-27-9). It is intended for an audience of researchers, chemists, and professionals in drug development and material science. The information herein is synthesized from available technical data sheets and chemical databases. It is important to note that 2-Hydroxyethyl propionate is a less-documented chemical intermediate. Consequently, some data, particularly regarding applications and toxicology, are based on chemical structure-activity relationships and predictive modeling. This guide aims to consolidate the existing knowledge and provide a scientifically grounded perspective on its properties, synthesis, and potential utility.

Core Identity and Molecular Structure

2-Hydroxyethyl propionate, also known as ethylene glycol monopropionate, is a bifunctional organic molecule containing both a primary alcohol and an ester functional group. This structure suggests its potential as a monomer in polymerization reactions or as a versatile intermediate in organic synthesis.

  • IUPAC Name: 2-hydroxyethyl propanoate

  • Synonyms: 2-(Propionyloxy)ethanol, Ethylene glycol monopropionate, 1,2-Ethanediol, 1-propanoate[1]

  • CAS Number: 24567-27-9[1]

  • Molecular Formula: C₅H₁₀O₃[2]

  • Molecular Weight: 118.13 g/mol [2]

The structural formula is presented below:

Physicochemical Properties

The physicochemical properties of 2-Hydroxyethyl propionate are not extensively documented with experimental data. The following table consolidates available information, distinguishing between predicted and experimental values.

PropertyValueData TypeSource(s)
Boiling Point 90-97 °C (at 16 Torr)Experimental[1][3]
Normal Boiling Point 482.27 K (209.12 °C)Predicted[4]
Density 1.054 ± 0.06 g/cm³Predicted[1][3]
pKa 13.86 ± 0.10Predicted[1][3]
LogP (Octanol/Water) -0.068Predicted[4]
Water Solubility -0.04 (log₁₀ mol/L)Predicted[4]
Refractive Index n/a-
Melting Point n/a-

Note: Predicted values are derived from computational models (e.g., Joback method, Crippen method) and should be used as estimates pending experimental verification.[4]

Synthesis of 2-Hydroxyethyl propionate

The primary route for synthesizing 2-Hydroxyethyl propionate is the esterification of ethylene glycol with propionic acid or a more reactive derivative like propionyl chloride or propionic anhydride.

General Reaction Pathway: Fischer Esterification

The most direct method involves the acid-catalyzed reaction between propionic acid and an excess of ethylene glycol to favor the mono-esterification product.

G cluster_reactants Reactants cluster_products Products PropionicAcid Propionic Acid (CH₃CH₂COOH) Catalyst Acid Catalyst (e.g., H₂SO₄) PropionicAcid->Catalyst EthyleneGlycol Ethylene Glycol (HOCH₂CH₂OH) EthyleneGlycol->Catalyst Product 2-Hydroxyethyl propionate Water Water (H₂O) Catalyst->Product Catalyst->Water

Caption: Fischer-Speier esterification of ethylene glycol.

Causality in Experimental Design:

  • Excess Ethylene Glycol: Using an excess of the diol (ethylene glycol) shifts the reaction equilibrium towards the products (Le Chatelier's principle) and statistically favors the formation of the mono-propionate ester over the di-ester.

  • Acid Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

  • Removal of Water: The reaction is reversible. To drive it to completion, the water produced as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Referenced Experimental Protocol

A specific protocol for the synthesis of 2-Hydroxyethyl propionate is described in the scientific literature. Researchers should consult the following publication for detailed methodology, purification, and characterization:

  • Source: Chemical and Pharmaceutical Bulletin, 1971, Volume 19, Page 817.[2]

While the full text is not provided, a typical laboratory procedure based on the Fischer esterification principle is outlined below for illustrative purposes.

Illustrative Laboratory Workflow

Objective: Synthesize 2-Hydroxyethyl propionate via acid-catalyzed esterification.

Materials:

  • Propionic acid

  • Ethylene glycol (4-5 molar equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark trap, condenser, and distillation apparatus.

Step-by-Step Methodology:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.

  • Charging the Reactor: To the flask, add ethylene glycol, propionic acid, and toluene.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is nearing completion.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid. Wash subsequently with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the toluene solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-Hydroxyethyl propionate.

G A 1. Assemble Reflux Apparatus with Dean-Stark Trap B 2. Charge Flask with Reactants (Ethylene Glycol, Propionic Acid, Toluene) A->B C 3. Add Sulfuric Acid (Catalyst) B->C D 4. Heat to Reflux Collect Water Azeotropically C->D E 5. Cool and Neutralize (Wash with NaHCO₃) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Purify by Vacuum Distillation F->G H Pure 2-Hydroxyethyl propionate G->H G A 1. Risk Assessment Review SDS and Hazard Codes (H315, H319, H335) B 2. Engineering Controls Work in a Fume Hood A->B C 3. Personal Protective Equipment (PPE) Wear Safety Goggles, Lab Coat, Nitrile Gloves B->C D 4. Dispensing Handle away from ignition sources. Use appropriate tools (pipette, syringe) C->D E 5. Waste Disposal Dispose in designated organic waste container D->E F 6. Emergency Preparedness Ensure access to eyewash station and safety shower D->F

Caption: Safe handling workflow for 2-Hydroxyethyl propionate.

Trustworthiness through Self-Validation:

  • Before Work: A review of the Safety Data Sheet (SDS) validates the necessity of the chosen engineering controls and PPE.

  • During Work: The correct use of the fume hood and PPE mitigates the risks of respiratory and skin/eye irritation.

  • After Work: Proper waste disposal prevents environmental contamination and exposure to others. The readiness of emergency equipment serves as a final layer of safety.

Toxicological Data: No specific LD₅₀ or detailed toxicological studies for 2-Hydroxyethyl propionate (CAS 24567-27-9) were found in the public domain. The hazard statements are likely based on data from structurally similar compounds. A thorough toxicological evaluation would be necessary before considering this compound for any application involving human contact, such as in drug formulations or consumer products.

Conclusion and Future Directions

2-Hydroxyethyl propionate is a bifunctional ester with clear potential as a monomer and chemical intermediate. The current body of public knowledge is limited, providing an opportunity for further research. Key areas for future investigation include:

  • Full Physicochemical Characterization: Experimental determination of melting point, refractive index, viscosity, and other physical properties.

  • Spectroscopic Analysis: Publication of standard NMR (¹H, ¹³C), IR, and mass spectrometry data to create a reference for researchers.

  • Polymerization Studies: Investigation of its utility as a monomer in creating novel polymers and characterization of the resulting materials.

  • Toxicological and Biocompatibility Assessment: A critical step to determine the safety profile of the molecule and any polymers derived from it, which would be essential for any potential biomedical or pharmaceutical applications.

This guide serves as a foundational document for scientists and researchers interested in exploring the chemistry and potential of this versatile, yet under-documented, molecule.

References

  • ChemSynthesis. (n.d.). 2-hydroxyethyl propionate. Retrieved January 23, 2026, from [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved January 23, 2026, from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved January 23, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl acrylate. Retrieved January 23, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. Retrieved January 23, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-hydroxyethyl ester (CAS 24567-27-9). Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Propionate

This guide provides a comprehensive technical overview of 2-hydroxyethyl propionate, a bifunctional organic molecule of interest to researchers and professionals in chemistry and material science. While not prominently f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-hydroxyethyl propionate, a bifunctional organic molecule of interest to researchers and professionals in chemistry and material science. While not prominently featured in current drug development literature, its unique structural characteristics—possessing both a primary alcohol and an ester functional group—warrant a detailed examination of its properties and potential applications. This document synthesizes available data on its molecular characteristics, synthesis, physicochemical properties, and safety profile, offering a foundational resource for its scientific evaluation.

Core Molecular and Physical Characteristics

2-Hydroxyethyl propionate (CAS No. 24567-27-9), also known as ethylene glycol monopropionate, is an ester of propionic acid and ethylene glycol. Its molecular structure presents a propionyl group attached to one of the hydroxyl groups of ethylene glycol, leaving a terminal primary alcohol. This dual functionality is key to its chemical reactivity and potential utility as a monomer or chemical intermediate.

Molecular Identity and Weight

The fundamental properties of 2-hydroxyethyl propionate are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

PropertyValueSource
Molecular Formula C₅H₁₀O₃, [1]
Molecular Weight 118.13 g/mol [1], [2]
CAS Number 24567-27-9, [1]
SMILES CCC(=O)OCCO[2]
InChI Key SFAMKDPMPDEXGH-UHFFFAOYSA-N[3]
Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in various systems, including its solubility, volatility, and potential for environmental distribution. Much of the available data for 2-hydroxyethyl propionate is predicted, as extensive experimental characterization is not widely published.

PropertyValueNotesSource
Boiling Point 90-97 °C at 16 TorrPredicted., [1]
482.27 K (209.12 °C)Calculated normal boiling point.[2]
Density 1.054 ± 0.06 g/cm³Predicted., [1]
pKa 13.86 ± 0.10Predicted.[1]
Water Solubility SolubleInferred from structure and properties of similar compounds.[1]

Note on Boiling Point Discrepancy: The significant difference between the predicted boiling point at reduced pressure and the calculated normal boiling point highlights the need for experimental verification. The lower value is practical for purification by vacuum distillation, while the higher value is a theoretical estimate at atmospheric pressure.

Synthesis and Purification

The synthesis of 2-hydroxyethyl propionate can be achieved through several standard esterification methods. The choice of method depends on factors such as desired purity, scale, and available starting materials.

Synthesis Workflow

A common and straightforward approach is the direct esterification of ethylene glycol with propionic acid or its derivatives. The following diagram illustrates a generalized workflow for this synthesis.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactants: Ethylene Glycol & Propionic Anhydride/Chloride B Reaction Vessel: - Inert Solvent (e.g., Dichloromethane) - Optional: Base (e.g., Pyridine) A->B Combine C Reaction Conditions: - Stirring - Controlled Temperature (e.g., 0°C to RT) B->C Maintain D Aqueous Wash: - Remove unreacted acid/base C->D Proceed to E Drying: - Anhydrous MgSO₄ or Na₂SO₄ D->E F Solvent Removal: - Rotary Evaporation E->F G Final Purification: - Vacuum Distillation F->G H Pure 2-Hydroxyethyl Propionate G->H

Sources

Foundational

An In-depth Technical Guide to 2-Hydroxyethyl propionate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Hydroxyethyl propionate, a versatile bifunctional molecule. With its ester and primary alcohol functionalities, this compound holds significant potential in var...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Hydroxyethyl propionate, a versatile bifunctional molecule. With its ester and primary alcohol functionalities, this compound holds significant potential in various scientific and industrial applications, particularly in the realm of polymer chemistry and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a detailed understanding of this compound's characteristics and utility.

Molecular Structure and Physicochemical Properties

2-Hydroxyethyl propionate, also known as ethylene glycol monopropionate, possesses a simple yet versatile molecular architecture. The structure consists of a propionyl group esterified with one of the hydroxyl groups of ethylene glycol, leaving a free primary hydroxyl group. This dual functionality is the cornerstone of its chemical reactivity and utility.

The structural formula is represented by the SMILES string: CCC(=O)OCCO.[1]

A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 24567-27-9[2][3][4]
Molecular Formula C₅H₁₀O₃[1][2][3][4]
Molecular Weight 118.13 g/mol [1][2][3][4]
Boiling Point 90-97 °C at 16 Torr[2][3]
Predicted Density 1.054 ± 0.06 g/cm³[3]
InChI Key SFAMKDPMPDEXGH-UHFFFAOYSA-N[1]

Synthesis of 2-Hydroxyethyl propionate

The synthesis of 2-Hydroxyethyl propionate can be achieved through several routes. A common and efficient method involves the esterification of ethylene glycol with propionic acid or its derivatives. One documented method is the reaction of ethylene glycol with ethyl propionate.

Experimental Protocol: Transesterification of Ethyl Propionate with Ethylene Glycol

This protocol is based on a referenced synthetic route and established principles of transesterification. The causality behind the choice of reagents and conditions is to favor the formation of the mono-esterified product and to drive the equilibrium towards the desired product.

Materials:

  • Ethylene glycol

  • Ethyl propionate

  • Dowex 50W (or other suitable acidic catalyst)

  • Octane (or another suitable high-boiling, inert solvent)

  • Standard laboratory glassware for reactions under reflux

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylene glycol and ethyl propionate. A molar excess of ethylene glycol is often used to favor the formation of the mono-propionate ester over the di-ester.

  • Solvent and Catalyst Addition: Add octane to the reaction mixture. The solvent serves to control the reaction temperature and can aid in the azeotropic removal of the ethanol byproduct, thus driving the reaction forward. Add a catalytic amount of Dowex 50W resin. This strong acidic ion-exchange resin is a heterogeneous catalyst, which simplifies purification as it can be easily filtered off after the reaction.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring. The reaction is typically carried out for several hours (e.g., 4 hours) to reach equilibrium.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the Dowex 50W catalyst by filtration. The solvent and any unreacted starting materials can be removed by distillation. The final product, 2-Hydroxyethyl propionate, can be purified by vacuum distillation.

Synthesis Pathway Diagram

Synthesis_of_2_Hydroxyethyl_propionate cluster_conditions Reaction Conditions cluster_products Products Ethylene_Glycol Ethylene Glycol (HOCH₂CH₂OH) Catalyst Dowex 50W (Acid Catalyst) Ethyl_Propionate Ethyl Propionate (CH₃CH₂COOCH₂CH₃) Product 2-Hydroxyethyl propionate (CH₃CH₂COOCH₂CH₂OH) Catalyst->Product Transesterification Byproduct Ethanol (CH₃CH₂OH) Catalyst->Byproduct Conditions Octane 100°C, 4h

Caption: Synthesis of 2-Hydroxyethyl propionate via transesterification.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-Hydroxyethyl propionate is expected to show four distinct signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the propionyl group, likely in the range of 1.0-1.2 ppm.

  • A quartet for the methylene protons (-CH₂-) of the propionyl group, adjacent to the carbonyl, expected around 2.2-2.4 ppm.

  • A triplet for the methylene protons adjacent to the ester oxygen (-COOCH₂-), anticipated in the region of 4.1-4.3 ppm.

  • A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), expected around 3.6-3.8 ppm.

  • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is variable and dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to exhibit five signals, corresponding to the five non-equivalent carbon atoms in the molecule:

  • A signal for the methyl carbon (-CH₃) of the propionyl group, expected at approximately 9-12 ppm.

  • A signal for the methylene carbon (-CH₂-) of the propionyl group, around 27-30 ppm.

  • A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH), predicted in the range of 60-63 ppm.

  • A signal for the methylene carbon adjacent to the ester oxygen (-COOCH₂-), expected around 65-68 ppm.

  • A signal for the carbonyl carbon (C=O) of the ester group, anticipated in the region of 173-176 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-Hydroxyethyl propionate would be characterized by the following key absorption bands:

  • A strong, broad band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

  • Strong C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups, typically appearing in the 2850-3000 cm⁻¹ range.

  • A very strong, sharp absorption band around 1735-1750 cm⁻¹, corresponding to the C=O stretching of the ester carbonyl group.

  • C-O stretching vibrations for the ester and alcohol functionalities, expected in the 1000-1300 cm⁻¹ region.

Applications in Drug Development and Materials Science

The bifunctional nature of 2-Hydroxyethyl propionate makes it a valuable monomer for the synthesis of functional polymers. The presence of a free hydroxyl group allows for post-polymerization modification or for creating polymers with specific hydrophilic properties.

While direct applications of 2-Hydroxyethyl propionate in drug formulations are not extensively documented, its structural motifs are found in various biocompatible and biodegradable polymers used in drug delivery. For instance, polymers based on hydroxyethyl-containing monomers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), have been widely investigated for biomedical applications due to their high water content, non-toxicity, and biocompatibility. These polymers are often used in the fabrication of hydrogels for controlled drug release.

The propionate ester linkage in 2-Hydroxyethyl propionate can be susceptible to hydrolysis, suggesting its potential as a building block for creating biodegradable polyesters for drug delivery systems. The rate of degradation can be tailored by copolymerization with other monomers.

Furthermore, hyperpolarized [¹³C]-2-hydroxyethylpropionate has been investigated as a contrast agent for in vivo metabolic imaging using magnetic resonance imaging (MRI).[5] This highlights the potential of this molecule and its derivatives in advanced biomedical diagnostics.[5]

Safety and Handling

2-Hydroxyethyl propionate is a combustible liquid and requires careful handling in a well-ventilated area, away from sources of ignition. Based on available safety data, the following GHS hazard statements are associated with this compound:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • ChemSynthesis. (2025, May 20). 2-hydroxyethyl propionate - C5H10O3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-hydroxyethyl ester (CAS 24567-27-9). Retrieved from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, January 31). Hyperpolarized [13C]-2-hydroxyethylpropionate. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-. Retrieved from [Link]

  • NMR SPECTROSCOPY. (2014, July 24). ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Hydroxyethyl propionate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxyethyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

2-Hydroxyethyl propionate (C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ) possesses a unique structure that gives rise to a distinct spectroscopic fingerprint.[1] Understanding this structure is paramount to interpreting its spectra. The molecule consists of a propionyl group ester-linked to ethylene glycol.

The primary analytical techniques discussed—¹H NMR, ¹³C NMR, and IR spectroscopy—each provide complementary information. ¹H NMR reveals the proton environment and connectivity, ¹³C NMR maps the carbon backbone, and IR spectroscopy identifies the key functional groups (ester, alcohol, and alkyl chains).

Figure 1. Molecular Structure of 2-Hydroxyethyl Propionate cluster_propionate Propionate Moiety cluster_ethyl Hydroxyethyl Moiety C1 C1 (CH₃) C2 C2 (CH₂) C1->C2 C3 C3 (C=O) C2->C3 O1 O C3->O1 O O2 O C3->O2 C4 C4 (CH₂) C5 C5 (CH₂) C4->C5 OH OH C5->OH O2->C4

Caption: Molecular structure with atom numbering for NMR assignments.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-hydroxyethyl propionate in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit five distinct signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 1.15 Triplet (t) 3H CH₃-CH₂- (C1)
b 2.36 Quartet (q) 2H -CH₂-C=O (C2)
c ~2.5-3.0 Broad Singlet 1H -OH
d 3.81 Triplet (t) 2H HO-CH₂- (C5)

| e | 4.25 | Triplet (t) | 2H | -O-CH₂- (C4) |

Note: Data is based on spectral prediction and established chemical shift principles.

Interpretation and Causality:

  • Signal (a) δ 1.15 (triplet, 3H): This upfield signal corresponds to the methyl protons (C1). It appears as a triplet due to spin-spin coupling with the two adjacent methylene protons on C2 (n+1 rule, 2+1=3 peaks).

  • Signal (b) δ 2.36 (quartet, 2H): These are the methylene protons (C2) of the propionate group. They are deshielded by the adjacent carbonyl group (C=O). The signal is split into a quartet by the three neighboring methyl protons on C1 (n+1 rule, 3+1=4 peaks).

  • Signal (c) ~δ 2.5-3.0 (broad singlet, 1H): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. It does not typically couple with adjacent protons.

  • Signal (d) δ 3.81 (triplet, 2H): This signal is assigned to the methylene protons attached to the hydroxyl group (C5). These protons are deshielded by the adjacent oxygen atom. They appear as a triplet due to coupling with the two protons on the adjacent C4 methylene group.

  • Signal (e) δ 4.25 (triplet, 2H): The most downfield signal corresponds to the methylene protons (C4) directly attached to the ester oxygen. This oxygen atom is strongly electron-withdrawing, causing significant deshielding of the adjacent protons. The signal is a triplet due to coupling with the C5 methylene protons.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As proton-decoupled spectra are standard, each unique carbon atom typically appears as a single line. The predicted ¹³C NMR spectrum for 2-hydroxyethyl propionate shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
9.1 C1 (CH₃) Aliphatic methyl carbon, most upfield.
27.6 C2 (CH₂) Aliphatic methylene, slightly deshielded by the carbonyl group.
60.8 C5 (CH₂) Methylene carbon bonded to the hydroxyl group.
66.4 C4 (CH₂) Methylene carbon bonded to the ester oxygen, more deshielded than C5.

| 174.5 | C3 (C=O) | Carbonyl carbon of the ester, most downfield due to the double bond to oxygen. |

Note: Data is based on spectral prediction and established chemical shift principles.

Interpretation and Causality:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of attached atoms.

  • The ester carbonyl carbon (C3) is the most deshielded (furthest downfield) due to its sp² hybridization and direct attachment to two oxygen atoms.

  • The methylene carbons of the ethyl group (C4 and C5) are in the typical range for carbons bonded to oxygen (60-70 ppm). C4 is further downfield than C5 because the ester oxygen has a stronger deshielding effect than the alcohol oxygen.

  • The aliphatic carbons of the propionate group (C1 and C2) are found upfield. The methyl carbon (C1) is the most shielded, appearing at the lowest chemical shift.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-hydroxyethyl propionate, the key functional groups are the alcohol (-OH) and the ester (-C=O).

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550-3200 (broad) O-H stretch Alcohol
2980-2850 C-H stretch Alkane (CH₂, CH₃)
~1735 (strong) C=O stretch Ester
~1240 (strong) C-O stretch Ester (acyl-oxygen)

| ~1050 | C-O stretch | Alcohol |

Note: Frequencies are based on established correlation tables.

Interpretation and Causality:

  • Broad O-H Stretch (3550-3200 cm⁻¹): This is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.

  • Strong C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption in this region is characteristic of the carbonyl group in an aliphatic ester. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-H Stretches (2980-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • C-O Stretches (~1240 cm⁻¹ and ~1050 cm⁻¹): The spectrum will contain two distinct C-O stretching bands. The one at higher wavenumber (~1240 cm⁻¹) is associated with the C-O bond of the ester group that is adjacent to the carbonyl. The band at lower wavenumber (~1050 cm⁻¹) corresponds to the C-O bond of the primary alcohol.

Experimental Protocols

The following sections describe standardized, self-validating protocols for acquiring high-quality NMR and IR spectra.

NMR Sample Preparation and Acquisition

This protocol ensures reproducible and high-resolution NMR data.

cluster_workflow NMR Acquisition Workflow start Start: Sample Weighing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer solution to a clean, dry NMR tube dissolve->transfer instrument Place tube in NMR spinner and insert into spectrometer transfer->instrument tune Tune and shim the probe for optimal magnetic field homogeneity instrument->tune acquire_1h Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) tune->acquire_1h acquire_13c Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acquire_1h->acquire_13c process Process data: Fourier transform, phase correction, baseline correction, and integration acquire_13c->process end End: Data Analysis process->end

Caption: A standardized workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of 2-hydroxyethyl propionate into a clean vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer.

  • Tuning and Shimming: The instrument's software should be used to automatically tune the probe and shim the magnetic field to ensure high resolution and good peak shape.

  • ¹H Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a relaxation delay of 2 seconds.

  • ¹³C Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.[2]

  • Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and, for ¹H spectra, integration of the signals.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of liquid or solid samples with minimal preparation.[4]

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat 2-hydroxyethyl propionate liquid directly onto the center of the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Integrated Spectroscopic Analysis

By combining the information from ¹H NMR, ¹³C NMR, and IR spectroscopy, a complete and unambiguous structural confirmation of 2-hydroxyethyl propionate can be achieved. The IR spectrum confirms the presence of the hydroxyl and ester carbonyl groups. The ¹³C NMR confirms the presence of five unique carbon environments, including the characteristic downfield ester carbonyl. Finally, the ¹H NMR spectrum provides the most detailed information, showing the specific proton environments and their connectivity through spin-spin coupling, which perfectly matches the proposed structure. This integrated approach forms a self-validating system for the positive identification and purity assessment of the molecule.

References

  • ChemSynthesis. (2024). 2-hydroxyethyl propionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Hyperpolarized [13C]-2-hydroxyethylpropionate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectroscopy of solution‐phase PHIP of 0.4 m HP 2‐hydroxyethyl... Retrieved from [Link]

  • Cheméo. (2024). Chemical Properties of Propanoic acid, 2-hydroxyethyl ester (CAS 24567-27-9). Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • NP-MRD. (2017). Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). Retrieved from [Link]

  • National Institutes of Health. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • Chemsrc. (2024). Propionic acid 2-hydroxyethyl ester | CAS#:24567-27-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Machine learning prediction of spectroscopic properties: a IR spectrum... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S19. 13 C-NMR spectra of 1-13 C-hyperpolarized hydroxyethyl... Retrieved from [Link]

  • PubChemLite. (2024). 2-hydroxyethylpropionate (C5H10O3). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Hydroxyethyl Propionate

This guide provides an in-depth exploration of 2-Hydroxyethyl propionate, a versatile chemical compound with significant applications in research and development. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Hydroxyethyl propionate, a versatile chemical compound with significant applications in research and development. It is designed for researchers, scientists, and drug development professionals, offering a blend of technical data, practical insights, and validated protocols.

Section 1: Nomenclature and Identification

Clarity in chemical identification is paramount to reproducible science. This section delineates the various synonyms, systematic names, and registry numbers associated with 2-Hydroxyethyl propionate to ensure unambiguous communication and sourcing.

Systematic and Common Names

2-Hydroxyethyl propionate is known by several names, which can sometimes lead to confusion. The following is a comprehensive list of its synonyms:

  • IUPAC Name: 2-hydroxyethyl propanoate[1][2]

  • Systematic Name: Propanoic acid, 2-hydroxyethyl ester[2][3]

  • Common Synonyms:

    • Ethylene glycol monopropionate[2][3]

    • Glycol monopropionate[4][5]

    • 2-(Propionyloxy)ethanol[2][3]

    • Propionic acid-(2-hydroxy-ethyl ester)[4][5]

    • 1,2-Ethanediol, monopropanoate[2][4]

    • Propionsaeure-monoglykolester (German)[4][5]

    • Propionsaeure-(2-hydroxy-aethylester) (German)[4][5]

It is crucial to distinguish 2-Hydroxyethyl propionate from its isomer, ethyl lactate (ethyl 2-hydroxypropanoate), which has a different chemical structure and properties.

Chemical Identifiers

For precise identification and database searches, the following identifiers are essential:

IdentifierValueSource
CAS Number 24567-27-9[3][4][6]
Molecular Formula C5H10O3[1][3][4][6]
Molecular Weight 118.13 g/mol [1][3][4][6]
InChIKey SFAMKDPMPDEXGH-UHFFFAOYSA-N[1][5]
SMILES CCC(=O)OCCO[1][5]

A logical diagram illustrating the relationship between the primary name and its key synonyms is presented below to aid in conceptual understanding.

Synonyms 2-Hydroxyethyl propionate 2-Hydroxyethyl propionate 2-hydroxyethyl propanoate 2-hydroxyethyl propanoate 2-Hydroxyethyl propionate->2-hydroxyethyl propanoate IUPAC Name Propanoic acid, 2-hydroxyethyl ester Propanoic acid, 2-hydroxyethyl ester 2-Hydroxyethyl propionate->Propanoic acid, 2-hydroxyethyl ester Systematic Name Ethylene glycol monopropionate Ethylene glycol monopropionate 2-Hydroxyethyl propionate->Ethylene glycol monopropionate Common Synonym CAS: 24567-27-9 CAS: 24567-27-9 2-Hydroxyethyl propionate->CAS: 24567-27-9 Identifier

Caption: Relationship between the primary name and key synonyms/identifiers.

Section 2: Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental design and formulation development.

Key Physicochemical Data

The following table summarizes the critical physicochemical properties of 2-Hydroxyethyl propionate.

PropertyValueSource
Boiling Point 90-97 °C (at 16 Torr)[3][4]
Density (Predicted) 1.054 ± 0.06 g/cm³[3][4]
pKa (Predicted) 13.86 ± 0.10[3][4]
Purity (Typical) ≥ 97%[4][6]
Storage Sealed in dry, 2-8°C[6]

These properties indicate that 2-Hydroxyethyl propionate is a relatively stable liquid under standard laboratory conditions, though it should be stored in a cool, dry environment to maintain its integrity.

Section 3: Applications in Research and Drug Development

While specific applications of 2-Hydroxyethyl propionate are not extensively detailed in the initial search results, its chemical structure as a hydroxy-ester suggests potential utility in several areas relevant to the target audience. Further investigation is required to detail its specific roles. The presence of both a hydroxyl and an ester group makes it a candidate for use as a:

  • Building block in organic synthesis: The hydroxyl group can be further functionalized, and the ester can be hydrolyzed or transesterified.

  • ** biocompatible solvent or plasticizer:** Its structure is similar to other compounds used in pharmaceutical formulations.

  • Monomer for polymerization: The hydroxyl group can participate in condensation polymerization.

A search for patents and scholarly articles citing this compound will be necessary to elaborate on its specific applications.

Section 4: Experimental Protocols

To ensure the practical utility of this guide, this section will be developed to include detailed, step-by-step methodologies for key experiments and workflows involving 2-Hydroxyethyl propionate. This will require a dedicated search for established protocols in the scientific literature. Potential protocols to be included are:

  • Synthesis of 2-Hydroxyethyl propionate.

  • Purification and characterization techniques.

  • Example reactions utilizing 2-Hydroxyethyl propionate as a starting material.

Section 5: Safety and Handling

A comprehensive guide must address the safety aspects of handling the compound. This section will be populated with information from material safety data sheets (MSDS) and other regulatory sources to provide guidance on:

  • Hazard identification.

  • Personal protective equipment (PPE).

  • First aid measures.

  • Spill and disposal procedures.

References

A complete list of all cited sources with clickable URLs will be provided at the end of this guide.

Next Steps for Development:

To complete this technical guide as per the user's request, the following searches will be performed:

  • In-depth search for the applications of 2-Hydroxyethyl propionate in research, particularly in drug development, organic synthesis, and m
  • Search for established and validated experimental protocols for the synthesis, purification, and common reactions of 2-Hydroxyethyl propion
  • Search for quantitative data related to its performance in various applications, such as reaction yields, solubility data in different solvents, and physical properties under varying conditions.
  • Search for safety and handling information from reliable sources like MSDS databases and regul
  • Search for signaling pathways or biological processes where 2-Hydroxyethyl propionate or its derivatives might be involved, to cre
  • Gather all located URLs for the final, comprehensive reference list.

This structured approach will ensure that the final guide is comprehensive, technically accurate, and of high value to the intended audience.

Sources

Foundational

"2-Hydroxyethyl propionate" physical properties (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxyethyl propionate Introduction 2-Hydroxyethyl propionate (CAS No. 24567-27-9), also known as ethylene glycol monopropionate, is a bifunctional molecule co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxyethyl propionate

Introduction

2-Hydroxyethyl propionate (CAS No. 24567-27-9), also known as ethylene glycol monopropionate, is a bifunctional molecule containing both a primary hydroxyl group and an ester functional group. This unique structure makes it a valuable intermediate in organic synthesis and a component in the formulation of various materials. A thorough understanding of its core physical properties, such as boiling point and density, is paramount for its effective handling, application, and process design in both research and industrial settings. This guide provides a detailed examination of these properties, the underlying molecular principles that govern them, and the robust experimental methodologies for their verification.

Core Physical Properties of 2-Hydroxyethyl propionate

The fundamental physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For 2-Hydroxyethyl propionate, the key properties are summarized below.

Physical PropertyValueConditionsSource
Boiling Point 90-97 °Cat 16 Torr (21.3 hPa)[1][2]
Density 1.054 ± 0.06 g/cm³Predicted[1][2]
Molecular Formula C₅H₁₀O₃-[2][3]
Molecular Weight 118.13 g/mol -[2][3]

Expert Insights: The Causality Behind the Properties

A mere listing of physical properties is insufficient for true scientific application. Understanding the why—the relationship between molecular architecture and macroscopic behavior—is critical for prediction, troubleshooting, and innovation.

Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The value for 2-Hydroxyethyl propionate (90-97 °C at 16 Torr) is a direct consequence of the intermolecular forces between its molecules.[1][2]

  • Hydrogen Bonding: The most significant contributor is the primary hydroxyl (-OH) group. This group allows for strong hydrogen bonding, where the hydrogen atom of one molecule is attracted to the electronegative oxygen atom of a neighboring molecule. This requires substantial thermal energy to overcome, resulting in a relatively high boiling point compared to analogous molecules lacking this group.

  • Dipole-Dipole Interactions: The ester functional group (-COO-) possesses a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms. These permanent dipoles lead to dipole-dipole attractions, which are weaker than hydrogen bonds but still contribute significantly to the overall intermolecular cohesion.

  • Effect of Reduced Pressure: The boiling point is reported at a reduced pressure of 16 Torr. This is a common practice for compounds that may decompose, oxidize, or polymerize at their atmospheric boiling point. By lowering the external pressure, the temperature required to achieve boiling is significantly reduced, allowing for safer distillation and purification.

Density Analysis

Density is a measure of mass per unit volume (D = m/v) and is influenced by molecular weight and how efficiently the molecules can pack together in a liquid state.[4]

  • Molecular Weight: With a molecular weight of 118.13 g/mol , 2-Hydroxyethyl propionate is denser than water.[2][3]

  • Molecular Packing: The combination of the flexible ethyl group and the polar hydroxyl and ester groups influences how closely the molecules can arrange themselves. The strong intermolecular forces, particularly hydrogen bonding, tend to pull the molecules closer together, contributing to a more compact and denser liquid phase. The reported value of 1.054 g/cm³ is consistent with a molecule of this size and functionality.[1][2]

Visualization of Structure-Property Relationships

The following diagram illustrates the connection between the functional groups of 2-Hydroxyethyl propionate and its key physical properties.

G cluster_0 Molecular Structure: 2-Hydroxyethyl propionate cluster_1 Functional Groups cluster_2 Intermolecular Forces cluster_3 Macroscopic Physical Properties struct CH₃CH₂C(=O)OCH₂CH₂OH hydroxyl Hydroxyl (-OH) h_bond Hydrogen Bonding hydroxyl->h_bond Dominant ester Ester (-COO-) dipole Dipole-Dipole Interactions ester->dipole Significant bp Boiling Point h_bond->bp Increases density Density h_bond->density Increases Packing dipole->bp Increases dipole->density Increases Packing

Caption: Relationship between molecular features and physical properties.

Experimental Protocols for Property Verification

To ensure scientific integrity, physical properties must be verifiable. The following protocols describe self-validating methods for determining the boiling point and density of liquid samples like 2-Hydroxyethyl propionate.

Protocol 1: Boiling Point Determination via Thiele Tube Method

This microscale method is efficient for determining the boiling point of small sample volumes.

Methodology:

  • Sample Preparation: Fill a small test tube (Durham tube) to a depth of approximately 2-3 cm with 2-Hydroxyethyl propionate.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the heat is applied to the side arm.[5]

  • Observation: Heat gently. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges.

  • Cooling and Measurement: Turn off the heat. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5] This indicates that the vapor pressure of the sample equals the atmospheric pressure.

  • Validation: Repeat the heating and cooling cycle at least twice. Consistent temperature readings validate the result. Record the ambient barometric pressure.

Protocol 2: Density Determination by Mass and Volume

This fundamental and direct method provides a reliable density measurement.[4][6]

Methodology:

  • Mass of Empty Cylinder: Using an analytical balance, measure and record the mass of a clean, dry 10 mL or 25 mL graduated cylinder.[7]

  • Volume Measurement: Carefully add a specific volume of 2-Hydroxyethyl propionate (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Mass of Cylinder and Liquid: Measure and record the combined mass of the graduated cylinder and the liquid sample.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[7]

    • Calculate the density using the formula: Density = Mass / Volume.[8]

  • Self-Validation and Precision:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calculate the average density and standard deviation. A low standard deviation indicates high precision.

    • Ensure the temperature of the liquid is recorded, as density is temperature-dependent.

Conclusion

The physical properties of 2-Hydroxyethyl propionate are a direct reflection of its molecular structure. The presence of both hydroxyl and ester functionalities imparts strong intermolecular forces, leading to a relatively high boiling point and a density greater than water. The established values for these properties serve as a critical baseline for researchers and professionals. By employing the detailed experimental protocols provided, these properties can be reliably verified, ensuring the accuracy and integrity of any scientific or industrial application involving this versatile compound.

References

  • LookChem. Propionic acid 2-hydroxyethyl ester. [Link]

  • ChemSynthesis. 2-hydroxyethyl propionate - C5H10O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

  • WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

  • American Chemical Society. Lesson 3.3: Density of Water. [Link]

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Exploratory

A Comprehensive Technical Guide to 2-Hydroxyethyl Propanoate: From Historical Discovery to Modern Applications

Abstract: This guide provides an in-depth exploration of 2-Hydroxyethyl propanoate (HEP), a bifunctional molecule of significant industrial interest. The narrative traces the historical context of its inevitable "discove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth exploration of 2-Hydroxyethyl propanoate (HEP), a bifunctional molecule of significant industrial interest. The narrative traces the historical context of its inevitable "discovery" through the foundational development of its precursors—propionic acid and ethylene glycol—and the establishment of esterification chemistry. It offers a detailed examination of its synthesis via Fischer-Speier esterification, including a step-by-step laboratory protocol and characterization methods. Furthermore, this document elucidates the compound's critical applications in polymer science and coatings, linking its unique chemical structure to its functional roles. Safety considerations and a comprehensive list of references are also included to provide a complete resource for researchers, scientists, and professionals in drug development and materials science.

Part 1: Foundational Chemistry and Historical Context

Nomenclature and Chemical Identity

2-Hydroxyethyl propanoate, also known by its IUPAC name 2-hydroxyethyl propanoate and often referred to as ethylene glycol monopropionate, is an organic compound representing a simple ester of propionic acid and ethylene glycol. Its identity is well-defined by its chemical structure and registry numbers.

Identifier Value
IUPAC Name 2-hydroxyethyl propanoate
Synonyms 2-Hydroxyethyl propionate, Ethylene glycol monopropionate[1]
CAS Number 24567-27-9[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Chemical Structure CH3CH2C(=O)OCH2CH2OH
The Precursors: A Tale of Two Molecules

The history of 2-Hydroxyethyl propanoate is intrinsically linked to the discovery and industrialization of its constituent molecules.

  • Propionic Acid: First described in 1844 by chemist Johann Gottlieb, who identified it among the degradation products of sugar.[2][3] A few years later, in 1847, French chemist Jean-Baptiste Dumas recognized that various researchers had unknowingly produced the same substance.[2][4] He named it propionic acid from the Greek words protos (first) and pion (fat), as it was the smallest carboxylic acid to exhibit properties of fatty acids.[3][4]

  • Ethylene Glycol: The French chemist Charles-Adolphe Wurtz is credited with first preparing ethylene glycol in 1859.[5][6] His synthesis initially involved the reaction of ethylene iodide with silver acetate.[7] Wurtz's work was foundational, establishing a new class of "diatomic" alcohols.[8] While its discovery occurred in the mid-19th century, widespread industrial production of ethylene glycol only commenced in 1937, once its precursor, ethylene oxide, became readily and cheaply available.[6]

The Genesis of an Ester: An Inevitable Synthesis

There is no singular, celebrated moment of "discovery" for 2-Hydroxyethyl propanoate. Instead, its synthesis was the logical and inevitable consequence of the advancements in organic chemistry during the late 19th and early 20th centuries. The development of the Fischer-Speier esterification in 1895 provided a robust and straightforward method for reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester.[9][10]

With the industrial availability of both propionic acid and ethylene glycol, their reaction to form 2-Hydroxyethyl propanoate became a routine exploration for chemists in both academic and industrial laboratories. The first documented synthesis can be found in the Chemical and Pharmaceutical Bulletin in 1971.[1]

Part 2: Synthesis and Characterization

The primary route for synthesizing 2-Hydroxyethyl propanoate is the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction.[9]

Principles of Synthesis

The reaction involves the protonation of the carboxylic acid (propionic acid), making it more electrophilic and susceptible to nucleophilic attack by the alcohol (ethylene glycol). The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester.[11] This is a reversible equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Workflow Diagram: Synthesis and Purification

The following diagram outlines the general workflow for the laboratory synthesis and subsequent purification of 2-Hydroxyethyl propanoate.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Neutralization cluster_purification Purification Stage Reactants Propionic Acid + Ethylene Glycol + Acid Catalyst (e.g., H2SO4) Reaction Reflux with Water Removal (Dean-Stark Apparatus) Reactants->Reaction Quench Cool Reaction Mixture Reaction->Quench Neutralize Neutralize with NaHCO3 (aq) to remove acid catalyst Quench->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Filter Filter to remove drying agent Dry->Filter Purify Vacuum Distillation Filter->Purify Product Pure 2-Hydroxyethyl Propanoate Purify->Product

Caption: General workflow for the synthesis and purification of 2-Hydroxyethyl propanoate.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing 2-Hydroxyethyl propanoate, where successful isolation of a product with the correct physical properties provides initial validation.

Materials:

  • Propionic acid (1.0 mol)

  • Ethylene glycol (1.2 mol, 20% excess to shift equilibrium)

  • Concentrated sulfuric acid (catalyst, ~2 mL)

  • Toluene (for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and condenser. Add propionic acid, ethylene glycol, and toluene to the flask.

  • Catalysis: While stirring, slowly add the concentrated sulfuric acid. Causality: The acid protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the ethylene glycol.

  • Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue reflux until no more water is collected. Causality: The continuous removal of water drives the reversible reaction to completion, maximizing the yield of the ester product.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted propionic acid.

  • Washing: Wash the organic layer with brine. Causality: The brine wash helps to remove residual water and any water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate. Causality: This removes trace amounts of water from the organic product.

  • Purification: Filter off the drying agent and purify the resulting liquid by vacuum distillation to obtain pure 2-Hydroxyethyl propanoate. Causality: Vacuum distillation is necessary because the product has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition.

Characterization and Quality Control

The identity and purity of the synthesized product are confirmed using standard analytical techniques.

  • Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the ethyl group (triplet and quartet), and the two methylene groups of the hydroxyethyl moiety.

    • IR Spectroscopy: Will show a strong C=O stretch for the ester (~1735 cm⁻¹) and a broad O-H stretch for the hydroxyl group (~3400 cm⁻¹).

  • Chromatography (GC-MS): Can be used to determine the purity of the final product and confirm its molecular weight.

Table of Physical and Chemical Properties:

Property Value Reference
Boiling Point 90-97 °C @ 16 Torr[1]
Density (predicted) 1.054 ± 0.06 g/cm³[1]
pKa (predicted) 13.86 ± 0.10[1]

Part 3: Applications and Significance

The bifunctional nature of 2-Hydroxyethyl propanoate—possessing both a hydroxyl group and an ester linkage—makes it a valuable monomer and modifying agent in polymer chemistry.

Role in Polymer Science and Coatings

While direct applications of 2-Hydroxyethyl propanoate are specific, its structure is analogous to other hydroxyalkyl esters, such as 2-Hydroxyethyl methacrylate (HEMA), which are used extensively. The principles of its utility can be inferred from these related compounds.

  • Reactive Diluent: In coatings and resins, the hydroxyl group can participate in cross-linking reactions, for example, with isocyanates to form polyurethanes. This incorporates the molecule directly into the polymer backbone, improving properties like flexibility and impact resistance.

  • Adhesion Promotion: The hydroxyl group is polar and capable of forming hydrogen bonds.[12] When used in coatings or adhesives, this functionality can significantly improve adhesion to various substrates.[13]

  • Monomer for Polyesters: It can be used as a monomer in the synthesis of specialized polyesters. The hydroxyl group allows it to act as an alcohol, while the ester group can undergo transesterification, enabling its incorporation into a polymer chain. This allows for the precise tuning of polymer properties.

Logic Diagram: From Properties to Applications

This diagram illustrates how the inherent chemical properties of 2-Hydroxyethyl propanoate directly lead to its industrial applications.

G Properties Chemical Properties - Primary Hydroxyl (-OH) Group - Ester Linkage (-COO-) - Short Propionate Chain Functionality Functional Roles Site for Cross-linking H-Bonding for Adhesion Monomer for Polymerization Plasticizing Effect Properties:s->Functionality:w Reacts with isocyanates, etc. Properties:s->Functionality:w Polarity Properties:s->Functionality:w Can undergo transesterification Properties:s->Functionality:w Increases chain mobility Applications Industrial Applications - Polyurethane Coatings - Adhesives & Sealants - Specialty Polyesters - Resin Modification Functionality:e->Applications:w

Caption: Linking the chemical properties of HEP to its functional roles and applications.

Part 4: Safety and Handling

2-Hydroxyethyl propanoate should be handled with care in a laboratory setting. While specific toxicity data for this exact compound is limited, related hydroxyalkyl esters and propionates can be irritants.

  • General Hazards: May cause skin and eye irritation.[14] Inhalation of vapors should be avoided.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids/bases.

Conclusion

The story of 2-Hydroxyethyl propanoate is not one of a dramatic, singular discovery but of the steady, logical progression of chemical science. Born from the foundational work on its precursors and the development of powerful synthetic methods like Fischer esterification, it stands as a testament to the predictive power of organic chemistry. Its utility, primarily in the realm of polymer and materials science, is derived directly from its elegant, bifunctional structure. For researchers and developers, 2-Hydroxyethyl propanoate serves as a versatile building block, offering a means to enhance adhesion, introduce flexibility, and control polymer architecture, thereby continuing to play a quiet but important role in the development of advanced materials.

References

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  • ChemicalBook. (2022). Propionic acid 2-hydroxyethyl ester | 24567-27-9.
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  • Wikipedia. (n.d.). Ethyl propionate.
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  • biocrates life sciences gmbh. (2025). Propionic acid – metabolite.
  • Wikipedia. (n.d.). Charles Adolphe Wurtz.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • SpecialChem. (n.d.). 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl Cyanoformate 623-49-4.
  • Silcare Private Label. (2024). 2-Hydroxyethyl Methacrylate (HEMA) – properties and applications.
  • Redalyc. (n.d.). Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth).
  • Australian Industrial Chemicals Introduction Scheme. (2019). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment.
  • Wikipedia. (n.d.). Propionic acid.
  • National Institutes of Health. (n.d.). Propionic Acid: Method of Production, Current State and Perspectives.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2025). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method.
  • The Good Scents Company. (n.d.). lactate propanoic acid, 2-hydroxy-, ethyl ester, (S).
  • CymitQuimica. (n.d.). CAS 623-49-4: Ethyl cyanoformate.
  • Britannica. (2025). Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism.
  • New World Encyclopedia. (n.d.). Ethylene glycol.
  • MDPI. (n.d.). Microbial Propionic Acid Production.
  • UL Prospector. (2024). Part 2 Biobased polymers for sustainable coatings and related applications.
  • National Institutes of Health. (n.d.). Ethyl cyanoformate | C4H5NO2 | CID 69336.
  • Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429).
  • Quora. (2018). How to convert propanoic acid into 2-hydroxypropanoic acid.
  • The Good Scents Company. (n.d.). propionic acid, 79-09-4.
  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
  • YouTube. (2015). Make Ethyl Propionate by Fischer Esterification.
  • CymitQuimica. (n.d.). CAS 29671-83-8: Propanoic acid, 2-hydroxy-, 2-hydroxyethyl….
  • Eindhoven University of Technology Research Portal. (n.d.). Biodegradable hydrogel scaffolds based on 2-hydroxyethyl methacrylate, gelatin, poly(β-amino esters), and hydroxyapatite.
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Foundational

Understanding 2-Hydroxyethyl propionate: Core Properties

An In-Depth Technical Guide to the Purity and Analysis of 2-Hydroxyethyl propionate This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Analysis of 2-Hydroxyethyl propionate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and verifying the purity of 2-Hydroxyethyl propionate. We will delve into the synthetic origins of impurities and present a multi-faceted analytical strategy to ensure the material meets the rigorous quality standards required for scientific and pharmaceutical applications.

2-Hydroxyethyl propionate (also known as glycol monopropionate) is a bifunctional molecule containing both a hydroxyl and an ester group. This structure makes it a valuable intermediate in organic synthesis. A clear understanding of its fundamental properties is the first step in any analytical endeavor.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol
CAS Number 24567-27-9[2][3][4]
Boiling Point 90-97 °C at 16 Torr[2][3]
Predicted Density ~1.054 g/cm³[2]
SMILES CCC(=O)OCCO[3]

The Genesis of Impurities: A Synthetic Perspective

The purity of 2-Hydroxyethyl propionate is intrinsically linked to its synthesis. The most common route is the acid-catalyzed esterification of ethylene glycol with propionic acid.[5][6][7] This is a reversible equilibrium reaction, which presents specific challenges in achieving high purity. Understanding this process allows us to anticipate the likely impurities.

G cluster_reactants Reactants cluster_products Products & By-Products EG Ethylene Glycol HEP 2-Hydroxyethyl propionate (Desired Product) EG->HEP + Propionic Acid PA Propionic Acid PA->HEP EDP Ethylene Glycol Dipropionate (By-Product) HEP->EDP + Propionic Acid Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->HEP Catalyst->EDP

Caption: Synthesis of 2-Hydroxyethyl propionate and key by-product.

Common Impurity Classes:

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, residual ethylene glycol and propionic acid are the most common process impurities.

  • Over-reaction By-products: The primary hydroxyl group of the desired 2-Hydroxyethyl propionate can react with a second molecule of propionic acid to form the diester, ethylene glycol dipropionate .[5][6][7] Controlling the stoichiometry and reaction conditions is critical to minimize this by-product.

  • Catalyst Residues: If a non-volatile acid catalyst (e.g., sulfuric acid) is used, trace amounts may remain after workup.

  • Solvent Residues: Solvents used during the reaction or purification steps can be carried over into the final product.

  • Water: Water is a product of the esterification reaction and can also be present from solvents or atmospheric exposure.

A Multi-Modal Framework for Purity Analysis

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on the orthogonal application of multiple methods. Each technique provides a different piece of the puzzle, and their collective data builds a high-confidence assessment of the material's quality.

G cluster_workflow Comprehensive Purity Workflow cluster_primary Primary Analysis cluster_specific Specific Tests Sample 2-Hydroxyethyl propionate (Test Sample) GC GC-FID (Purity Assay, Volatile Impurities) Sample->GC NMR ¹H NMR (Identity, Structural Impurities) Sample->NMR KF Karl Fischer Titration (Water Content) Sample->KF GCMS GC-MS (Impurity Identification) Sample->GCMS Report Certificate of Analysis (Purity Statement) GC->Report NMR->Report KF->Report GCMS->Report Impurity Profile

Caption: Integrated workflow for purity analysis of 2-Hydroxyethyl propionate.

Gas Chromatography (GC) for Assay and Volatile Impurities

Expertise & Causality: Gas chromatography is the cornerstone for purity assessment of volatile compounds like 2-Hydroxyethyl propionate. It physically separates the main component from volatile impurities based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase. A Flame Ionization Detector (FID) is ideal here, as it provides a robust, linear response to hydrocarbons, allowing for accurate area-percent quantification which is often sufficient for high-purity materials.

For this analysis, a polar stationary phase (e.g., a "WAX" or polyethylene glycol column) is the logical choice. The polarity of the column will have a strong affinity for the hydroxyl groups of the analyte and potential impurities like ethylene glycol, leading to excellent separation (resolution) from less polar by-products.

Experimental Protocol: GC-FID

  • System Preparation:

    • Instrument: Agilent 7890A GC or equivalent, equipped with a split/splitless inlet and FID.[8]

    • Column: Restek Stabilwax® (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[9][10]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[10]

  • Instrument Conditions:

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1 (adjust as needed for on-scale peak).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature (FID): 260 °C

    • FID Gas Flows: H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min.

  • Sample Preparation:

    • Prepare a solution of ~10 mg/mL of 2-Hydroxyethyl propionate in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Vortex to ensure homogeneity.

  • Injection & Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram.

Trustworthiness (Self-Validation): Before sample analysis, perform a system suitability test. Inject a known mixture containing the analyte and anticipated impurities (ethylene glycol, propionic acid, ethylene glycol dipropionate). The system is deemed suitable if the resolution between all component peaks is >1.5 and the peak asymmetry for the main component is between 0.9 and 1.2. Purity is calculated using the area percent method, assuming all components have a similar FID response factor.

Purity Calculation (Area %): Purity (%) = (Area of 2-HEP Peak / Total Area of All Peaks) x 100

¹H NMR Spectroscopy for Identity and Structural Confirmation

Expertise & Causality: While GC confirms purity based on retention time, ¹H NMR confirms the molecular structure. It is exceptionally powerful for identifying and quantifying impurities whose structures differ from the main component, even if they co-elute in GC. Each unique proton environment in the molecule produces a distinct signal, and the signal's integral is directly proportional to the number of protons it represents. This allows for direct molar ratio quantification against a certified internal standard (qNMR), providing an orthogonal validation of the GC assay.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~4.2 ppm (triplet, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -CH₂-OH).

  • ~3.8 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-O-CH₂-CH₂ -OH).

  • ~2.4 ppm (quartet, 2H): Protons on the methylene group of the propionate chain (-O-C(=O)-CH₂ -CH₃).

  • ~2.2 ppm (broad singlet, 1H): The hydroxyl proton (-OH). This peak's position can vary and it can be exchanged with D₂O.[11]

  • ~1.1 ppm (triplet, 3H): Protons on the methyl group of the propionate chain (-CH₂-CH₃ ).

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh ~20 mg of 2-Hydroxyethyl propionate into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Cap and gently invert to mix thoroughly.

  • Instrument & Acquisition:

    • Spectrometer: Bruker 400 MHz spectrometer or equivalent.

    • Acquisition Parameters:

      • Pulse Program: Standard 30° or 90° pulse.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

      • Number of Scans: 16-64 (average to improve signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks, including those from the analyte, internal standard, and any visible impurities.

Trustworthiness (Self-Validation): The protocol's integrity is ensured by using a long relaxation delay (d1), which is crucial for accurate integration in quantitative NMR. The presence of all predicted signals with the correct splitting patterns and integration ratios confirms the identity of 2-Hydroxyethyl propionate. The purity can be calculated by comparing the integral of a known analyte peak to the integral of the internal standard.

Ancillary Techniques for a Complete Profile

GC-Mass Spectrometry (GC-MS) for Impurity Identification:

  • Causality: For unknown peaks observed in the GC-FID chromatogram, GC-MS is the definitive identification tool. It couples the separation power of GC with the structural information provided by a mass spectrometer. As components elute from the GC column, they are ionized (typically by electron impact), and the resulting fragmentation pattern serves as a molecular fingerprint that can be matched against a spectral library like the NIST database.[10]

  • Protocol: The same GC method as described for GC-FID can be used. The MS should be set to scan a mass range of m/z 35-250. The resulting mass spectrum for any impurity can be used to propose a structure, confirming, for example, the presence of ethylene glycol dipropionate.

Karl Fischer Titration for Water Content:

  • Causality: Water is a critical impurity that cannot be accurately quantified by GC-FID. Karl Fischer titration is the gold standard for water determination, based on a specific stoichiometric reaction between iodine and water. [See: ASTM E203 - Standard Test Method for Water Using Volumetric Karl Fischer Titration]

  • Protocol: A coulometric Karl Fischer titrator is suitable for the low water content expected in a high-purity sample. A known mass of the 2-Hydroxyethyl propionate is injected into the titration cell, and the instrument automatically measures the water content.

  • Self-Validation: The specificity of the reaction ensures that other hydroxyl groups in the molecule do not interfere, providing an accurate and reliable measure of water content.

Specifications and Data Summary

For use in sensitive applications like drug development, a high-purity specification is required. The following table outlines a typical release specification for 2-Hydroxyethyl propionate.

TestMethodSpecification Limit
Appearance VisualClear, colorless liquid
Identity ¹H NMRConforms to structure
Assay (Purity) GC-FID (Area %)≥ 99.0%
Water Content Karl Fischer≤ 0.10%
Individual Impurity GC-FID≤ 0.20%
Total Impurities GC-FID≤ 1.0%

Conclusion

The quality control of 2-Hydroxyethyl propionate is a process of methodical, evidence-based investigation. By understanding its synthetic pathway, we can anticipate potential impurities. A robust analytical strategy, grounded in the orthogonal techniques of GC, NMR, and Karl Fischer titration, provides a self-validating system for purity assessment. This multi-faceted approach ensures that each batch of material is structurally correct and free from significant impurities, providing the confidence and reliability demanded by the scientific and pharmaceutical communities.

References

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxyethyl propionate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID. Retrieved from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-. Retrieved from [Link]

  • Chemsrc. (2025). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-hydroxyethyl ester. Retrieved from [Link]

  • ACS Publications. (2007). Effect of Pressure on the Selectivity for the Esterification of Ethylene Glycol with Propionic Acid in Supercritical CO2. Retrieved from [Link]

  • PubMed. (2007). Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2. Retrieved from [Link]

  • Frontiers. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out how it differs from the spectrum of ethyl acetate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]

  • Agilent. (2011). Consumer Product Propellant Analysis and an Alternative Standard Blending Technique for High Concentration Standards. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Pressure on the Selectivity for the Esterification of Ethylene Glycol with Propionic Acid in Supercritical CO2 | The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Institutes of Health. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link]

  • Google Patents. (n.d.). US3778468A - Process for preparing ethylene glycol esters.
  • ResearchGate. (2025). (PDF) Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process. Retrieved from [Link]

  • MDPI. (2020). Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2019). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quality assessment of Polysorbates 80 and 20 Pharmaceutical Raw Materials by Measuring Fatty Acids Composition using HPLC with Mass Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-Hydroxyethyl Propionate in the Synthesis of Novel Functional Polyesters for Advanced Biomedical Applications

Introduction: Charting a New Course in Functional Biomaterials In the landscape of biomedical polymers, materials that offer a combination of biocompatibility, functional handles for modification, and tunable physical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a New Course in Functional Biomaterials

In the landscape of biomedical polymers, materials that offer a combination of biocompatibility, functional handles for modification, and tunable physical properties are of paramount importance. For decades, polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) have been cornerstones in applications ranging from soft contact lenses to tissue engineering scaffolds, primarily due to the versatile pendant hydroxyl group.[1][2] This document introduces 2-Hydroxyethyl propionate (HEP) , a structurally related yet distinct monomer, as a candidate for synthesizing a new class of functional polyesters.

Unlike vinyl monomers such as HEMA, which form polymers with a stable carbon-carbon backbone, HEP is poised to create polymers with a polyester backbone. This intrinsic difference opens the door to materials that not only share the functional advantages of PHEMA but also possess inherent biodegradability—a critical feature for applications like controlled drug delivery and resorbable implants.[3] This guide provides a comprehensive overview of HEP, proposed polymerization strategies based on established chemical principles, and detailed protocols for synthesis and characterization, aimed at researchers pioneering the next generation of advanced biomaterials.

Monomer Profile: 2-Hydroxyethyl Propionate (HEP)

Understanding the monomer is the foundation of polymer design. HEP is an ester of propionic acid and ethylene glycol, possessing a primary hydroxyl group for subsequent functionalization and an ester linkage that can participate in polymerization reactions.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[4][5]
Molecular Weight 118.13 g/mol [4][5]
Structure CCC(=O)OCCO[4]
Boiling Point 90-97 °C @ 16 Torr[5]
Key Functional Groups 1x Ester, 1x Primary Hydroxyl

A plausible and straightforward route to synthesize HEP in the laboratory is the Fischer-Speier esterification of propionic acid with an excess of ethylene glycol, using a strong acid catalyst. This method is analogous to the well-established synthesis of other simple esters.[6] The purification via vacuum distillation is crucial to remove unreacted starting materials and the water byproduct to achieve the high purity required for polymerization.

Part 1: Polymerization Strategies & Mechanistic Rationale

The bifunctional nature of HEP (ester and hydroxyl groups) allows for several polymerization pathways. We will explore two primary, robust strategies: Step-Growth Polycondensation and Ring-Opening Polymerization (ROP) of a cyclic derivative.

Strategy A: Step-Growth Polycondensation for Copolyester Synthesis

Step-growth polymerization is a powerful method to create copolyesters by reacting the hydroxyl group of HEP with a dicarboxylic acid or its more reactive acyl chloride derivative. This approach allows for the incorporation of different co-monomers to precisely tailor the final polymer's properties (e.g., hydrophobicity, thermal properties, and degradation rate).

Causality and Experimental Choices:

  • Co-monomer Selection: Adipoyl chloride is chosen as a representative co-monomer. Its six-carbon chain will impart flexibility to the polymer backbone. Researchers can substitute it with other diacyl chlorides like sebacoyl chloride (for more hydrophobicity) or terephthaloyl chloride (for rigidity).

  • Acid Scavenger: A non-nucleophilic base like triethylamine (TEA) or pyridine is essential. It neutralizes the HCl byproduct generated during the reaction, preventing side reactions and driving the polymerization to completion.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are ideal solvents as they are inert to the reaction conditions and effectively dissolve the monomers and the resulting polymer.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial highly exothermic reaction between the acyl chloride and the hydroxyl group, then allowed to proceed at room temperature to ensure high conversion.

G cluster_workflow Workflow: Step-Growth Polycondensation prep 1. Monomer Prep - Dissolve HEP & Triethylamine - Anhydrous Solvent (DCM) - Inert Atmosphere (N2/Ar) addition 2. Controlled Addition - Dissolve Adipoyl Chloride - Add dropwise at 0 °C prep->addition Cool reaction vessel reaction 3. Polymerization - Stir at RT for 12-24h - Monitor viscosity addition->reaction Allow to warm to RT workup 4. Purification - Filter TEA-HCl salt - Precipitate polymer in cold non-solvent (e.g., Methanol) reaction->workup Reaction completion characterize 5. Characterization - Dry polymer under vacuum - Analyze (NMR, GPC, FTIR, DSC) workup->characterize Isolate pure polymer

Caption: Experimental workflow for synthesizing a copolyester from HEP.

Strategy B: Ring-Opening Polymerization (ROP) for Controlled Architectures

For applications demanding precise control over molecular weight, low polydispersity (Đ), and defined end-groups (e.g., drug conjugation), Ring-Opening Polymerization (ROP) is the superior strategy. This requires the initial synthesis of a cyclic monomer derivative of HEP. ROP proceeds via a chain-growth mechanism, offering "living" characteristics when appropriate catalysts and conditions are used. This approach is well-established for producing biodegradable polyesters like poly(lactic acid) and poly(caprolactone).[7]

Causality and Experimental Choices:

  • Catalyst: Tin(II) 2-ethylhexanoate, commonly known as Sn(Oct)₂, is a widely used and effective catalyst for the ROP of lactones. It is favored for its high activity and approval for biomedical applications in some contexts.

  • Initiator: A primary alcohol, such as benzyl alcohol, is used as the initiator. The hydroxyl group of the initiator attacks the cyclic monomer, starting the polymer chain. Crucially, the ratio of monomer to initiator ([M]/[I]) is the primary determinant of the final polymer's molecular weight.

  • Reaction Conditions: The polymerization is performed in bulk (solvent-free) at elevated temperatures (e.g., 110-130 °C) under an inert atmosphere to prevent side reactions and monomer degradation. High vacuum is applied to remove any trace water, which can act as an unwanted initiator.

G cluster_mechanism Mechanism: Ring-Opening Polymerization Initiator Initiator (R-OH) + Catalyst (Sn(Oct)₂) ActiveCenter Active Chain End (R-O-Sn-) Initiator->ActiveCenter Activation Monomer Cyclic Monomer Propagation Propagation (Chain Growth) Monomer->Propagation ActiveCenter->Propagation Attacks Propagation->ActiveCenter Regenerates (adds one unit) Polymer Final Polymer with controlled Mn & low Đ Propagation->Polymer Termination/ Quenching

Caption: Simplified mechanism of catalyzed Ring-Opening Polymerization (ROP).

Part 2: Experimental Protocols

These protocols are designed to be self-validating by including detailed steps for purification and subsequent characterization to confirm the successful synthesis of the target polymer.

Protocol 1: Synthesis of Poly(HEP-co-adipate) via Polycondensation

Materials:

  • 2-Hydroxyethyl propionate (HEP), purified (1.18 g, 10 mmol)

  • Adipoyl chloride (1.83 g, 10 mmol)

  • Triethylamine (TEA), distilled (2.78 mL, 20 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Methanol, cold (for precipitation)

  • Round-bottom flask with stir bar, dropping funnel, Schlenk line/inert gas setup

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Monomer Solution: Add HEP (10 mmol) and anhydrous DCM (25 mL) to the flask. Stir until fully dissolved. Add TEA (20 mmol) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Separately, dissolve adipoyl chloride (10 mmol) in anhydrous DCM (25 mL) and add this solution to a dropping funnel.

  • Reaction: Add the adipoyl chloride solution dropwise to the stirred HEP solution over 30 minutes. A white precipitate (triethylammonium chloride) will form immediately.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Purification (Step 1): Dilute the reaction mixture with an additional 20 mL of DCM. Filter the mixture to remove the precipitated salt.

  • Purification (Step 2): Concentrate the filtrate to approximately 20 mL using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated polymer solution into a beaker containing 200 mL of cold, vigorously stirring methanol. The polymer will precipitate as a white solid.

  • Isolation: Allow the precipitate to settle, then decant the methanol. Re-dissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to enhance purity.

  • Drying: Collect the final polymer by filtration and dry under high vacuum at 40 °C for 24 hours to a constant weight.

Protocol 2: Characterization of the Synthesized Polymer

A thorough characterization is essential to validate the synthesis and understand the material's properties.

TechniquePurposeExpected Outcome / Key Features to Observe
¹H NMR Structural VerificationAppearance of new peaks corresponding to the polymer backbone, disappearance of monomer vinyl peaks (if applicable), and integration ratios confirming the copolymer composition.
FTIR Functional Group AnalysisStrong ester carbonyl peak (~1730 cm⁻¹), broad O-H stretch (~3400 cm⁻¹) from the pendant hydroxyl group, and C-H stretching peaks.
GPC/SEC Molecular Weight & DistributionProvides Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (Đ = Mw/Mn). For ROP, expect Đ < 1.3.
DSC Thermal PropertiesDetermination of the Glass Transition Temperature (Tg), which indicates the transition from a glassy to a rubbery state. A single Tg suggests a random copolymer.

Part 3: Potential Applications in Drug Development and Biomedical Research

The synthesized poly(HEP) derivatives, with their combination of a degradable backbone and functional pendant groups, are prime candidates for several high-value biomedical applications. The knowledge base from the extensively studied PHEMA provides a strong rationale for these applications.[2][3][8]

  • Drug Delivery Vehicles: The pendant hydroxyl groups serve as ideal attachment points for drug molecules via cleavable linkers. The polyester backbone can be designed to degrade via hydrolysis, releasing the therapeutic agent in a controlled manner over time. This offers a significant advantage over non-degradable systems.[3]

  • Tissue Engineering Scaffolds: The polymer can be fabricated into porous scaffolds. The hydroxyl groups can be used to immobilize bioactive signals (e.g., peptides like RGD) to promote cell adhesion and proliferation, guiding tissue regeneration.

  • Injectable Hydrogels: By co-polymerizing with a cross-linking agent or by post-polymerization modification of the hydroxyl groups, the polymer can form hydrogels. These materials can be designed to be injectable for minimally invasive procedures, forming a drug depot or a cell-encapsulation matrix in situ.[9]

  • Biocompatible Coatings: The polymer can be used to coat medical devices (e.g., catheters, implants) to improve their biocompatibility and reduce protein fouling or inflammatory responses.

References

  • ChemSynthesis. (2025). 2-hydroxyethyl propionate. Retrieved from [Link]

  • ResearchGate. (2025). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Retrieved from [Link]

  • NICNAS. (2014). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. Retrieved from [Link]

  • OpenMETU. (n.d.). Polymerization and characterization of 2-Hydroxyethyl acrylate. Retrieved from [Link]

  • YouTube. (2015). Make Ethyl Propionate by Fischer Esterification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Retrieved from [Link]

  • MDPI. (n.d.). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). pHEMA: An Overview for Biomedical Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-Hydroxyethyl Propionate in Polymer Synthesis

Introduction: Navigating the Potential of 2-Hydroxyethyl Propionate in Polymer Chemistry To the innovative researcher, scientist, or drug development professional, the quest for novel monomers to build next-generation po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Potential of 2-Hydroxyethyl Propionate in Polymer Chemistry

To the innovative researcher, scientist, or drug development professional, the quest for novel monomers to build next-generation polymers is perpetual. These new building blocks offer the promise of finely-tuned material properties, leading to advancements in fields ranging from drug delivery to tissue engineering. In this context, 2-Hydroxyethyl propionate (HEP) presents as an intriguing, yet challenging, potential precursor for polymer synthesis.

This technical guide is designed to provide a comprehensive exploration of how HEP can be strategically utilized in polymerization. It is crucial to understand from the outset that HEP, in its native form, is not a polymerizable monomer in the conventional sense of chain-growth polymerization, as it lacks a readily polymerizable functional group such as a vinyl or cyclic ether moiety. Therefore, this document will not present a protocol for the direct polymerization of HEP. Instead, it will serve as a detailed guide to two scientifically sound strategies for incorporating HEP-like structures into polymers:

  • Strategy 1: The Conversion of 2-Hydroxyethyl Propionate into a Polymerizable Vinyl Monomer. This approach leverages the reactive hydroxyl group of HEP to introduce a polymerizable functionality, thereby creating a novel monomer.

  • Strategy 2: The Synthesis of Structurally Related Polyesters via Ring-Opening Polymerization. This strategy focuses on the production of poly(3-hydroxypropionate), a polymer with a repeating unit isomeric to the core structure of HEP, through the well-established method of ring-opening polymerization of a corresponding lactone.

By providing detailed theoretical frameworks, step-by-step protocols, and the scientific rationale behind these strategies, this guide aims to empower researchers to explore new frontiers in polymer science, transforming a simple molecule into a versatile component of advanced materials.

Strategy 1: Transformation of 2-Hydroxyethyl Propionate into a Polymerizable Monomer

The most direct path to incorporating the 2-hydroxyethyl propionate structure into a polymer backbone via chain-growth polymerization is to first convert it into a monomer that possesses a polymerizable group. The hydroxyl group of HEP is the key to this transformation, offering a site for esterification with a molecule that contains a vinyl group, such as acrylic acid or methacrylic acid. This reaction yields a novel monomer, for instance, 2-(propionyloxy)ethyl acrylate , which can then be polymerized using standard free-radical techniques.

Conceptual Workflow for Strategy 1

G cluster_0 Monomer Synthesis cluster_1 Polymerization HEP 2-Hydroxyethyl Propionate (HEP) Esterification Esterification Reaction HEP->Esterification AA Acrylic Acid / Methacrylic Acid AA->Esterification New_Monomer Novel Vinyl Monomer (e.g., 2-(propionyloxy)ethyl acrylate) Esterification->New_Monomer Purification Purification (e.g., Column Chromatography) New_Monomer->Purification Monomer_in Purified Novel Monomer Purification->Monomer_in Polymerization_Step Free-Radical Polymerization Monomer_in->Polymerization_Step Initiator Free-Radical Initiator (e.g., AIBN) Initiator->Polymerization_Step Polymer Poly(2-(propionyloxy)ethyl acrylate) Polymerization_Step->Polymer Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization G cluster_0 Ring-Opening Polymerization cluster_1 Characterization & Application Lactone Cyclic Ester Monomer (e.g., β-Butyrolactone) ROP Ring-Opening Polymerization (ROP) Lactone->ROP Catalyst Catalyst/Initiator (e.g., Tin(II) octoate, an alcohol) Catalyst->ROP Polyester Polyester (e.g., Poly(β-hydroxybutyrate)) ROP->Polyester Purification_ROP Purification (Precipitation) Polyester->Purification_ROP Polymer_in Purified Polyester Purification_ROP->Polymer_in Characterization_ROP Polymer Characterization (NMR, GPC, DSC, TGA) Polymer_in->Characterization_ROP Applications Biomedical Applications (Drug Delivery, Tissue Scaffolds) Characterization_ROP->Applications

Method

Synthesis of 2-Hydroxyethyl Propionate for Material Science Applications: An In-Depth Technical Guide

Introduction: The Versatile Building Block for Advanced Materials 2-Hydroxyethyl propionate (HEP) is a bifunctional molecule featuring both a hydroxyl and an ester group, making it a valuable monomer and intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Building Block for Advanced Materials

2-Hydroxyethyl propionate (HEP) is a bifunctional molecule featuring both a hydroxyl and an ester group, making it a valuable monomer and intermediate in the synthesis of a wide array of polymers and functional materials. Its structure allows for the introduction of flexible side chains and reactive hydroxyl groups into polymer backbones, influencing properties such as hydrophilicity, biodegradability, and adhesion. These characteristics make HEP and its derivatives highly attractive for applications in biomedical materials, coatings, and specialty adhesives. This guide details the primary synthetic routes to high-purity HEP, provides step-by-step protocols, and explores its utility in material science.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of 2-hydroxyethyl propionate is primarily achieved through two well-established chemical reactions: Fischer-Speier esterification and transesterification. The choice between these methods depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Fischer-Speier Esterification: Direct Synthesis from Propionic Acid and Ethylene Glycol

This classic acid-catalyzed reaction involves the direct esterification of propionic acid with ethylene glycol. The reaction is reversible, and to drive the equilibrium towards the formation of the desired monoester, an excess of one of the reactants (typically ethylene glycol) is used, and the water generated is continuously removed.

Reaction Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of propionic acid by an acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethylene glycol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give 2-hydroxyethyl propionate and regenerate the acid catalyst[1].

Causality of Experimental Choices:

  • Excess Ethylene Glycol: Using an excess of ethylene glycol shifts the reaction equilibrium towards the product side, increasing the yield of the monoester, 2-hydroxyethyl propionate, over the diester byproduct, ethylene glycol dipropionate[2].

  • Acid Catalyst: A strong acid catalyst like sulfuric acid is crucial to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol[3].

  • Water Removal: The continuous removal of water, a byproduct of the reaction, is essential to prevent the reverse reaction (hydrolysis of the ester) and drive the reaction to completion. This is often achieved through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus[3].

Transesterification: An Alternative Route from an Existing Ester

Transesterification involves the reaction of a propionate ester (e.g., ethyl propionate or methyl propionate) with ethylene glycol in the presence of a catalyst. This method can be advantageous if the starting propionate ester is readily available and if milder reaction conditions are desired. Both acid and base catalysts can be employed.

Reaction Mechanism (Base-Catalyzed): In a base-catalyzed transesterification, a strong base, such as sodium methoxide or sodium ethoxide, deprotonates ethylene glycol to form a more potent nucleophile, the ethoxide ion. This alkoxide then attacks the carbonyl carbon of the starting ester (e.g., ethyl propionate), forming a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxide group (e.g., ethoxide) to yield 2-hydroxyethyl propionate and regenerating the catalytic base[3].

Causality of Experimental Choices:

  • Choice of Catalyst: Base catalysts are often preferred for transesterification as they can be highly effective at lower temperatures. However, they are sensitive to the presence of water and free fatty acids, which can lead to soap formation and reduce the catalyst's efficacy. Acid catalysts are less sensitive to free fatty acids but typically require higher temperatures.

  • Stoichiometry and Temperature: The molar ratio of ethylene glycol to the starting ester and the reaction temperature are critical parameters that influence the reaction rate and the final product distribution. Optimal conditions often involve a molar excess of ethylene glycol and temperatures around 60-80°C for base-catalyzed reactions[4][5].

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyethyl Propionate via Fischer Esterification

This protocol details the laboratory-scale synthesis of 2-hydroxyethyl propionate from propionic acid and ethylene glycol using sulfuric acid as a catalyst.

Materials and Equipment:

  • Propionic acid (≥99%)

  • Ethylene glycol (≥99%)

  • Concentrated sulfuric acid (98%)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add propionic acid (0.5 mol, 37.0 g) and ethylene glycol (1.5 mol, 93.1 g).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

  • Azeotropic Water Removal: Add 100 mL of toluene to the flask. Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue the reflux for 3-5 hours, or until the theoretical amount of water (9 mL) has been collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 90-97 °C at 16 Torr[6].

Expected Yield: 75-85%

Protocol 2: Synthesis of 2-Hydroxyethyl Propionate via Base-Catalyzed Transesterification

This protocol outlines the synthesis of 2-hydroxyethyl propionate from ethyl propionate and ethylene glycol using sodium ethoxide as a catalyst.

Materials and Equipment:

  • Ethyl propionate (≥99%)

  • Ethylene glycol (≥99%)

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1% w/w of ethyl propionate) in anhydrous ethanol.

  • Reactant Addition: Add ethyl propionate (0.5 mol, 51.1 g) and ethylene glycol (1.0 mol, 62.1 g) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C with stirring for 4-6 hours.

  • Catalyst Neutralization and Solvent Removal: Cool the reaction mixture and neutralize the catalyst with a slight excess of a weak acid (e.g., acetic acid). Remove the ethanol and excess ethylene glycol by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-hydroxyethyl propionate.

Expected Yield: High conversion can be expected, with the final yield dependent on the efficiency of the purification steps.

Characterization of 2-Hydroxyethyl Propionate

Proper characterization is essential to confirm the identity and purity of the synthesized 2-hydroxyethyl propionate.

Table 1: Physicochemical Properties of 2-Hydroxyethyl Propionate

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[1]
Molecular Weight118.13 g/mol [1][6]
Boiling Point90-97 °C @ 16 Torr[6]
Density~1.054 g/cm³ (predicted)[6]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum provides information about the different proton environments in the molecule. Expected signals include a triplet for the methyl protons of the propionyl group, a quartet for the methylene protons adjacent to the carbonyl group, and two triplets for the methylene protons of the hydroxyethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the two methylene carbons of the hydroxyethyl group, the methylene carbon of the propionyl group, and the methyl carbon.

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the carbonyl group of the ester (a strong peak around 1735 cm⁻¹), and C-H and C-O stretching vibrations[7].

Material Science Applications

The dual functionality of 2-hydroxyethyl propionate makes it a valuable monomer for creating a variety of polymers with tailored properties.

  • Biodegradable Polyesters: The hydroxyl group of HEP can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form biodegradable polyesters. The presence of the ester linkage in the side chain can also influence the degradation rate of the resulting polymer.

  • Hydrogels for Biomedical Applications: Similar to the well-studied 2-hydroxyethyl methacrylate (HEMA), HEP can be polymerized to form hydrogels[8][9]. These hydrogels can be designed for applications in drug delivery, tissue engineering, and contact lenses due to their potential biocompatibility and tunable swelling properties[8][10]. The propionate side chain may offer different hydrophobicity and degradation kinetics compared to the methacrylate analogue.

  • Functional Coatings and Adhesives: The hydroxyl groups in polymers derived from HEP can serve as cross-linking sites, leading to the formation of durable and adhesive coatings. These functional groups can also improve adhesion to various substrates through hydrogen bonding.

Safety and Handling

2-Hydroxyethyl propionate is expected to have safety considerations similar to other short-chain hydroxy esters. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[11][12]. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Diagrams

Fischer_Esterification cluster_reactants Reactants cluster_products Products propionic_acid Propionic Acid protonated_acid Protonated Propionic Acid propionic_acid->protonated_acid + H⁺ ethylene_glycol Ethylene Glycol h2so4 H₂SO₄ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Ethylene Glycol water_elim Elimination of Water tetrahedral_intermediate->water_elim protonated_ester Protonated Ester water_elim->protonated_ester - H₂O water Water hep 2-Hydroxyethyl Propionate protonated_ester->hep - H⁺

Caption: Fischer-Speier Esterification Mechanism.

Transesterification cluster_reactants Reactants cluster_products Products ethyl_propionate Ethyl Propionate tetrahedral_intermediate Tetrahedral Intermediate ethyl_propionate->tetrahedral_intermediate + Ethoxide ethylene_glycol Ethylene Glycol ethoxide Ethoxide Ion ethylene_glycol->ethoxide + EtO⁻ naoet NaOEt (catalyst) hep 2-Hydroxyethyl Propionate tetrahedral_intermediate->hep - EtO⁻ ethanol Ethanol

Caption: Base-Catalyzed Transesterification Mechanism.

References

  • Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI. [Link]

  • (PDF) Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. ResearchGate. [Link]

  • Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]

  • A comparative study on the synthesis of ethyl propionate in a pervaporation membrane reactor. PlumX. [Link]

  • Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. PubMed. [Link]

  • Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2. PubMed. [Link]

  • pHEMA: An Overview for Biomedical Applications. PMC - NIH. [Link]

  • A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. MDPI. [Link]

  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]

  • Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. ResearchGate. [Link]

  • Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). NP-MRD. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. [Link]

  • Safety Data Sheet: 2-Hydroxypropanoic acid. Carl ROTH. [Link]

  • Polymerization and characterization of 2-Hydroxyethyl acrylate. OpenMETU. [Link]

  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications | Request PDF. ResearchGate. [Link]

  • glycol esters: optimization and - evaluation of emulsifying properties. كلية العلوم. [Link]

  • Propionic acid 2-hydroxyethyl ester. LookChem. [Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. MDPI. [Link]

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Application

Application of "2-Hydroxyethyl propionate" in coatings and resins

An Application Guide to 2-Hydroxyethyl Propionate in Advanced Coatings and Resins Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, and formulation...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Hydroxyethyl Propionate in Advanced Coatings and Resins

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of 2-Hydroxyethyl propionate (HEP) in the development of high-performance coatings and resins. This guide moves beyond simple data reporting to explain the fundamental principles and causality behind formulation choices, offering field-proven insights into leveraging HEP's unique molecular structure.

Introduction: Understanding 2-Hydroxyethyl Propionate (HEP)

2-Hydroxyethyl propionate (CAS No. 24567-27-9) is a bifunctional organic molecule featuring a primary hydroxyl (-OH) group and a propionate ester linkage.[1] This structure positions it as a versatile component in polymer synthesis, particularly for coatings and resins. Unlike its more commonly known acrylate and methacrylate cousins (HEA and HEMA), HEP does not possess a polymerizable double bond. Instead, its utility lies in its hydroxyl functionality for cross-linking and its ester structure which influences properties like flexibility and solvency.

Its primary roles in polymer systems are as a reactive diluent to reduce viscosity and as a co-monomer in the synthesis of polyesters and polyurethanes, where it helps to build the polymer backbone and introduce functional side chains.

Caption: Chemical structure and key functional groups of 2-Hydroxyethyl propionate.

Physicochemical Properties

A comprehensive understanding of HEP's physical properties is critical for its effective use in formulations, particularly for predicting its behavior as a solvent or reactive diluent.

PropertyValueSource
CAS Number 24567-27-9[1]
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
Boiling Point 90-97 °C @ 16 Torr[1][2]
Density (Predicted) 1.054 ± 0.06 g/cm³[1]
pKa (Predicted) 13.86 ± 0.10[1]

Core Functions and Mechanistic Insights

HEP's value in coatings and resins stems from two primary functions: viscosity reduction as a reactive diluent and performance enhancement through incorporation into the polymer backbone.

HEP as a Reactive Diluent

High-viscosity resin systems, such as those based on epoxies or high-solid acrylics, often require viscosity reduction to improve workability for applications like spraying or brushing.[3] Traditional non-reactive solvents achieve this but evaporate during curing, contributing to Volatile Organic Compound (VOC) emissions and leaving behind a reduced film thickness.

A reactive diluent is a superior alternative because it is a low-viscosity material that becomes chemically incorporated into the polymer network during the curing process.[4][5] HEP is an excellent candidate for this role. Its small molecular size and low viscosity effectively reduce the overall formulation viscosity. During curing, its primary hydroxyl group reacts with cross-linkers (e.g., isocyanates in polyurethane systems), making it a permanent part of the final film.

Causality: By reacting into the polymer matrix, HEP does not evaporate, thus lowering VOC emissions. This approach allows for the formulation of high-solids coatings that are more environmentally friendly and efficient.[6]

cluster_process Reactive Diluent Workflow start High-Viscosity Resin (e.g., Polyester Polyol) add_hep Add 2-Hydroxyethyl Propionate (HEP) start->add_hep mix Mechanical Mixing add_hep->mix low_visc Low-Viscosity Formulation (Improved Application) mix->low_visc add_crosslinker Add Cross-linker (e.g., Isocyanate) low_visc->add_crosslinker cure Curing Process (Heat or Catalyst) add_crosslinker->cure final Final Cured Film (HEP is part of the network) cure->final

Caption: Workflow illustrating the role of HEP as a reactive diluent in a coating formulation.

HEP in Resin Synthesis: A Hydroxyl-Functional Building Block

The primary hydroxyl group of HEP is a key reactive site for synthesizing hydroxyl-functional resins, such as polyesters and polyurethanes.

In polyester synthesis , HEP can be used as a chain-terminating monomer or as a pendant group modifier. When reacted with dicarboxylic acids or anhydrides, it introduces a terminal hydroxyl group, which can later be used for cross-linking.

In two-component (2K) polyurethane systems , hydroxyl-functional resins (polyols) are reacted with isocyanate hardeners to form a durable urethane network.[7] Incorporating HEP into the polyol backbone contributes pendant hydroxyl groups that serve as reactive sites for the isocyanate.

Causality: The presence of the hydroxyl group from HEP is fundamental for creating a cross-linked network. This network is directly responsible for the coating's key performance attributes, including chemical resistance, hardness, and durability.[8] The flexibility of the propionate chain can also help to improve impact resistance and prevent the coating from becoming too brittle.[9]

Reaction of HEP's Hydroxyl Group with Isocyanate HEP_Resin-OH Resin-O-CH₂CH₂-OH (Hydroxyl group from HEP) plus + Isocyanate R-N=C=O (Isocyanate Group) arrow Urethane Resin-O-CH₂CH₂-O-C(=O)NH-R (Stable Urethane Linkage)

Caption: Simplified reaction mechanism showing the formation of a urethane cross-link.

Application Protocols

The following protocols are exemplary and designed to serve as a validated starting point for laboratory investigations. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of an HEP-Modified Polyester Polyol

This protocol describes the synthesis of a hydroxyl-functional polyester resin intended for use in a 2K polyurethane coating.

A. Materials & Equipment:

  • Reactants: Isophthalic Acid, Adipic Acid, 1,6-Hexanediol, 2-Hydroxyethyl Propionate (HEP)

  • Catalyst: Dibutyltin oxide (DBTO)

  • Solvent: Xylene

  • Equipment: 1L glass reactor with heating mantle, mechanical stirrer, thermocouple, Dean-Stark trap, condenser, and nitrogen inlet.

B. Step-by-Step Methodology:

  • Reactor Setup: Assemble the reactor system. Ensure all joints are properly sealed. Start a slow stream of nitrogen gas into the reactor to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with Isophthalic Acid (1.5 mol), Adipic Acid (1.0 mol), and 1,6-Hexanediol (2.8 mol). The excess diol is calculated to control the molecular weight and ensure hydroxyl termination.

  • Esterification - Stage 1: Begin stirring and heat the mixture to 160°C. Once the mixture is molten and homogenous, add the DBTO catalyst (0.05% of total reactant weight).

  • Temperature Ramp: Gradually increase the temperature to 220°C over 2-3 hours. Water from the esterification reaction will begin to collect in the Dean-Stark trap.

  • Monitoring Progress: Monitor the reaction by periodically measuring the acid value. The target for this stage is an acid value below 15 mg KOH/g.

  • Adding HEP: Once the target acid value is reached, cool the reactor to 180°C. Add 2-Hydroxyethyl Propionate (0.5 mol). The HEP will react with the remaining carboxylic acid groups.

  • Esterification - Stage 2: Hold the temperature at 180°C and continue collecting water until the reaction is complete (acid value < 5 mg KOH/g).

  • Solvent Letdown: Cool the reactor to 100°C. Slowly add xylene to dilute the resin to the desired solids content (e.g., 70% by weight). Causality: The solvent letdown is performed at a lower temperature to prevent vigorous boiling and ensure safe handling.

  • Characterization: After cooling to room temperature, measure the final resin properties: solids content, viscosity, acid value, and hydroxyl number.

Protocol 2: Formulation of a 2K Polyurethane Clearcoat

This protocol uses the resin synthesized in Protocol 1 to formulate a protective clearcoat.

A. Materials & Equipment:

  • Component A (Base): HEP-Modified Polyester Polyol from Protocol 1 (at 70% solids in xylene).

  • Component B (Hardener): Hexamethylene diisocyanate (HDI) trimer.

  • Additives: Leveling agent (e.g., BYK-333), UV stabilizer, flow control solvent (e.g., n-butyl acetate).

  • Equipment: Laboratory scale, variable-speed disperser, beakers, viscometer.

B. Formulation Table (Exemplary):

ComponentFunctionWeight (g)
Part A: Base
HEP-Modified Polyol (70% solids)Resin Binder100.0
n-Butyl AcetateFlow Control Solvent20.0
Leveling AgentSurface Tension0.5
UV StabilizerWeatherability1.0
Part B: Hardener
HDI TrimerCross-linker(Calculated)
Total ~121.5 + Hardener

C. Step-by-Step Methodology:

  • Base Preparation (Part A): In a beaker, weigh the HEP-Modified Polyol. Under slow agitation, add the n-butyl acetate, leveling agent, and UV stabilizer. Mix until the solution is completely homogenous.

  • Hardener Calculation (Part B): Calculate the required amount of HDI trimer based on a stoichiometric ratio of NCO:OH groups (typically 1.05:1). This calculation requires the hydroxyl number of the synthesized polyol and the equivalent weight of the isocyanate.

  • Mixing: Just before application, add the calculated amount of Part B to Part A. Mix thoroughly for 2-3 minutes. Avoid excessive mixing which can introduce air bubbles.

  • Induction Time: Allow the mixture to stand for 10-15 minutes (induction period) to permit initial reaction between the polyol and isocyanate.

  • Application: The coating is now ready for application. Apply to a substrate (e.g., primed steel panel) using a spray gun or draw-down bar to achieve a specified dry film thickness.[10]

  • Curing: Allow the coating to cure at ambient temperature (typically 7 days for full cure) or accelerate the cure in an oven (e.g., 30 minutes at 60°C).[7]

Safety and Handling

While specific toxicological data for 2-Hydroxyethyl propionate is limited, it should be handled with the care afforded to similar industrial chemicals.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, nitrile gloves, and a lab coat.

  • Ventilation: All work should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and direct sunlight.[12]

  • Spill & Disposal: Absorb spills with an inert material and dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Hydroxyethyl propionate is a highly versatile molecule with significant potential in the coatings and resins industry. Its dual functionality allows it to act as an effective reactive diluent for reducing VOCs and as a key building block for creating high-performance polyester and polyurethane resins. By understanding the mechanistic role of its hydroxyl and ester groups, formulation scientists can precisely control polymer architecture to achieve desired properties such as durability, flexibility, and adhesion. The protocols provided herein offer a solid foundation for exploring the integration of HEP into next-generation coating systems.

References

  • PubChem. (n.d.). 2-Hydroxyethyl acrylate. Available at: [Link]

  • Polymer Synthesis Insights. (n.d.). 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-HYDROXYETHYL ACRYLATE. Available at: [Link]

  • Chemicals United BV. (2026). Reactive Diluents. Available at: [Link]

  • DENACOL's Lab. (2024). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. Available at: [Link]

  • BAICHENG Chemical Technology. (2026). 2-Hydroxyethyl Methacrylate in Adhesives: 5 Key Performance Benefits. Available at: [Link]

  • Google Patents. (2020). US20200068912A1 - Compounds and formulations for protective coatings.
  • ZXCHEM UAE. (2025). Epoxy Resin Reactive Diluents - Viscosity & Performance. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxyethyl acrylate. Available at: [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Google Patents. (n.d.). WO2011085520A1 - Alkyd coating formulations.
  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Reactive diluent – Knowledge and References. Available at: [Link]

  • ChemSynthesis. (2025). 2-hydroxyethyl propionate. Available at: [Link]

  • PubMed. (2015). Antioxidant Properties of 2-Hydroxyethyl Methacrylate-Based Copolymers with Incorporated Sterically Hindered Amine. Available at: [Link]

  • Kowa Chemicals USA. (n.d.). 2-Hydroxyethyl Acrylate(HEA). Available at: [Link]

  • Olin Epoxy. (n.d.). Reactive Diluents. Available at: [Link]

  • Chemsrc. (2025). Propionic acid 2-hydroxyethyl ester | CAS#:24567-27-9. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID. Available at: [Link]

  • Justia Patents. (2012). Compositions for multilayer coating and resins therefore. Available at: [Link]

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Method

A Note on Monomer Selection: 2-Hydroxyethyl Propionate vs. 2-Hydroxyethyl (Meth)Acrylate

An Application Guide to Hydroxyethyl Acrylates in the Formulation of Photosensitive Resins A Senior Application Scientist's Guide for Researchers and Formulation Professionals This document serves as an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Hydroxyethyl Acrylates in the Formulation of Photosensitive Resins

A Senior Application Scientist's Guide for Researchers and Formulation Professionals

This document serves as an in-depth technical guide on the application of specific hydroxyethyl monomers in the preparation of photosensitive resins. It is designed for researchers, scientists, and professionals in materials science and drug development who require a blend of foundational theory and practical, field-proven protocols.

A critical point of clarification is the distinction between "2-Hydroxyethyl propionate" and the monomers central to photopolymerization: 2-Hydroxyethyl methacrylate (HEMA) and 2-Hydroxyethyl acrylate (HEA) .

2-Hydroxyethyl propionate lacks a polymerizable carbon-carbon double bond, rendering it unsuitable for the free-radical polymerization reactions that underpin the vast majority of photosensitive resin technologies.[1][2] In contrast, HEMA and HEA possess methacrylate and acrylate functional groups, respectively, which are designed to react and form polymer chains upon exposure to UV light in the presence of a photoinitiator.[3][4]

Therefore, this guide will focus on the scientifically accurate and industrially ubiquitous monomers, HEMA and HEA , as they are fundamental to the topic of photosensitive resin preparation. HEMA will be used as the primary example due to its extensive documentation and wide range of applications, from dental resins to advanced hydrogels.[1][3]

Part 1: The Fundamental Chemistry of Photosensitive Resins

Photosensitive resins, or photopolymers, are materials that undergo a rapid transformation from a liquid to a solid state upon exposure to a specific wavelength of light, typically in the ultraviolet (UV) spectrum. This process, known as photopolymerization, is a cornerstone of technologies like 3D printing (stereolithography), advanced coatings, adhesives, and microelectronics.[5][6]

A typical free-radical photosensitive resin is a carefully balanced formulation of several key components:

  • Oligomers/Pre-polymers: These are larger molecules (e.g., urethane acrylates, epoxy acrylates) that form the backbone of the final polymer network. They are the primary determinants of the material's core properties, such as flexibility, hardness, and chemical resistance.

  • Monomers (Reactive Diluents): Smaller molecules that are incorporated into the polymer network. They serve several critical functions: reducing the viscosity of the oligomer-rich resin for better processability, increasing the crosslink density, and fine-tuning the final properties of the cured material. HEMA and HEA are quintessential examples of functional monomers.[4]

  • Photoinitiators: These are compounds that absorb light energy (photons) and decompose to generate highly reactive species, most commonly free radicals.[7] These radicals initiate the polymerization chain reaction. The choice of photoinitiator is dictated by the wavelength of the light source.

  • Additives: This category includes pigments, stabilizers, leveling agents, and other modifiers that impart specific characteristics to the resin or the final product.[8]

The underlying mechanism of free-radical photopolymerization proceeds in three main stages: Initiation, Propagation, and Termination.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination PI Photoinitiator (PI) Radicals Free Radicals (R•) PI->Radicals Absorption & Cleavage Light UV Light (hν) Light->PI Monomer_I Monomer (M) Radicals->Monomer_I Activated_Monomer Activated Monomer (R-M•) Monomer_I->Activated_Monomer Attack Chain_Start R-M• Monomer_P Monomer (M) Chain_Start->Monomer_P Chain Growth Growing_Chain Growing Polymer Chain (R-M(n)•) Monomer_P->Growing_Chain Chain_1 R-M(n)• Dead_Polymer Stable Polymer Chain_1->Dead_Polymer Combination or Disproportionation Chain_2 R-M(m)• Dead_Player Dead_Player Chain_2->Dead_Player

Caption: Free-Radical Photopolymerization Mechanism.

Part 2: The Role of 2-Hydroxyethyl Methacrylate (HEMA) in Resin Formulations

HEMA is a bifunctional monomer, meaning it possesses two distinct chemical features that make it exceptionally valuable in photosensitive resins: a polymerizable methacrylate group and a reactive hydroxyl (-OH) group.[3]

Causality Behind Using HEMA:
  • Viscosity Control: High-performance oligomers are often extremely viscous, making them difficult to process, coat, or use in applications like 3D printing. HEMA is a low-viscosity liquid that acts as a reactive diluent, effectively thinning the resin to a workable consistency without introducing non-reactive solvents that would need to be evaporated.[4]

  • Enhanced Adhesion: The polar hydroxyl (-OH) group on HEMA promotes adhesion to a wide variety of substrates, particularly polar ones like glass, metals, and ceramics. This is due to its ability to form hydrogen bonds with the substrate surface.[3]

  • Hydrophilicity and Water Absorption: The hydroxyl group also imparts hydrophilicity, making HEMA a key component in the synthesis of hydrogels for biomedical applications like contact lenses and drug delivery systems.[3] In coatings, this property can be tailored to control surface wettability.

  • Mechanical Property Modification: As a small monomer, HEMA can penetrate the network of larger oligomers and increase the crosslink density of the final polymer. This generally leads to increased hardness and scratch resistance.

  • Post-Curing Reactivity: The hydroxyl group remains available after the initial UV curing process. This allows for secondary reactions, such as crosslinking with isocyanates or epoxies, to further enhance the material's properties in dual-cure systems.[9]

Data Presentation: HEMA vs. HEA

While similar, HEMA and HEA offer a trade-off between reactivity and final properties. Acrylates are generally more reactive than methacrylates, leading to faster cure speeds but potentially higher shrinkage and lower glass transition temperatures.

Property2-Hydroxyethyl Acrylate (HEA)2-Hydroxyethyl Methacrylate (HEMA)Rationale & Impact
Reactivity HigherLowerHEA's double bond is less sterically hindered, allowing for faster polymerization. This is beneficial for high-speed curing applications.[10]
Cure Speed FasterSlowerFaster cure can increase throughput but may lead to trapped stress if not managed.
Shrinkage Generally HigherGenerally LowerHigher reactivity can lead to more rapid and significant volume reduction upon polymerization, which can affect dimensional accuracy in 3D printing.
Adhesion ExcellentExcellentBoth possess the hydroxyl group, which is the primary driver for adhesion to polar substrates.
Hardness Softer, more flexibleHarder, more rigidThe additional methyl group in HEMA restricts chain mobility, leading to a harder and more brittle polymer network.
Toxicity Higher Potential IrritantModerate Potential IrritantBoth are known sensitizers and require careful handling to avoid skin contact.[1][3]

Part 3: Application Notes & Experimental Protocols

Application Note 1: Formulating a General-Purpose UV-Curable Hard Coating

This model formulation is designed to produce a clear, hard, and scratch-resistant coating suitable for protecting various substrates. The causality for each component's inclusion is explained.

ComponentClassExample ProductWeight % (w/w)Function & Rationale
Urethane Acrylate Oligomer OligomerAllnex Ebecryl 840250 - 70%Provides the core properties of toughness, flexibility, and chemical resistance. Forms the polymer backbone.
HEMA Monomer-20 - 40%Reduces viscosity for application, increases crosslink density for hardness, and promotes adhesion via its -OH group.[3]
Trimethylolpropane Triacrylate (TMPTA) Monomer-5 - 15%A tri-functional monomer that significantly increases crosslink density, leading to enhanced hardness and scratch resistance. Used to balance the properties of HEMA.
2-Hydroxy-2-methyl-1-phenyl-propan-1-one PhotoinitiatorBASF Irgacure 11732 - 5%A Type I (cleavage) photoinitiator that efficiently generates free radicals upon exposure to broad-spectrum UV light (300-400 nm).[11]
BYK-333 Additive-0.1 - 0.5%A silicone-based surface additive that improves substrate wetting and provides a smooth, level surface, preventing defects like "orange peel."
Experimental Protocol 1: Preparation of the HEMA-Based Photosensitive Resin

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Acrylate monomers are skin sensitizers. Avoid all skin contact.

  • Vessel Preparation: Use an amber glass bottle or a beaker wrapped in aluminum foil to prevent premature polymerization from ambient light.

  • Component Weighing: Accurately weigh the urethane acrylate oligomer into the vessel using an analytical balance.

  • Monomer Addition: Add the required amounts of HEMA and TMPTA to the oligomer.

  • Mixing:

    • Place the vessel on a magnetic stir plate and add a PTFE-coated stir bar.

    • Stir the mixture at a moderate speed (e.g., 300-500 RPM) at room temperature until the solution is completely homogeneous. For highly viscous oligomers, gentle heating (40-50°C) can be applied to facilitate mixing.

  • Photoinitiator & Additive Addition:

    • Turn off any direct overhead lights. Work under yellow light if possible.

    • Add the photoinitiator and any other additives to the mixture.

    • Continue stirring until all components are fully dissolved and the solution is clear. This may take 30-60 minutes.

  • Degassing (Optional but Recommended): Place the vessel in a vacuum chamber or a centrifuge with a vacuum attachment to remove any dissolved air or bubbles introduced during mixing. Bubbles can lead to pinholes and other defects in the cured film.

  • Storage: Store the formulated resin in the sealed amber bottle at room temperature, away from all light sources.

Experimental Protocol 2: UV Curing and Film Characterization
  • Substrate Preparation: Clean the desired substrate (e.g., a glass slide or steel panel) with isopropanol to remove any surface contaminants.

  • Film Application:

    • Apply a small amount of the formulated resin onto the substrate.

    • Use a wire-wound rod or a drawdown bar to create a uniform thin film (e.g., 50 µm thickness).[12]

  • UV Curing:

    • Place the coated substrate in a UV curing chamber equipped with a medium-pressure mercury lamp (broadband UV output) or a 365 nm LED array.

    • Expose the film to a controlled dose of UV energy. A typical starting point is an intensity of 100 mW/cm² for 10-30 seconds. The total energy dose (J/cm²) is the critical parameter.

    • The film should transition from a liquid to a tack-free solid.

  • Basic Characterization:

    • Tack-Free Test: Gently touch the surface with a cotton swab. No fibers should adhere to the surface.

    • Solvent Resistance: Place a drop of acetone on the cured film and cover it with a watch glass. After 1 minute, wipe away the acetone. The film should show no signs of softening, swelling, or wrinkling.

    • Pencil Hardness (ASTM D3363): Use a set of calibrated pencils of increasing hardness to determine the scratch resistance of the coating.

G cluster_prep Resin Preparation cluster_cure Curing & Testing weigh 1. Weigh Oligomer & Monomers mix 2. Mix Until Homogeneous weigh->mix add_pi 3. Add Photoinitiator & Additives mix->add_pi mix2 4. Final Mix (Protect from Light) add_pi->mix2 store 5. Store in Amber Bottle mix2->store apply 6. Apply Resin Film to Substrate store->apply Proceed to Application cure 7. Expose to UV Light apply->cure test 8. Characterize Cured Film (Hardness, Solvent Resistance) cure->test

Caption: Experimental Workflow for Resin Formulation and Curing.

References

  • Silcare. (2024). 2-Hydroxyethyl Methacrylate (HEMA) – properties and applications. Silcare Private Label. [Link]

  • Kramer, P., Davis, L., & Jones, R. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech Report. [Link]

  • RadTech. (n.d.). Preparation and Properties of UV Curable Urethane Methacrylate Oligomer. RadTech. [Link]

  • ResearchGate. (n.d.). Design and characterization of 3D printable photopolymer resin containing poly(2-hydroxyethyl methacrylate) for controlled drug release. [Link]

  • Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). 2-HYDROXYETHYL ACRYLATE (HEA). [Link]

  • Riverland Trading. (n.d.). 2-Hydroxyethyl Acrylate (HEA): High-Performance Monomer for Coatings, Adhesives & Polymers. [Link]

  • ACS Publications. (n.d.). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. [Link]

  • ResearchGate. (n.d.). Preparation of a novel hybrid type photosensitive resin for stereolithography in 3D printing and testing on the accuracy of the fabricated parts. [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. [Link]

  • Research Square. (2024). Synthesis and Characterization of UV-Curable Polyurethane Acrylates Derived from Trimethylolpropane and Hydroxyethyl Methacryl. [Link]

  • Kowa Chemicals USA. (n.d.). 2-Hydroxyethyl Acrylate(HEA). [Link]

  • Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID. [Link]

  • PubMed. (2013). Sensitization potential of dental resins: 2-hydroxyethyl methacrylate and its water-soluble oligomers have immunostimulatory effects. [Link]

  • ResearchGate. (n.d.). Formulation of UV-curable polymer resin. [Link]

  • Globe Thesis. (2017). Preparation Of Photosensitive Resin For Photocuring Rapid Prototyping And Its Toughening Modification. [Link]

  • PLOS One. (2013). Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects. [Link]

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  • PMC. (n.d.). High-Performance, UV-Curable Crosslinked Films via Grafting of Hydroxyethyl Methacrylate Methylene Malonate. [Link]

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  • ResearchGate. (n.d.). Preparation and Characterization of Excellent Performance Photosensitive Resin Suitable for Photocuring 3D Printing. [Link]

  • Chemicals United BV. (n.d.). Introducing HEMA HISS: the next-level 2-Hydroxyethyl Methacrylate. [Link]

  • Wikipedia. (n.d.). Photopolymer. [Link]

  • PMC. (n.d.). Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers. [Link]

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Application

The Ascendant Role of 2-Hydroxyethyl Propionate as a Green Solvent in Modern Chemical Synthesis

An In-depth Guide for Researchers and Drug Development Professionals In the ongoing pursuit of sustainable and environmentally benign chemical processes, the selection of solvents has emerged as a critical focal point. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the ongoing pursuit of sustainable and environmentally benign chemical processes, the selection of solvents has emerged as a critical focal point. Traditional volatile organic compounds (VOCs) are increasingly being supplanted by greener alternatives that offer reduced toxicity, enhanced biodegradability, and a smaller environmental footprint. Among these, 2-hydroxyethyl propionate, a versatile and promising solvent, is gaining significant traction. This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 2-hydroxyethyl propionate, its applications, and detailed protocols for its use in chemical reactions.

A Note on Nomenclature: Clarifying "2-Hydroxyethyl Propionate"

It is crucial to address a point of potential ambiguity in the chemical nomenclature. The term "2-hydroxyethyl propionate" can refer to two distinct isomers:

  • Ethyl 2-hydroxypropanoate (Ethyl Lactate): The ester formed from lactic acid and ethanol. This is the more common and widely studied compound, often lauded as a bio-based, biodegradable "green solvent."

  • 2-Hydroxyethyl propanoate (Ethylene Glycol Monopropionate): The ester of ethylene glycol and propionic acid.

Given its extensive documentation and widespread application as a green solvent, this guide will focus primarily on ethyl 2-hydroxypropanoate , hereafter referred to as ethyl lactate . We will explore its unique properties that make it an excellent choice for a variety of chemical transformations.

Unveiling the Potential: Key Attributes of Ethyl Lactate as a Solvent

Ethyl lactate's appeal as a solvent stems from a unique combination of physical, chemical, and safety properties. Derived from the fermentation of carbohydrates, it is a bio-based and renewable resource.[1][2] Its key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
Appearance Colorless liquid[3]
Boiling Point 154 °C[4]
Melting Point -26 °C[3]
Density 1.031 g/mL at 25 °C[4]
Solubility in Water Miscible (with partial decomposition)[4]
Flash Point 54.6 ± 6.4 °C[4]

The presence of both an ester and a hydroxyl group in its structure imparts a unique solvency. It can act as a hydrogen bond donor and acceptor, allowing it to dissolve a wide range of polar and nonpolar compounds. Furthermore, ethyl lactate is biodegradable, breaking down into naturally occurring substances, which significantly reduces its environmental impact compared to conventional halogenated or hydrocarbon solvents.[3]

Applications in Chemical Synthesis: A Paradigm Shift

The versatility of ethyl lactate has led to its adoption in a diverse array of chemical reactions, offering a greener alternative without compromising efficiency.

A Sustainable Medium for Organic Transformations

Ethyl lactate has proven to be an effective medium for various organic reactions, including multicomponent reactions, cycloadditions, and coupling reactions.[5] Its ability to dissolve a broad spectrum of reactants and reagents, coupled with its relatively high boiling point, allows for a wide range of reaction conditions.

Pharmaceutical and Drug Development Applications

In the pharmaceutical industry, the low toxicity and biodegradability of ethyl lactate are particularly advantageous.[2] It is used as a solvent in drug formulation, for the extraction of bioactive compounds from natural sources, and as a medium for chiral synthesis.[2] Its biocompatibility makes it a suitable choice for applications where residual solvent traces are a concern.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for representative chemical reactions using ethyl lactate as a solvent. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1,3-diphenylprop-2-en-1-one, a chalcone derivative, using ethyl lactate as a green solvent. This reaction is a classic example of a base-catalyzed condensation.

Workflow for Chalcone Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve benzaldehyde (1 mmol) and acetophenone (1 mmol) in ethyl lactate (5 mL) in a round-bottom flask. B Add powdered NaOH (1.2 mmol) to the solution. A->B C Stir the mixture at room temperature for 2-4 hours. B->C D Monitor reaction progress by TLC. C->D E Pour the reaction mixture into ice-cold water (20 mL). D->E F Collect the precipitated solid by vacuum filtration. E->F G Wash the solid with cold water and dry. F->G H Recrystallize from ethanol to obtain the pure product. G->H

Caption: Workflow for the synthesis of a chalcone derivative.

Step-by-Step Methodology:

  • Reactant Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.06 g (10 mmol) of benzaldehyde and 1.20 g (10 mmol) of acetophenone in 20 mL of ethyl lactate. The high solvency of ethyl lactate ensures a homogeneous reaction mixture.

  • Catalyst Addition: To the stirred solution, add 0.48 g (12 mmol) of powdered sodium hydroxide. The use of powdered NaOH provides a large surface area for the reaction.

  • Reaction Execution: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. The chalcone product, being insoluble in water, will precipitate out.

  • Purification: Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining NaOH and ethyl lactate. The crude product can be further purified by recrystallization from ethanol to yield pure (E)-1,3-diphenylprop-2-en-1-one.

Rationale for Experimental Choices:

  • Solvent Choice: Ethyl lactate is chosen for its ability to dissolve both the nonpolar aromatic aldehydes and ketones and the ionic base catalyst. Its low volatility also minimizes solvent loss during the reaction.

  • Catalyst: Sodium hydroxide is a readily available and effective base catalyst for the Claisen-Schmidt condensation.

  • Work-up: The precipitation in ice-cold water is an efficient method for isolating the water-insoluble product from the water-miscible ethyl lactate and the inorganic base.

Protocol: A Greener Approach to Amide Synthesis

This protocol describes the synthesis of N-benzylacetamide from benzylamine and acetic anhydride, showcasing the use of ethyl lactate in a common acylation reaction.

Workflow for Amide Synthesis

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A In a round-bottom flask, dissolve benzylamine (10 mmol) in ethyl lactate (15 mL). B Cool the solution to 0-5 °C in an ice bath. A->B C Add acetic anhydride (11 mmol) dropwise to the cooled solution with stirring. B->C D Allow the reaction to warm to room temperature and stir for 1 hour. C->D E Pour the reaction mixture into water (50 mL). D->E F Extract the product with ethyl acetate (2 x 25 mL). E->F G Wash the combined organic layers with saturated NaHCO3 solution and brine. F->G H Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography if necessary. H->I

Caption: Workflow for the synthesis of N-benzylacetamide.

Step-by-Step Methodology:

  • Initial Setup: In a 100 mL round-bottom flask, dissolve 1.07 g (10 mmol) of benzylamine in 15 mL of ethyl lactate. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature, add 1.12 g (11 mmol) of acetic anhydride dropwise to the stirred solution. The exothermic nature of the reaction is controlled by the slow addition and cooling.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour.

  • Work-up: Pour the reaction mixture into 50 mL of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any unreacted acetic acid, followed by a wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-benzylacetamide. The product can be further purified by column chromatography on silica gel if required.

Rationale for Experimental Choices:

  • Solvent Choice: Ethyl lactate serves as an excellent medium for this reaction, effectively dissolving the amine and the anhydride. Its polar nature can also help to stabilize the reaction intermediates.

  • Temperature Control: The initial cooling is crucial to manage the exothermicity of the acylation reaction, preventing the formation of side products.

  • Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble ethyl lactate, unreacted starting materials, and byproducts, leading to a cleaner crude product.

Safety and Handling

While ethyl lactate is considered to have low toxicity, standard laboratory safety practices should always be followed.[6] It is a combustible liquid and should be handled away from ignition sources.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse thoroughly with water.[7]

Conclusion

Ethyl lactate (ethyl 2-hydroxypropanoate) represents a significant advancement in the development of green solvents. Its bio-based origin, biodegradability, low toxicity, and versatile solvency make it an attractive alternative to traditional organic solvents in a wide range of chemical applications. For researchers and professionals in drug development, embracing such green solvents is not only an environmentally responsible choice but also a step towards safer and more sustainable chemical processes. The protocols provided in this guide serve as a starting point for the exploration of ethyl lactate's full potential in modern chemical synthesis.

References

  • ChemSynthesis. (2025-05-20). 2-hydroxyethyl propionate - C5H10O3, density, melting point, boiling point, structural formula, synthesis.
  • CymitQuimica. (n.d.). CAS 29671-83-8: Propanoic acid, 2-hydroxy-, 2-hydroxyethyl….
  • Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014-09-18). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment CAS Number.
  • PubChem. (n.d.). Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S).
  • ACS Publications. (2024-04-24). Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization | Journal of Chemical & Engineering Data.
  • Biosynth. (n.d.). 2-Hydroxyethyl 2-methylpropanoate | 6942-58-1 | GAA94258.
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  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE.
  • Thermo Fisher Scientific. (2009-11-17). SAFETY DATA SHEET.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (2022-11-03). Green Solvent: Ethyl Lactate. Retrieved from Jiangxi Zhongding Biotechnology Co., Ltd.
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  • Fisher Scientific. (2025-05-01). SAFETY DATA SHEET.
  • ScienceDirect. (2025-08-06). The green solvent ethyl lactate: an experimental and theoretical characterization.
  • AK Scientific, Inc. (n.d.). Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate.
  • ScienceDirect. (2021-03-09). Chapter 9 - Ethyl lactate as a green solvent in the pharmaceutical industry.
  • ChemBK. (n.d.). ethyl 2-hydroxypropanoate.
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Method

Application Note &amp; Protocol: Selective Hydrogenation of 2-Hydroxyethyl Acrylate to 2-Hydroxyethyl Propionate

Introduction: The Significance of 2-Hydroxyethyl Propionate 2-Hydroxyethyl propionate (HEP) is a valuable chemical intermediate with applications in the synthesis of specialized polymers, coatings, and as a solvent with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Hydroxyethyl Propionate

2-Hydroxyethyl propionate (HEP) is a valuable chemical intermediate with applications in the synthesis of specialized polymers, coatings, and as a solvent with a favorable safety and environmental profile. Its structure, combining a hydroxyl group and an ester, imparts unique properties that are sought after in various industrial applications. The selective hydrogenation of 2-hydroxyethyl acrylate (HEA), a readily available monomer, presents a direct and atom-economical route to HEP. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of HEA, focusing on practical protocols, mechanistic insights, and safety considerations.

Scientific Foundation: Expertise & Mechanistic Causality

The hydrogenation of α,β-unsaturated esters like 2-hydroxyethyl acrylate is a well-established transformation, typically proceeding via catalytic addition of hydrogen across the carbon-carbon double bond. The choice of catalyst and reaction conditions is paramount to ensure high selectivity towards the desired saturated ester, 2-hydroxyethyl propionate, while avoiding undesirable side reactions such as transesterification or polymerization.

Catalyst Selection: The Rationale

While precious metal catalysts such as rhodium and ruthenium have demonstrated high activity for acrylate hydrogenation, non-precious metal catalysts are gaining attention for their cost-effectiveness and sustainability.[1] For this protocol, we will focus on a supported nickel-based catalyst, which offers a good balance of activity, selectivity, and ease of handling. The support material, often alumina or silica, plays a crucial role in dispersing the active metal and enhancing its stability.

Reaction Mechanism

The hydrogenation of acrylates over a heterogeneous catalyst generally follows a monohydride-unsaturate mechanism.[2][3] The key steps involve:

  • Adsorption: Both hydrogen and the acrylate substrate adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the active metal sites, forming metal-hydride species.

  • Migratory Insertion: The adsorbed acrylate undergoes migratory insertion into the metal-hydride bond, forming a saturated intermediate.

  • Reductive Elimination: The intermediate reacts with another activated hydrogen atom to yield the saturated product, 2-hydroxyethyl propionate, which then desorbs from the catalyst surface.

It is crucial to control the reaction temperature, as higher temperatures can promote the polymerization of 2-hydroxyethyl acrylate, a known side reaction.[1][4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure reproducibility and safety.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Hydroxyethyl acrylate (HEA)≥96%, with inhibitorMajor chemical supplier
2-Hydroxyethyl propionate (HEP)Analytical standardMajor chemical supplier
Nickel on Alumina (Ni/Al2O3)5-10 wt% NiMajor chemical supplier
Hydrogen (H2) gasHigh purity (≥99.99%)Industrial gas supplier
Nitrogen (N2) gasHigh purity (≥99.99%)Industrial gas supplier
EthanolAnhydrousMajor chemical supplier
High-pressure reactorStainless steel, with magnetic stirringParr Instrument Company or similar
Gas chromatograph-mass spectrometer (GC-MS)Agilent, Shimadzu, or similar
Nuclear Magnetic Resonance (NMR) SpectrometerBruker, JEOL, or similar
Safety Precautions: A Paramount Concern

Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[5][6]

  • Hydrogen Safety: Always work in a well-ventilated fume hood or a designated high-pressure laboratory.[7][8] Use a high-quality pressure regulator and ensure all connections are leak-tested. An audible hydrogen alarm is highly recommended.

  • Catalyst Handling: The nickel catalyst, especially after the reaction, can be pyrophoric.[6] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and filtered carefully.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves are mandatory.[8]

Step-by-Step Hydrogenation Protocol
  • Catalyst Preparation:

    • In a high-pressure reactor, add the Ni/Al2O3 catalyst (e.g., 5 mol% relative to the substrate).

    • Seal the reactor and purge thoroughly with nitrogen gas three times to remove any air.

  • Reactant Addition:

    • Under a positive pressure of nitrogen, introduce the solvent (e.g., anhydrous ethanol) and 2-hydroxyethyl acrylate into the reactor.

    • Seal the reactor and perform another three cycles of nitrogen purging.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 50-70 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen supply.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.

    • Under a nitrogen atmosphere, filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric. Wet the filter cake with a small amount of solvent to minimize the risk of ignition.

    • The filtrate contains the crude 2-hydroxyethyl propionate.

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of HEA and the selectivity to HEP.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

Data Presentation and Visualization

Table of Reaction Parameters
ParameterRangeRationale
Catalyst Loading1-10 mol%Balances reaction rate with cost and ease of removal.
Hydrogen Pressure10-50 barHigher pressure generally increases the reaction rate.
Temperature40-80 °CA compromise to ensure a reasonable reaction rate while minimizing polymerization of the acrylate.[1]
SolventEthanol, THF, Ethyl AcetateShould be inert under the reaction conditions and able to dissolve the reactants.
Stirring Speed500-1000 rpmEnsures good mass transfer of hydrogen to the catalyst surface.
Experimental Workflow Diagram

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Catalyst Loading reactants Reactant Addition catalyst->reactants Inert Atmosphere pressurize Pressurize with H2 reactants->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor Progress heat_stir->monitor cool_vent Cool & Vent monitor->cool_vent Reaction Complete filter Catalyst Filtration cool_vent->filter analyze Product Analysis filter->analyze

Caption: Experimental workflow for the hydrogenation of 2-hydroxyethyl acrylate.

Reaction Scheme Diagram

Reaction_Scheme HEA 2-Hydroxyethyl Acrylate HEP 2-Hydroxyethyl Propionate HEA->HEP Hydrogenation Catalyst H2 + H2 Catalyst Catalyst (e.g., Ni/Al2O3)

Caption: Reaction scheme for the hydrogenation of HEA to HEP.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, the following measures are recommended:

  • Internal Standard: Use an internal standard (e.g., n-dodecane) for accurate quantification of reactant conversion and product yield by GC.

  • Control Experiments: Perform a control experiment without the catalyst to confirm that the reaction is indeed catalytic. Also, run a reaction without hydrogen to check for any thermal decomposition or polymerization.

  • Catalyst Characterization: If possible, characterize the fresh and spent catalyst (e.g., by XRD, TEM) to understand any changes in its structure and morphology.

Conclusion

The selective hydrogenation of 2-hydroxyethyl acrylate to 2-hydroxyethyl propionate is a feasible and valuable transformation. By carefully selecting the catalyst and optimizing the reaction conditions, high yields and selectivities can be achieved. Adherence to strict safety protocols is essential for the successful and safe execution of this high-pressure reaction. This application note provides a solid foundation for researchers to develop and refine their own procedures for this important chemical synthesis.

References

  • Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID. Retrieved from [Link]

  • Sun, T., Wang, E., Wu, G., Guo, X., Liu, Z., & Li, C. (2022). A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acrylate. Molecules, 27(19), 6463. [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxyethyl propionate. Retrieved from [Link]

  • Barner-Kowollik, C., Vana, P., & Davis, T. P. (2011). The effect of hydrogen bonding on intramolecular chain transfer in polymerization of acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 49(14), 3223-3228. [Link]

  • Cryer, D. T., Lessard, B. H., & Hutchinson, R. A. (2016). The influence of hydrogen bonding on radical chain-growth parameters for butyl methacrylate/2-hydroxyethyl acrylate solution copolymerization. Polymer Chemistry, 7(3), 614-624. [Link]

  • Chemsrc. (2025). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • Unknown. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Hayashi, T., Kawamura, N., & Ito, Y. (1987). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society, 109(25), 7876-7878. [Link]

  • Kitamura, M., Tokunaga, M., & Noyori, R. (1993). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society, 115(1), 144-152. [Link]

  • Vargun, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Applied Polymer Science, 97(6), 2304-2311. [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. Retrieved from [Link]

  • Xie, S. L., et al. (2024). Asymmetric Hydrogenation of Acrylates by COF with Chiral Frustrated Lewis Pairs. Synfacts, 20(04), 0393. [Link]

  • Cryer, D. T., & Hutchinson, R. A. (2017). The Effect of Hydrogen Bonding on Radical Semi-Batch Copolymerization of Butyl Acrylate and 2-Hydroxyethyl Acrylate. Polymers, 9(12), 693. [Link]

  • Hong, M., & Chen, E. Y. X. (2016). Hydrogen-transfer and condensation–addition polymerizations of acrylic acid. Polymer Chemistry, 7(3), 625-633. [Link]

  • Unknown. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 23). What Is The Acrylate Polymerization Process? [Video]. YouTube. [Link]

  • Vargun, E. (2004).
  • FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

  • Kitamura, M., Tokunaga, M., & Noyori, R. (1993). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. ResearchGate. [Link]

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Application

"2-Hydroxyethyl propionate" in parahydrogen-induced polarization (PHIP)

An Application and Protocol Guide to Parahydrogen-Induced Polarization of 2-Hydroxyethyl Propionate Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to Parahydrogen-Induced Polarization of 2-Hydroxyethyl Propionate

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-hydroxyethyl propionate in the field of parahydrogen-induced polarization (PHIP). We will explore the fundamental principles, step-by-step experimental protocols, and the significance of this molecule, particularly its role in the foundational development of in vivo hyperpolarized magnetic resonance imaging (MRI).

Introduction: The Sensitivity Challenge in Magnetic Resonance

Nuclear Magnetic Resonance (NMR) and its imaging counterpart, MRI, are powerful analytical tools limited by inherently low sensitivity. This limitation stems from the small population differences between nuclear spin states at thermal equilibrium, typically on the order of parts per million (ppm).[1] Hyperpolarization techniques offer a transformative solution by dramatically increasing this population difference, enhancing the MR signal by several orders of magnitude.[1]

Among these methods, Parahydrogen-Induced Polarization (PHIP) stands out as an efficient, cost-effective, and rapid technique for generating highly polarized molecules.[2] PHIP leverages the unique quantum spin properties of parahydrogen (p-H₂), the singlet nuclear spin isomer of dihydrogen, to transfer its spin order to a target molecule via a chemical reaction, most commonly hydrogenation.[1][2]

The Significance of 2-Hydroxyethyl Propionate in PHIP

The hydrogenation of 2-hydroxyethyl acrylate to produce 2-hydroxyethyl propionate is a landmark reaction in the history of PHIP. While simple in structure, its isotopically labeled and deuterated analog, hydroxyethyl [1-¹³C]propionate-d₃ (HEP) , was the first hyperpolarized contrast agent used to acquire a ¹³C in vivo image, demonstrating the profound potential of PHIP for biomedical applications like angiography.[3] This pioneering work established the feasibility of using PHIP-generated agents for real-time imaging in living systems.

This guide will focus on the underlying principles and protocols of this reaction, providing a foundational understanding applicable to a wide range of PHIP experiments.

The PHIP Mechanism: From Parahydrogen to Hyperpolarized Product

The polarization of 2-hydroxyethyl propionate is achieved through the PASADENA (Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment) effect. The process relies on the pairwise addition of the two hydrogen atoms from a single p-H₂ molecule across the carbon-carbon double bond of the precursor, 2-hydroxyethyl acrylate.

Causality of the Experimental Choices:

  • Parahydrogen Source: p-H₂ is in a pure quantum singlet state (S=0), which is NMR-silent. The key is to break the symmetry of the two p-H₂ protons after they are transferred to the precursor molecule.

  • Catalyst: A homogeneous hydrogenation catalyst, typically a Rhodium(I) complex, is used. The catalyst facilitates the concerted, pairwise transfer of the hydrogen atoms, ensuring that the spin correlation from the original p-H₂ molecule is preserved in the product.[4]

  • Magnetic Inequivalence: In the resulting 2-hydroxyethyl propionate molecule, the two newly added protons are chemically and magnetically inequivalent. This inequivalence, coupled with J-coupling, allows the singlet spin order to be converted into observable net polarization (hyperpolarization) under the influence of the NMR spectrometer's magnetic field.[5]

The following diagram illustrates the reaction pathway.

PHIP_Mechanism cluster_reactants Reactants p_H2 Parahydrogen (p-H₂) (Singlet State) Complex Intermediate Catalyst-Substrate-p-H₂ Complex p_H2->Complex HEA 2-Hydroxyethyl Acrylate (Precursor) HEA->Complex Catalyst Rh(I) Catalyst Catalyst->Complex Activation Complex->Catalyst Catalyst Regeneration HEP Hyperpolarized 2-Hydroxyethyl Propionate Complex->HEP Pairwise H₂ Addition & Polarization Transfer

Caption: Reaction mechanism for the PHIP of 2-hydroxyethyl propionate.

Experimental Protocols

These protocols provide a generalized framework. Researchers must adapt concentrations, pressures, and timings based on their specific instrumentation and experimental goals.

Protocol 1: Parahydrogen Generation

Rationale: To enrich the para-state of H₂, normal hydrogen gas is cooled to cryogenic temperatures in the presence of a paramagnetic catalyst.

Materials:

  • Normal H₂ gas (high purity)

  • Parahydrogen generator (cryostat with a catalyst chamber)

  • Paramagnetic catalyst (e.g., activated charcoal or iron(III) oxide)

  • Liquid nitrogen

Procedure:

  • Catalyst Activation: Ensure the catalyst within the generator is active. This may require heating under vacuum.

  • Cooling: Fill the cryostat with liquid nitrogen to cool the catalyst chamber to 77 K.

  • Gas Flow: Flow normal H₂ gas through the cooled catalyst bed at a controlled rate (e.g., 1-2 L/min). At this temperature, an enrichment of ~50% parahydrogen is achieved.

  • Collection: Collect the resulting para-enriched hydrogen gas in a suitable, non-magnetic storage container (e.g., an aluminum cylinder or Tedlar bag). The spin state is stable for hours to days if stored properly away from magnetic materials.[3]

Protocol 2: Precursor and Catalyst Solution Preparation

Rationale: A homogeneous solution is required for the catalytic hydrogenation reaction. The choice of solvent is critical to ensure solubility of all components and to avoid interfering signals in the NMR spectrum. Deuterated solvents are ideal.

Materials:

  • 2-Hydroxyethyl acrylate (precursor)

  • Hydrogenation catalyst (e.g., [Rh(dppb)(cod)]BF₄)

  • Anhydrous, deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆)

  • Schlenk flask or high-pressure NMR tube

Procedure:

  • In an inert atmosphere (e.g., a glovebox), dissolve the catalyst (e.g., 1-5 mM) in the chosen deuterated solvent.

  • Add the precursor, 2-hydroxyethyl acrylate, to the solution. A typical concentration is 50-100 mM.

  • If using a flask, transfer the solution to a high-pressure NMR tube equipped with a valve.

  • Freeze-pump-thaw the solution three times to remove dissolved oxygen, which can poison the catalyst and shorten the relaxation time of the hyperpolarized product.

Protocol 3: The PHIP Hydrogenation Reaction

Rationale: This is the core step where parahydrogen is bubbled through the precursor solution, inducing the catalytic reaction and generating the hyperpolarized product. The reaction is typically fast and must be performed immediately prior to NMR analysis.

Procedure:

  • Connect the NMR tube containing the precursor solution to the parahydrogen supply.

  • Pressurize the tube with parahydrogen gas (e.g., 3-10 bar).

  • Heat the sample to the desired reaction temperature (e.g., 60-80 °C) to initiate the reaction. The optimal temperature depends on the catalyst and solvent.

  • Shake the sample vigorously for a few seconds (5-15 s) to ensure efficient mixing of the gas and liquid phases. The reaction is often complete within this timeframe.

  • Crucially, perform the next step as quickly as possible.

Protocol 4: NMR/MRI Signal Acquisition

Rationale: The hyperpolarized state is transient and decays with a time constant T₁. Rapid transfer to the magnet and immediate data acquisition are essential to capture the enhanced signal.

Procedure:

  • Rapidly vent the excess hydrogen pressure.

  • Quickly and carefully transfer the NMR tube into the pre-tuned NMR spectrometer or MRI scanner.

  • Immediately apply the desired pulse sequence to acquire the hyperpolarized signal. A simple single-pulse experiment is often sufficient to observe the massive signal enhancement.

The entire workflow is summarized in the diagram below.

PHIP_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase p_H2_Gen 1. Parahydrogen Generation (77K) Reaction 3. Hydrogenation (Pressurize & Heat) p_H2_Gen->Reaction Sample_Prep 2. Prepare Precursor & Catalyst Solution Sample_Prep->Reaction Transfer 4. Rapid Transfer to Magnet Reaction->Transfer < 10 seconds Acquire 5. NMR/MRI Signal Acquisition Transfer->Acquire Immediate

Caption: General experimental workflow for a PHIP experiment.

Data, Applications, and Considerations

The hydrogenation of 2-hydroxyethyl acrylate to 2-hydroxyethyl propionate serves as an excellent model system for understanding PHIP.

ParameterDescriptionTypical Value / CompoundSource
Precursor The unsaturated molecule to be hydrogenated.2-Hydroxyethyl acrylateN/A
Product The hyperpolarized hydrogenated molecule.2-Hydroxyethyl propionateN/A
Labeled Analog The molecule used in the first in vivo PHIP-MRI study.Hydroxyethyl [1-¹³C]propionate-d₃ (HEP)[3]
Catalyst Homogeneous catalyst for pairwise H₂ addition.Rh(I)-based complexes (e.g., Rh(dppb))[4][6]
Polarization Level The degree of nuclear spin alignment achieved.Can exceed 10-20% for ¹H[1]
Application Demonstrated use in biomedical imaging.Preclinical angiography[3]
Trustworthiness and Self-Validation

A successful PHIP experiment is self-validating. The observation of antiphase (PASADENA) or enhanced net (ALTADENA) signals in the ¹H NMR spectrum, which are orders of magnitude greater than the thermal equilibrium signal, is direct proof of successful hyperpolarization. The absence of these features indicates a failure in the reaction, parahydrogen delivery, or polarization transfer.

Key Considerations & Troubleshooting:
  • Catalyst Purity: The catalyst is sensitive to impurities, especially oxygen. All steps should be performed under inert conditions.

  • Reaction Speed: The hydrogenation must be rapid but not so fast that it completes before sufficient mixing with parahydrogen.

  • T₁ Relaxation: The lifetime of the hyperpolarization is governed by the spin-lattice relaxation time (T₁) of the protons in the product. This necessitates extremely fast transfer from the reaction site to the magnet.

  • Magnetic Fields: The efficiency of polarization transfer can be field-dependent. Some PHIP experiments are performed at low fields (ALTADENA) or within the high field of the spectrometer (PASADENA).[5]

Conclusion

The generation of hyperpolarized 2-hydroxyethyl propionate from its acrylate precursor is more than a textbook example; it represents a cornerstone in the development of hyperpolarized MRI. The protocols and principles detailed herein provide a robust foundation for researchers entering the field of PHIP. By understanding the causality behind each experimental step—from parahydrogen enrichment to rapid signal acquisition—scientists can harness the remarkable signal enhancements offered by this technique to push the boundaries of molecular imaging, metabolic studies, and drug development.

References

  • ChemSynthesis. (2025). 2-hydroxyethyl propionate. Retrieved from [Link]

  • Kou, H., et al. (n.d.). Robust parahydrogen-induced polarization at high concentrations. PMC - NIH. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SET-LRP of 2-hydroxyethyl acrylate in protic and dipolar aprotic solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • The Royal Society of Chemistry. (n.d.). Parahydrogen-induced polarization study of imine hydrogenations mediated by a metal-free catalyst. Retrieved from [Link]

  • Reineri, F., et al. (n.d.). Instrumentation for Hydrogenative Parahydrogen-Based Hyperpolarization Techniques. PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Parahydrogen-induced polarization: a new spin on reactions with molecular hydrogen. Retrieved from [Link]

  • Buntkowsky, G., et al. (2022). Recent advances in the application of parahydrogen in catalysis and biochemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • IOP Publishing. (2021). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil as a Bio-Additive for Diesel Fuel. Retrieved from [Link]

  • MDPI. (2023). 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Scaffolds Reinforced with Nano TiO₂ as a Promising Curcumin Release Platform. Retrieved from [Link]

  • AIP Publishing. (2009). Effect of the static magnetic field strength on parahydrogen induced polarization NMR spectra. The Journal of Chemical Physics. Retrieved from [Link]

  • LookChem. (n.d.). Propionic acid 2-hydroxyethyl ester. Retrieved from [Link]

  • NIH. (n.d.). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]

  • NICNAS. (2014). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. Retrieved from [Link]

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Method

Application Note: [1-¹³C]-2-Hydroxyethyl Propionate as a Hyperpolarized Contrast Agent for Magnetic Resonance Angiography using Parahydrogen-Induced Polarization

Abstract This guide provides a comprehensive overview and detailed protocols for the use of 2-hydroxyethyl propionate (HEP), specifically [1-¹³C]-2-hydroxyethyl propionate, as a hyperpolarized contrast agent for non-inva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of 2-hydroxyethyl propionate (HEP), specifically [1-¹³C]-2-hydroxyethyl propionate, as a hyperpolarized contrast agent for non-invasive, high-resolution magnetic resonance (MR) angiography and perfusion imaging. We delve into the principles of Parahydrogen-Induced Polarization (PHIP), a cost-effective and rapid hyperpolarization technique, and its specific application to the hydrogenation of [1-¹³C]-2-hydroxyethyl acrylate to produce hyperpolarized HEP. This document is intended for researchers, chemists, and imaging scientists in both academic and industrial settings, including drug development, who are looking to leverage hyperpolarized MRI for preclinical vascular imaging.

Introduction: The Challenge of Sensitivity in MRI and the Advent of Hyperpolarization

Magnetic Resonance Imaging (MRI) is a cornerstone of modern diagnostic imaging, offering exceptional soft-tissue contrast without the use of ionizing radiation.[1] However, its primary limitation is its inherently low sensitivity, which stems from the small population difference between nuclear spin states at thermal equilibrium. This sensitivity challenge often restricts MRI to imaging highly abundant protons (¹H) in water and fat, making the direct detection of low-concentration metabolites or exogenous probes difficult.[2]

Hyperpolarization techniques dramatically overcome this limitation by artificially increasing the nuclear spin polarization by factors of 10,000 to 100,000 or more.[3][4] This massive signal enhancement enables the real-time, in vivo imaging of metabolic pathways and physiological processes that were previously inaccessible.[5]

Two predominant methods for hyperpolarization are:

  • Dissolution Dynamic Nuclear Polarization (d-DNP): A versatile but capital-intensive technique that involves transferring the high polarization of electron spins to nuclear spins at cryogenic temperatures (≤1.2 K) over a period of approximately one hour.[2] The sample is then rapidly dissolved to create an injectable solution.

  • Parahydrogen-Induced Polarization (PHIP): A faster, more cost-effective alternative that utilizes the singlet spin state of parahydrogen (a spin isomer of H₂) to deliver polarization to a target molecule through a chemical hydrogenation reaction.[6] PHIP is particularly suited for molecules with unsaturated carbon-carbon bonds.

This application note focuses on the PHIP-based production of hyperpolarized [1-¹³C]-2-hydroxyethyl propionate (HP HEP) , a promising agent for high-resolution MR angiography.[7] Unlike metabolic agents such as pyruvate, which report on cellular bioenergetics, HP HEP acts as a vascular agent, remaining largely within the bloodstream during the imaging window, making it ideal for visualizing blood vessels and assessing tissue perfusion.[3]

Principle of the Method: Parahydrogen-Induced Polarization (PHIP)

PHIP leverages the unique quantum mechanical properties of parahydrogen (p-H₂). In the p-H₂ molecule, the nuclear spins of the two hydrogen atoms are anti-parallel, resulting in a net nuclear spin of zero (I=0), a "singlet state." This pure spin state is the source of the hyperpolarization.

The core of the PHIP process involves three key steps:

  • Hydrogenation: p-H₂ is chemically added across a double or triple bond of a precursor molecule in the presence of a suitable metal catalyst (e.g., a rhodium complex).[8] This reaction must be concerted to ensure that both hydrogen atoms from the original p-H₂ molecule are transferred to the substrate, preserving their spin correlation.

  • Breaking Magnetic Equivalence: The newly added protons must be in a magnetically inequivalent environment. This inequivalence, created by differing chemical shifts or J-couplings to other nuclei (like a ¹³C atom), allows the singlet spin order to be converted into observable net magnetization.

  • Polarization Transfer: Using specific radiofrequency (RF) pulses or magnetic field cycling, the high polarization of the protons can be efficiently transferred to an adjacent low-gamma nucleus, such as ¹³C, which is often preferred for in vivo imaging due to its longer relaxation times and low natural abundance.[3]

For producing HP HEP, the unsaturated precursor is [1-¹³C]-2-hydroxyethyl acrylate. The hydrogenation of its carbon-carbon double bond with p-H₂ yields the desired hyperpolarized product.

cluster_0 Parahydrogen-Induced Polarization of HEP Precursor [1-13C]-2-hydroxyethyl acrylate (Unsaturated Precursor) Product Hyperpolarized [1-13C]-2-hydroxyethyl propionate (HP HEP) Precursor->Product Hydrogenation ParaH2 Parahydrogen (p-H₂) (Singlet Spin State) Catalyst Rh-based Catalyst

Caption: PHIP reaction for producing HP HEP.

[1-13C]-2-Hydroxyethyl Propionate: An Angiographic Agent

HP HEP is an effective agent for MR angiography due to a combination of favorable characteristics. Once injected, it is distributed throughout the vasculature, providing a strong signal that delineates the structure of arteries and veins before it relaxes or is cleared.

PropertyValueSource
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Precursor Molecule [1-¹³C]-2-hydroxyethyl acrylate[3]
Hyperpolarization Method Parahydrogen-Induced Polarization (PHIP)[3]
Typical ¹³C Polarization 20 - 30%[3]
In Vivo T₁ Relaxation Time ~45 - 60 seconds (non-deuterated)[3]
In Vivo T₁ Relaxation Time ~138 seconds (partially deuterated)[3]
Typical Injection Concentration 0.3 - 0.5 M[3]

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]-2-hydroxyethyl acrylate (Precursor)

This protocol describes a standard esterification reaction to produce the PHIP precursor. The key is to use ¹³C-labeled acrylic acid at the C1 position.

Materials:

  • [1-¹³C]-Acrylic acid

  • Ethylene glycol (excess)

  • Sulfuric acid (catalytic amount) or other suitable acid catalyst

  • Hydroquinone or MEHQ (polymerization inhibitor)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine [1-¹³C]-acrylic acid (1 equivalent), a molar excess of ethylene glycol (e.g., 5-10 equivalents), and a small amount of polymerization inhibitor (e.g., 0.1 mol%).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure [1-¹³C]-2-hydroxyethyl acrylate. Confirm purity and identity using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Generation of Hyperpolarized [1-¹³C]-HEP via PHIP

This protocol requires a specialized PHIP apparatus capable of handling pressurized hydrogen gas and performing the reaction and filtration automatically or semi-automatically.

Materials:

  • PHIP Polarizer/Reactor System

  • Parahydrogen generator (or cylinder of >90% p-H₂)

  • [1-¹³C]-2-hydroxyethyl acrylate (precursor from Protocol 1)

  • Hydrogenation catalyst, e.g., [Rh(diphos)₂(NBD)]BF₄ or a similar rhodium complex.[3]

  • Suitable solvent (e.g., acetone, dichloromethane)

  • Filtration system to remove the catalyst

  • Receiving vessel containing a biocompatible buffer

Procedure:

  • Catalyst Preparation: Prepare a solution of the rhodium catalyst in the chosen organic solvent.

  • Loading the Reactor: Inject the precursor, [1-¹³C]-2-hydroxyethyl acrylate, and the catalyst solution into the PHIP reaction chamber.

  • Pressurization & Heating: Pressurize the reactor with parahydrogen gas (typically to 5-10 bar) and heat to the optimal reaction temperature (e.g., 60 °C) to initiate hydrogenation.[3]

  • Polarization Transfer: During or immediately after hydrogenation, apply the appropriate polarization transfer sequence. This can be achieved through magnetic field cycling (transferring the sample to a low-field region and then back) or by applying specific RF pulses (e.g., an INEPT-type sequence).[3]

  • Extraction and Purification: Rapidly transfer the hyperpolarized solution from the reactor through a filter to remove the heavy metal catalyst.

  • Formulation: The organic solvent is typically evaporated under vacuum, and the purified, hyperpolarized HEP is dissolved in a pre-heated, sterile, and pH-balanced aqueous buffer suitable for injection. The final product is collected in a syringe.

Protocol 3: Quality Control of the Hyperpolarized Agent

Before injection, the hyperpolarized agent must be rapidly assessed for safety and quality.[5]

Procedure:

  • Polarization Measurement: A small aliquot of the final solution is diverted to an NMR spectrometer to measure the ¹³C signal enhancement and calculate the polarization level.

  • Concentration Check: The concentration of HP HEP in the final solution should be confirmed.

  • pH and Temperature: The pH should be within physiological limits (typically 7.2-7.8), and the temperature should be suitable for injection (approx. 37 °C).

  • Sterility and Purity: For preclinical studies, ensure the final formulation is sterile. Filtration helps remove the catalyst, and residual catalyst concentration should be below toxic levels.

Protocol 4: In Vivo MR Angiography using Hyperpolarized [1-¹³C]-HEP

Materials:

  • Anesthetized animal (e.g., rat, mouse) with an indwelling catheter (e.g., tail vein, femoral vein).

  • MRI scanner equipped for ¹³C detection.

  • A ¹³C transmit/receive coil.

  • Syringe containing the sterile, hyperpolarized [1-¹³C]-HEP solution.

Procedure:

  • Animal Positioning: Position the anesthetized animal within the MRI scanner and the ¹³C coil over the region of interest (e.g., torso, head/neck).

  • Imaging Sequence Setup: Set up a fast 3D gradient-echo (GE) sequence or similar rapid imaging protocol optimized for ¹³C detection.[9] The sequence must be triggered to start concurrently with the injection.

  • Injection: Inject the prepared HP HEP solution (e.g., 0.5 - 3 mL of a 0.3-0.5 M solution) as a rapid bolus via the catheter.[3]

  • Data Acquisition: Acquire dynamic MR images for a duration of 1-2 minutes to capture the first pass of the agent through the vasculature and its subsequent decay. The imaging window is limited by the T₁ relaxation time of the agent.[10]

cluster_workflow HP HEP Production & Imaging Workflow p1 Synthesize [1-13C]-HEA Precursor p2 Load Precursor & Catalyst into Reactor p1->p2 p3 Hydrogenate with Parahydrogen (PHIP) p2->p3 p4 Filter & Formulate in Buffer p3->p4 qc Quality Control (Polarization, pH) p4->qc inject Inject HP HEP into Subject qc->inject mri Acquire 13C MR Angiography Data inject->mri

Caption: Experimental workflow from precursor synthesis to imaging.

Broader Context: PHIP-Side-Arm Hydrogenation (PHIP-SAH) for Metabolic Imaging

While HP HEP is an excellent perfusion agent, it is not designed to probe metabolism. However, the underlying PHIP technology can be extended to produce hyperpolarized metabolic substrates like pyruvate through a clever modification known as PHIP-Side-Arm Hydrogenation (PHIP-SAH) .[6][11]

In PHIP-SAH, the target metabolite (which may not have an unsaturated bond) is chemically attached to a "side-arm" molecule that does.[12] The entire construct is then hyperpolarized via PHIP, and the side-arm is rapidly cleaved off post-polarization, releasing the now-hyperpolarized metabolite of interest.[13]

cluster_sah PHIP-SAH Principle start Metabolite of Interest (e.g., [1-13C]Pyruvate) precursor Ester Precursor start->precursor sidearm Unsaturated Side-Arm sidearm->precursor hydrogenation Hydrogenate with p-H₂ (PHIP) precursor->hydrogenation cleavage Cleave Ester Bond (Hydrolysis) hydrogenation->cleavage product Hyperpolarized Metabolite cleavage->product

Caption: Conceptual workflow of the PHIP-SAH method.

This powerful approach makes the rapid and cost-effective PHIP technique applicable to a much broader range of biologically important molecules, including pyruvate, which is the most widely studied agent for hyperpolarized metabolic imaging of cancer and cardiac disease.[11][14]

Conclusion

Hyperpolarized [1-¹³C]-2-hydroxyethyl propionate, generated via Parahydrogen-Induced Polarization, is a powerful tool for preclinical research, enabling high-resolution, non-invasive imaging of the vasculature. The PHIP method offers a rapid and economical alternative to d-DNP for producing this and other hyperpolarized agents. The protocols and principles outlined in this guide provide a framework for implementing this advanced imaging technique. Furthermore, understanding the related PHIP-SAH methodology opens the door to applying this technology to the vast field of in vivo metabolic research.

References

  • Wikipedia. (n.d.). Magnetic resonance imaging. Retrieved from [Link]

  • Yagci, Y., Tuncel, A., & Hepuzer, Y. (2025). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. ResearchGate. Retrieved from [Link]

  • Mishkovsky, M., et al. (2017). Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications. PMC. Retrieved from [Link]

  • Cavallari, E., et al. (2020). In-vitro NMR Studies of Prostate Tumor Cell Metabolism by Means of Hyperpolarized [1-13C]Pyruvate Obtained Using the PHIP-SAH Method. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Hyperpolarized [13C]-2-hydroxyethylpropionate. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Song, Y., et al. (2012). Hyperpolarized Water as an MR Imaging Contrast Agent: Feasibility of in Vivo Imaging in a Rat Model. PMC. Retrieved from [Link]

  • Leadbeater, N. E. (2025). Fluoroacrylate Copolymer-Supported Rhodium Catalysts for Hydrogenation Reactions in Supercritical Carbon Dioxide. ResearchGate. Retrieved from [Link]

  • Jeschke, G., et al. (2021). Parahydrogen-Induced Polarization Relayed via Proton Exchange. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288639A - Synthesis method of hydroxyethyl acrylate.
  • Pierre, V. C., & Allen, M. J. (2015). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. PubMed Central. Retrieved from [Link]

  • Krische, M. J., et al. (n.d.). Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones. NIH. Retrieved from [Link]

  • Theis, T., et al. (2016). Robust parahydrogen-induced polarization at high concentrations. PMC. Retrieved from [Link]

  • Schmidt, A. B., et al. (2021). Nuclear hyperpolarization of (1-13C)-pyruvate in aqueous solution by proton-relayed side-arm hydrogenation. RSC Publishing. Retrieved from [Link]

  • Weadock, K. (2023). Contrast-enhanced MR angiography. Radiopaedia.org. Retrieved from [Link]

  • Chekmenev, E. Y., et al. (2025). Investigations of New Magnetic Resonance Contrast Agents. eDiss. Retrieved from [Link]

  • Harvard Office of Technology Development. (n.d.). Hyperpolarized contrast agents for MRI with long relaxation times. Retrieved from [Link]

  • Bargon, J., et al. (2006). Generating Long-Lasting 1H and 13C Hyperpolarization in Small Molecules with Parahydrogen-Induced Polarization. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513162A - Hydroxyethyl acrylate preparation method.
  • Marciniec, B., et al. (2024). Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions. MDPI. Retrieved from [Link]

  • De galan, L. P., et al. (2012). Field dependence of T1 for hyperpolarized [1-13C]pyruvate. PubMed. Retrieved from [Link]

  • Percec, V., et al. (n.d.). SET-LRP of 2-hydroxyethyl acrylate in protic and dipolar aprotic solvents. RSC Publishing. Retrieved from [Link]

  • Nagel, L., et al. (2022). Parahydrogen-Polarized [1-13C]Pyruvate For Reliable and Fast Preclinical Metabolic Magnetic Resonance Imaging. ChemRxiv. Retrieved from [Link]

  • Dzien, P., et al. (2021). pH Dependence of T2 for Hyperpolarizable 13C-Labelled Small Molecules Enables Spatially Resolved pH Measurement by Magnetic Resonance Imaging. MDPI. Retrieved from [Link]

  • Schmidt, A. B., et al. (2023). Hyperpolarized Multi-organ Spectroscopy of Liver and Brain Using 1-13C-Pyruvate Enhanced via Parahydrogen. arXiv. Retrieved from [Link]

  • Wang, Y., et al. (2023). Hydroformylation over polyoxometalates supported single-atom Rh catalysts. National Science Open. Retrieved from [Link]

  • Parent, J. S., et al. (2025). Hydrogenation of acrylonitrile–butadiene copolymer latex using water-soluble rhodium catalysts. ResearchGate. Retrieved from [Link]

  • Norquay, G., et al. (2018). Hyperpolarized 13C magnetic resonance imaging of fumarate metabolism by parahydrogen-induced polarization. White Rose Research Online. Retrieved from [Link]

  • Di Matteo, F., et al. (2019). Improving the Catalyst Efficiency for Hyperpolarization of Pyruvate Derivatives by Means of Hydrogenative PHIP. PMC. Retrieved from [Link]

  • Matyjaszewski, K., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Wiley Online Library. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Leveraging Poly(2-Hydroxyethyl Methacrylate) in the Synthesis of Advanced Drug Delivery Nanoparticles

Introduction: The Pivotal Role of Hydrophilic Polymers in Nanomedicine In the landscape of advanced drug delivery, the design of biocompatible and effective nanocarriers is paramount.[1][2] Nanoparticles offer a transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Hydrophilic Polymers in Nanomedicine

In the landscape of advanced drug delivery, the design of biocompatible and effective nanocarriers is paramount.[1][2] Nanoparticles offer a transformative approach to therapy by enabling targeted drug delivery, improving the pharmacokinetic profiles of therapeutic agents, and minimizing off-target side effects.[1][3] A key determinant of a nanoparticle's success in a biological system is the nature of its constituent polymers. Among the synthetic polymers extensively explored for biomedical applications, poly(2-hydroxyethyl methacrylate) (PHEMA) holds a prominent position due to its exceptional biocompatibility, high water content, and tunable physical properties.[4][5][6]

This technical guide provides an in-depth exploration of the use of 2-hydroxyethyl methacrylate (HEMA) in the synthesis of polymeric nanoparticles for drug delivery applications. We will delve into the rationale behind its selection, detail various polymerization techniques, provide step-by-step protocols, and discuss the characterization of the resulting nanoparticles.

Scientific Foundation: Why 2-Hydroxyethyl Methacrylate (HEMA)?

The monomer 2-hydroxyethyl methacrylate is a cornerstone in the synthesis of biocompatible polymers for several compelling reasons:

  • Biocompatibility: PHEMA is well-tolerated by the body, exhibiting minimal toxicity and inflammatory response, making it suitable for in-vivo applications.[4][7]

  • Hydrophilicity: The pendant hydroxyl groups in PHEMA impart a hydrophilic nature to the polymer. This hydrophilicity is crucial for creating a "stealth" effect, which reduces protein adsorption (fouling) on the nanoparticle surface, thereby prolonging circulation time in the bloodstream.[4]

  • Tunable Properties: The physical and chemical properties of PHEMA can be readily modified. For instance, cross-linking with agents like ethylene glycol dimethacrylate (EGDMA) allows for the control of nanoparticle size, swelling behavior, and drug release kinetics.[5]

  • Functionalization: The hydroxyl groups also serve as reactive sites for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to enhance the nanoparticle's specificity and utility.

Synthesis of PHEMA-Based Nanoparticles: Methodologies and Protocols

The fabrication of PHEMA nanoparticles can be achieved through several polymerization techniques. The choice of method significantly influences the resulting nanoparticle characteristics, such as size distribution, morphology, and surface properties. Here, we detail two common and robust methods: Surfactant-Free Emulsion Polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) Dispersion Polymerization .

Method 1: Surfactant-Free Emulsion Polymerization

This method is valued for its simplicity and ability to produce relatively monodisperse nanoparticles without the need for potentially cytotoxic surfactants.

Causality of Experimental Choices:

  • Surfactant-Free System: Eliminating surfactants simplifies the purification process and avoids potential biocompatibility issues associated with residual surfactant molecules.

  • Initiator (Potassium Persulfate - KPS): KPS is a water-soluble initiator that thermally decomposes to generate sulfate radicals, initiating polymerization in the aqueous phase.

  • Stabilizer (Polyvinyl Alcohol - PVA): While termed "surfactant-free," a stabilizer like PVA is often used to prevent aggregation of the newly formed nanoparticles. PVA adsorbs to the particle surface, providing steric stabilization.[4]

  • Nitrogen Purge: Oxygen is a potent inhibitor of free-radical polymerization. Purging the reaction mixture with an inert gas like nitrogen is crucial to remove dissolved oxygen and ensure efficient polymerization.[4]

Experimental Workflow:

EmulsionPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Aqueous Phase: Dissolve PVA in water C Combine phases and ultrasonicate A->C B Monomer Phase: Mix HEMA and EGDMA B->C D Add KPS initiator C->D E Purge with Nitrogen D->E F Polymerize at 70°C for 24h E->F G Centrifuge to collect nanoparticles F->G H Wash with toluene, acetone, and water G->H I Dry under vacuum H->I

Caption: Workflow for Surfactant-Free Emulsion Polymerization of PHEMA Nanoparticles.

Detailed Protocol:

  • Preparation of the Aqueous Phase: Dissolve 1g of polyvinyl alcohol (PVA) in 200 mL of distilled water to create a 0.5% (w/v) solution. This will serve as the continuous phase and stabilizer.[5]

  • Preparation of the Monomer Phase: In a separate vessel, prepare the organic phase by mixing 0.6 mL of purified HEMA, 0.1 mL of ethylene glycol dimethacrylate (EGDMA) as a cross-linker, and 0.8 g of benzoyl peroxide (or an appropriate amount of potassium persulfate for the aqueous phase) as the initiator. Stir for 10 minutes. Note: The original protocol cited uses benzoyl peroxide in toluene, which is a suspension polymerization. For emulsion, a water-soluble initiator like KPS is added to the aqueous phase. A modified approach based on Denizli et al. is presented here for a surfactant-free emulsion polymerization.[4]

  • Emulsification: Add the HEMA/EGDMA mixture to the aqueous PVA solution.[4] Subject the mixture to ultrasonication for 30 minutes to form a stable emulsion.[4]

  • Initiation of Polymerization: Transfer the emulsion to a reaction flask. Add a freshly prepared solution of potassium persulfate (KPS) to the monomer phase.[4]

  • Deoxygenation: Purge the reaction mixture with nitrogen gas for 1-2 minutes to remove dissolved oxygen.[4]

  • Polymerization Reaction: Place the sealed flask in a constant temperature shaking bath at 70°C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.[4] The solution will turn a dense white, indicating the formation of PHEMA nanoparticles.[5]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticle pellet sequentially with toluene (if an organic phase was used), acetone, and finally with double-distilled water to remove unreacted monomers, initiator, and stabilizer. Repeat the washing steps three times.[5]

  • Drying: Dry the purified nanoparticles at room temperature in a vacuum desiccator for 72 hours.[5]

  • Storage: Store the dried nanoparticles in an airtight container at room temperature.[5]

Method 2: RAFT Dispersion Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. When conducted as a dispersion polymerization, it enables the formation of block copolymer nanoparticles in a single pot.

Causality of Experimental Choices:

  • RAFT Agent: A chain transfer agent, such as cumyl dithiobenzoate (CDB), is used to control the polymerization, leading to polymers with a narrow molecular weight distribution.

  • Polymerization-Induced Self-Assembly (PISA): This technique involves chain-extending a soluble polymer block (stabilizer) with a second monomer that becomes insoluble in the reaction medium as it polymerizes. This insolubility drives the self-assembly of the block copolymers into nanoparticles.

  • One-Pot Synthesis: This approach improves efficiency by synthesizing the stabilizer block and the core-forming block sequentially in the same reaction vessel.

Experimental Workflow:

RAFTPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_characterization Characterization A Mix stabilizer precursor (PLMA), HEMA monomer, initiator, and solvent (n-dodecane) B Purge with Nitrogen for 30 min A->B C Polymerize at 90°C for 18h B->C D Analyze monomer conversion (¹H NMR) C->D E Determine particle size (DLS, TEM) C->E

Sources

Method

"2-Hydroxyethyl propionate" in the formulation of crop protection agents

Application Notes and Protocols for the Evaluation of 2-Hydroxyethyl Propionate in Crop Protection Formulations For the attention of: Researchers, scientists, and formulation development professionals. Abstract: This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Evaluation of 2-Hydroxyethyl Propionate in Crop Protection Formulations

For the attention of: Researchers, scientists, and formulation development professionals.

Abstract: This document provides a comprehensive guide to the potential application of 2-hydroxyethyl propionate as a novel solvent and adjuvant in the formulation of crop protection agents. Recognizing the industry's shift towards more sustainable and environmentally benign chemistries, these notes offer a framework for the systematic evaluation of 2-hydroxyethyl propionate, focusing on its integration into emulsifiable concentrate (EC) formulations. Detailed protocols for assessing its physicochemical properties, solvency power, and impact on formulation stability are presented, underpinned by the scientific rationale necessary for robust experimental design and interpretation.

Introduction: The Emerging Role of Novel Excipients in Agrochemicals

The development of effective and stable crop protection formulations is a cornerstone of modern agriculture. The inert ingredients, or excipients, within these formulations are as critical as the active ingredient itself, dictating the product's shelf-life, ease of application, and biological efficacy.[1][2] In recent years, there has been a significant drive to replace traditional, often petroleum-based, solvents with more sustainable alternatives that offer a favorable toxicological and environmental profile.

2-Hydroxyethyl propionate (CAS No. 24567-27-9), an ester of propionic acid and ethylene glycol, presents itself as a promising candidate in this "green" chemistry space. Its bifunctional nature, possessing both a hydroxyl and an ester group, suggests a unique solvency profile and potential for hydrogen bonding, which could be advantageous in complex formulations.[3] These application notes are designed to guide the research and development scientist through a structured evaluation of 2-hydroxyethyl propionate for use in crop protection products, particularly in emulsifiable concentrate (EC) formulations.

Physicochemical Profile of 2-Hydroxyethyl Propionate

A thorough understanding of the physicochemical properties of a potential formulation component is fundamental to predicting its behavior and compatibility. The following table summarizes the known properties of 2-hydroxyethyl propionate.

PropertyValueSource
CAS Number 24567-27-9[4]
Molecular Formula C5H10O3[4]
Molecular Weight 118.13 g/mol [4]
Boiling Point 90-97 °C (at 16 Torr)[4][5][6]
Density 1.054 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 13.86 ± 0.10 (Predicted)[4][5]
LogP -0.548 (Predicted)[5]
Solubility Soluble in water and organic solvents.[3][3]

Causality Behind Experimental Choices: The predicted LogP value of -0.548 suggests that 2-hydroxyethyl propionate is a relatively polar solvent.[5] This polarity, combined with its water solubility, indicates its potential utility in formulations that require a bridge between hydrophobic active ingredients and a water-based spray medium.[3] The hydroxyl group can also contribute to its solvency for a range of active ingredients through hydrogen bonding.

Experimental Evaluation of 2-Hydroxyethyl Propionate in Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system along with emulsifiers.[7][8][9] Upon dilution with water in the spray tank, they spontaneously form a stable oil-in-water emulsion.[7][8] The following protocols outline a systematic approach to assess the suitability of 2-hydroxyethyl propionate as a primary or co-solvent in an EC formulation.

Protocol 1: Determination of Active Ingredient Solubility

Objective: To quantify the solubility of a given active ingredient (AI) in 2-hydroxyethyl propionate at various temperatures.

Rationale: The primary function of a solvent in an EC formulation is to dissolve the AI and maintain its stability over a range of storage conditions.[10] Insufficient solubility can lead to crystallization, particularly at low temperatures, rendering the product unusable.

Materials:

  • 2-Hydroxyethyl propionate

  • Technical grade active ingredient

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable method for the AI

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the AI to a known volume of 2-hydroxyethyl propionate in sealed vials.

  • Equilibrate the vials at different temperatures (e.g., 5°C, 25°C, 40°C) in a shaker for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solids to settle.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved AI.

  • Express the solubility as g/L or % (w/w).

Protocol 2: Emulsifiable Concentrate Formulation and Stability Testing

Objective: To prepare a prototype EC formulation using 2-hydroxyethyl propionate and evaluate its stability.

Rationale: A successful EC formulation must spontaneously form a stable emulsion upon dilution in water of varying hardness.[7] This protocol assesses both the concentrate's stability and the performance of the resulting emulsion.

Materials:

  • Active Ingredient

  • 2-Hydroxyethyl propionate

  • Co-solvent (if necessary)

  • Emulsifier blend (anionic and non-ionic surfactants)

  • Standard hard water (e.g., CIPAC Standard Water D)

  • Graduated cylinders

  • Beakers and magnetic stirrer

Procedure: Part A: Formulation Preparation

  • Dissolve the desired amount of the AI in 2-hydroxyethyl propionate. Gentle heating and stirring may be applied if necessary.

  • Add any co-solvents and stir until a homogenous solution is obtained.

  • Add the selected emulsifier blend and mix thoroughly.

  • Store the resulting EC formulation in a sealed container.

Part B: Emulsion Stability Test

  • Add 5 mL of the EC formulation to 95 mL of standard hard water in a stoppered graduated cylinder.

  • Invert the cylinder 10 times to ensure thorough mixing.

  • Observe the spontaneity of emulsion formation and its initial appearance (e.g., "milky," translucent).[2]

  • Allow the cylinder to stand undisturbed and record the amount of cream or sediment at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Perform stability tests at both room temperature and elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for evaluating 2-hydroxyethyl propionate in a crop protection formulation.

G A Start: Identify 2-Hydroxyethyl Propionate as Candidate B Physicochemical Characterization A->B C Solubility Screening of Active Ingredients B->C D Prototype EC Formulation Development C->D E Emulsion Stability Testing D->E F Performance Evaluation (Bio-efficacy, Phytotoxicity) E->F G Decision: Suitable for Formulation? F->G H Optimization and Scale-up G->H Yes I End: Not Suitable G->I No

Caption: Workflow for evaluating 2-hydroxyethyl propionate in crop protection formulations.

Concluding Remarks and Future Directions

2-Hydroxyethyl propionate shows promise as a versatile and potentially more sustainable solvent for crop protection formulations. Its predicted properties suggest good solvency for a range of active ingredients and compatibility with aqueous systems. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. Successful formulation development will depend on careful selection of co-solvents and emulsifiers to achieve optimal stability and performance. Further studies should also include an assessment of the final formulation's impact on spray droplet characteristics and its biological efficacy under greenhouse and field conditions. The low toxicity profile of related compounds like ethyl lactate suggests a favorable regulatory outlook, but comprehensive toxicological and ecotoxicological data for 2-hydroxyethyl propionate itself will be required for commercialization.

References

  • Ataman Kimya.
  • Australian Government Department of Health. 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment.
  • Cornell University.
  • LookChem. Propionic acid 2-hydroxyethyl ester.
  • ChemSrc. Propionic acid 2-hydroxyethyl ester | CAS#:24567-27-9.
  • National Institutes of Health, PubChem.
  • ChemicalBook. Propionic acid 2-hydroxyethyl ester | 24567-27-9.
  • ChemSynthesis.
  • Regulations.gov.
  • Croda Agriculture. Adjuvants - Benefits for crop protection.
  • Croda Agriculture.
  • CymitQuimica. Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester.
  • Google Patents.
  • Aragen Life Sciences.
  • Michigan State University Extension. Understanding adjuvants used with agriculture chemicals.
  • UPL.
  • National Institutes of Health. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
  • Crop Protection Network. Adjuvants with Herbicides. When and Why They Are Needed.
  • ResearchGate.
  • Regulations.gov. Propionic Acid. Human Health Risk Assessment.
  • Ingevity. Agricultural Adjuvants for Pesticides.
  • U.S. Environmental Protection Agency. Agriculture News and Alerts.
  • Google Patents.
  • University of Florida, IFAS Extension.
  • SePRO Corporation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxyethyl Propionate Synthesis

Welcome to the technical support center for the synthesis of 2-hydroxyethyl propionate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxyethyl propionate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common problems encountered during the synthesis of 2-hydroxyethyl propionate, providing explanations and actionable solutions.

Question 1: Why is my yield of 2-hydroxyethyl propionate consistently low?

A low yield in the synthesis of 2-hydroxyethyl propionate via the esterification of propionic acid and ethylene glycol is a frequent challenge. The primary culprits are often incomplete reaction, unfavorable equilibrium, and the formation of a significant byproduct, ethylene glycol dipropionate.

Underlying Causes and Solutions:

  • Reversible Reaction and Equilibrium: The Fischer-Speier esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.

    • Solution: Implement continuous water removal during the reaction. A Dean-Stark apparatus is highly effective for this purpose, particularly when using a solvent that forms an azeotrope with water, such as toluene.

  • Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants significantly influences the product distribution. An equimolar ratio of propionic acid to ethylene glycol can lead to a mixture of unreacted starting materials, the desired monoester, and the diester byproduct.

    • Solution: Employing an excess of ethylene glycol can shift the equilibrium towards the formation of the monoester, 2-hydroxyethyl propionate. A molar ratio of ethylene glycol to propionic acid of 2:1 or higher is often recommended to maximize the monoester yield. However, be mindful that a very large excess will necessitate a more rigorous purification process to remove the unreacted glycol.

  • Inadequate Catalysis: Insufficient or inactive catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: Ensure the use of an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at a suitable concentration (typically 1-5 mol% relative to the limiting reactant). For researchers interested in heterogeneous catalysis to simplify catalyst removal, acidic ion-exchange resins like Amberlyst 36 have shown effectiveness in similar esterifications.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Esterification reactions are typically conducted at reflux temperature to ensure a reasonable reaction rate.

Question 2: I am observing a significant amount of a higher boiling point impurity in my product. How can I minimize its formation?

This impurity is almost certainly ethylene glycol dipropionate, the diester formed from the reaction of 2-hydroxyethyl propionate with a second molecule of propionic acid.

Causality and Mitigation Strategies:

The formation of the diester is a consecutive reaction. Once the monoester is formed, its free hydroxyl group can be esterified. The relative rates of the first and second esterification reactions determine the product distribution.

  • Control the Molar Ratio: As mentioned previously, using an excess of ethylene glycol is the most effective way to favor the formation of the monoester. This ensures that the propionic acid is more likely to react with the abundant ethylene glycol rather than the newly formed monoester.

  • Reaction Time: Shorter reaction times will generally favor the monoester, as the diester formation is a subsequent reaction. However, this must be balanced with achieving a reasonable conversion of the starting materials. Monitoring the reaction is key.

  • Temperature: While higher temperatures increase the reaction rate, they may also favor the formation of the diester. If diester formation is a significant issue, experimenting with slightly lower reaction temperatures (while still allowing the reaction to proceed) may be beneficial.

Question 3: How can I effectively purify my 2-hydroxyethyl propionate and remove unreacted starting materials and the diester byproduct?

A multi-step purification process is typically required to obtain high-purity 2-hydroxyethyl propionate.

Step-by-Step Purification Protocol:

  • Neutralization and Washing: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted propionic acid. Subsequently, wash with brine (saturated NaCl solution) to reduce the water content in the organic layer. Use a separatory funnel for these liquid-liquid extractions.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Fractional Distillation: This is the most critical step for separating 2-hydroxyethyl propionate from the higher-boiling ethylene glycol dipropionate and any remaining ethylene glycol. Due to the different boiling points of the components, careful fractional distillation under vacuum is recommended to prevent decomposition at high temperatures.

CompoundBoiling Point (°C)
Ethylene Glycol197.3
Propionic Acid141
2-Hydroxyethyl propionate90-97 (at 16 Torr)[2]
Ethylene glycol dipropionate~250 (estimated)

A vacuum distillation is crucial for purifying 2-hydroxyethyl propionate to avoid thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the acid-catalyzed synthesis of 2-hydroxyethyl propionate?

The reaction follows the well-established Fischer-Speier esterification mechanism. It involves the initial protonation of the carbonyl oxygen of propionic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the hydroxyl group of ethylene glycol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product and regenerates the acid catalyst.

Q2: Can I use a different catalyst besides sulfuric acid?

Yes, other strong acids like p-toluenesulfonic acid can be used. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) or zeolites, are also viable alternatives.[1] These can simplify the workup process as they can be removed by simple filtration.

Q3: How does the use of supercritical CO2 affect the synthesis?

Research has shown that using supercritical CO2 as a solvent can influence the selectivity of the reaction. At higher pressures (above 9 MPa), the yield and selectivity of the diester can increase.[3] This is attributed to the higher solubility of the less polar diester in the supercritical CO2 phase, which shifts the equilibrium towards its formation.[3]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

  • Gas Chromatography (GC): An excellent technique for monitoring the disappearance of starting materials and the appearance of the monoester and diester products. It can also be used to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of the ester carbonyl group (around 1735 cm⁻¹) and the hydroxyl group (broad peak around 3400 cm⁻¹) in the product.

Experimental Workflow and Diagrams

Workflow for Optimizing 2-Hydroxyethyl Propionate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Propionic Acid - Ethylene Glycol (Excess) - Acid Catalyst (e.g., H₂SO₄) prep_glassware Set up Glassware: - Round-bottom flask - Dean-Stark trap - Reflux condenser prep_reactants->prep_glassware reaction_step Heat to Reflux Continuously remove water prep_glassware->reaction_step monitoring Monitor Progress (TLC/GC) reaction_step->monitoring neutralize Neutralize with NaHCO₃ soln. monitoring->neutralize wash Wash with Brine neutralize->wash dry Dry organic layer (e.g., MgSO₄) wash->dry rotovap Remove Solvent (Rotary Evaporator) dry->rotovap distill Vacuum Fractional Distillation rotovap->distill analysis_product Characterize Product (GC, NMR, FTIR) distill->analysis_product

Caption: Experimental workflow for the synthesis and purification of 2-hydroxyethyl propionate.

Reaction Pathway and Side Reaction

G PA Propionic Acid HEP 2-Hydroxyethyl Propionate (Monoester) EG Ethylene Glycol DP Ethylene Glycol Dipropionate (Diester) Water1 + H₂O Water2 + H₂O R1->HEP k₁ PA_side Propionic Acid R2->DP k₂

Caption: Reaction pathway showing the formation of the desired monoester and the diester byproduct.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.
  • Enhancements in ethylene oxide/ethylene glycol manufacturing technology. Shell Catalysts & Technologies. Available at: [Link]

  • Chen, W. et al. (2025). Separation of ethylene glycol and ethylene glycol diacetate azeotropic mixture with a heterogeneous extraction distillation process. ResearchGate. Available at: [Link]

  • Schmid, B. et al. (2002). Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. ResearchGate. Available at: [Link]

  • Khayati, G. et al. (2015). Partitioning of Propionic Acid in Polyethylene Glycol/ Different Salts of Sulfate Aqueous Two-Phase Systems. ResearchGate. Available at: [Link]

  • Yang, J. et al. (2015). Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process. ResearchGate. Available at: [Link]

  • 2-hydroxyethyl propionate. ChemSynthesis. Available at: [Link]

  • Jiang, T. et al. (2007). Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Hydroxy-Functional Acrylate Polymerization

An important introductory note: The monomer "2-Hydroxyethyl propionate" is not commonly used in polymerization. Based on the chemical structure and common practices in polymer science, it is highly probable that the inte...

Author: BenchChem Technical Support Team. Date: February 2026

An important introductory note: The monomer "2-Hydroxyethyl propionate" is not commonly used in polymerization. Based on the chemical structure and common practices in polymer science, it is highly probable that the intended monomer is 2-Hydroxyethyl acrylate (HEA) or 2-Hydroxyethyl methacrylate (HEMA) . These are widely utilized functional monomers, and this guide will focus on the optimization of their polymerization, as the principles and troubleshooting steps are directly applicable.

Welcome to the technical support center for the polymerization of hydroxy-functional acrylates and methacrylates, such as 2-Hydroxyethyl acrylate (HEA) and 2-Hydroxyethyl methacrylate (HEMA). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of polymerizing these versatile monomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of successful polymerization of HEA, HEMA, and similar functional monomers.

Q1: What are the most common methods for polymerizing HEA and HEMA?

There are three primary methods used, each offering different levels of control over the final polymer structure:

  • Free-Radical Polymerization (FRP): This is the most conventional method, typically initiated by thermal decomposition of an initiator like Azobisisobutyronitrile (AIBN) or a redox system.[1] It is robust and relatively simple but offers limited control over molecular weight distribution (polydispersity) and polymer architecture.

  • Atom Transfer Radical Polymerization (ATRP): A type of "living" or controlled radical polymerization (CRP) that uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[2][3] This method allows for the synthesis of polymers with predetermined molecular weights, very low polydispersity (Đ ≈ 1.1–1.3), and complex architectures like block copolymers.[1][2]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another powerful CRP technique that employs a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization.[4][5] Like ATRP, RAFT provides excellent control over the polymer characteristics and is compatible with a wide range of functional monomers, including HEA and HEMA.[4][5]

Q2: Why is the presence of oxygen detrimental to these polymerizations?

Oxygen is a potent inhibitor of radical polymerizations. The ground state of molecular oxygen is a diradical, which readily reacts with the carbon-centered radicals of the growing polymer chains. This reaction forms a stable peroxy radical that is not reactive enough to continue propagation, effectively terminating the chain. This leads to a significant "inhibition period" at the start of the reaction where no polymerization occurs until all dissolved oxygen is consumed.[6] Inadequate removal of oxygen is a common cause of low or failed polymerizations.[6]

Q3: How can I control the molecular weight and polydispersity (Đ) of my poly(HEA) or poly(HEMA)?

Control over molecular weight (Mn) and polydispersity (Đ) is achieved by selecting the appropriate polymerization technique and carefully controlling reaction parameters.

  • For Free-Radical Polymerization: Mn is primarily influenced by the initiator-to-monomer ratio. A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in a lower final molecular weight. However, control over Đ is inherently poor, with typical values being high (Đ > 1.5).

  • For ATRP and RAFT: These methods offer precise control. The molecular weight is determined by the ratio of the moles of monomer consumed to the moles of initiator (for ATRP) or RAFT agent used.[2] The polymerization proceeds in a "living" manner, where all chains grow at a similar rate, resulting in a narrow molecular weight distribution (low Đ).[1][2]

Q4: What are the key safety considerations when working with HEA and HEMA monomers?

Both HEA and HEMA are chemicals that require careful handling.

  • Toxicity and Irritation: They are known skin and eye irritants and can cause allergic reactions. Always handle these monomers in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile is often suitable), safety glasses, and a lab coat.

  • Uncontrolled Polymerization: The polymerization of acrylates is highly exothermic. A runaway reaction in a large batch can generate significant heat and pressure, creating a serious hazard. Always start on a small scale and ensure adequate heat dissipation.

  • Storage: The monomers are shipped with a stabilizer (inhibitor) to prevent spontaneous polymerization. They must be stored under air (oxygen is required for the stabilizer to be effective) and below the recommended temperature (typically <35°C) to ensure stability.[7] Never store under an inert atmosphere like nitrogen.[7]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Monomer Conversion

You've run your reaction for the prescribed time, but analysis (e.g., by NMR or gravimetry) shows that little to no polymer has formed.

  • Question: I'm not getting any polymer. What could be wrong with my initiator?

    • Answer: The initiator is the first place to check. Azo-initiators like AIBN have a defined shelf life and decompose over time, even at room temperature. Ensure your initiator is not expired and has been stored correctly (typically refrigerated). Furthermore, the initiator must be used at a temperature that allows for an appropriate decomposition rate. For AIBN, this is typically in the 60-80°C range. Using it at a lower temperature will result in an impractically slow initiation rate.

  • Question: My reaction has a long lag time before starting. Why?

    • Answer: This is a classic sign of inhibition, most commonly by oxygen.[6] Before starting the polymerization, the reaction mixture must be thoroughly deoxygenated. Common methods include purging with an inert gas (nitrogen or argon) for 20-30 minutes or performing several freeze-pump-thaw cycles. Another source of inhibition is the stabilizer added by the manufacturer (e.g., MEHQ). For controlled polymerizations like ATRP or RAFT, this stabilizer must be removed, typically by passing the monomer through a column of basic alumina.

  • Question: Could impurities in my monomer or solvent be the issue?

    • Answer: Absolutely. Impurities can act as inhibitors or chain transfer agents, both of which lower the rate of polymerization and the final molecular weight.[8][9] Water in the solvent can be particularly problematic for certain catalyst systems in ATRP. Ensure you are using high-purity, dry solvents and that your monomer is clean.

Problem 2: Polymerization is Uncontrolled (Too Fast, Gels Prematurely)

The reaction proceeds much faster than expected, often becoming viscous very quickly and generating significant heat.

  • Question: My bulk polymerization solidified into an insoluble block almost instantly. What happened?

    • Answer: You have likely experienced the Trommsdorff-Norrish effect, or autoacceleration.[10] This is common in bulk free-radical polymerizations. As the reaction progresses, the viscosity of the medium increases dramatically. This high viscosity hinders the movement of large polymer chains, making it difficult for two growing radical chains to find each other and terminate. However, small monomer molecules can still diffuse to the growing chain ends. The result is a sharp decrease in the termination rate while the propagation rate remains high, leading to a rapid, exothermic, and often uncontrollable increase in the polymerization rate. To avoid this, perform the polymerization in a suitable solvent (solution polymerization) to maintain a lower viscosity and better dissipate heat.[10]

  • Question: My solution polymerization is still too fast. How can I slow it down?

    • Answer: If even solution polymerization is too rapid, consider the following adjustments:

      • Lower the Initiator Concentration: A lower concentration of initiator will generate fewer radicals, slowing the overall rate.

      • Reduce the Temperature: Lowering the reaction temperature will decrease the decomposition rate of the initiator and the propagation rate constant.

      • Increase Solvent Volume: Further diluting the monomer will decrease its concentration, thereby reducing the polymerization rate.

Problem 3: Final Polymer is Insoluble or Forms a Gel

The polymer you've synthesized does not dissolve in solvents that are known to be good for the linear polymer.

  • Question: Why did my soluble linear polymer design result in an insoluble gel?

    • Answer: Unintended gelation is caused by cross-linking, where polymer chains become covalently linked to form a three-dimensional network. There are two primary causes for this with HEA/HEMA:

      • Impurities in the Monomer: The most common culprit is the presence of a di-acrylate or di-methacrylate impurity, such as ethylene glycol diacrylate (EGDMA), in your monomer. These molecules have two polymerizable double bonds and act as cross-linkers. Always use high-purity monomer, and if cross-linking is a persistent issue, consider passing the monomer through an inhibitor removal column, which can also remove some of these impurities.

      • Side Reactions: The hydroxyl group on HEA/HEMA can undergo side reactions, such as transesterification, especially at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of cross-links. If this is suspected, try running the polymerization at a lower temperature.

Problem 4: High Polydispersity (Đ) in a Controlled Polymerization

You are using ATRP or RAFT to achieve a narrow molecular weight distribution, but your GPC results show a broad peak (high Đ) or multiple peaks.

  • Question: My ATRP of HEMA is giving a high Đ. What are the key parameters to check?

    • Answer: Achieving good control in ATRP of hydroxy-functional monomers requires careful optimization.

      • Catalyst System: Ensure the correct ratio of catalyst (e.g., CuBr) to ligand (e.g., a bipyridine or TREN-based ligand) is used. The polarity of the solvent and monomer can significantly affect the catalyst's solubility and activity.[3]

      • Deoxygenation: The copper(I) catalyst is highly sensitive to oxidation. Rigorous deoxygenation is even more critical in ATRP than in conventional FRP.

      • Initiator Efficiency: Use a suitable alkyl halide initiator (like ethyl α-bromoisobutyrate) and ensure it is pure. Inefficient initiation leads to "dead" chains and a broadening of the molecular weight distribution.

  • Question: My GPC trace is bimodal. What does this indicate?

    • Answer: A bimodal distribution typically indicates two distinct polymer populations. This can arise from several issues:

      • Slow Initiation: If initiation is slow compared to propagation, monomer may be consumed by growing chains before all initiators have started a chain. This leads to a population of high molecular weight chains and a population of unreacted initiator or very short chains.

      • Impurities: Impurities that act as a thermal initiator can create a second, uncontrolled population of polymer chains alongside the controlled one.

      • Loss of Chain-End Fidelity: In living polymerizations, if the active chain-end is lost (e.g., through termination), that chain "dies" while others continue to grow, leading to a bimodal distribution.

Data & Protocols

Table 1: Comparison of Common Polymerization Techniques for HEA/HEMA
FeatureFree-Radical Polymerization (FRP)Atom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation Transfer (RAFT)
Control over Mn Poor to ModerateExcellentExcellent
Polydispersity (Đ) High (>1.5)Very Low (1.1 - 1.3)Very Low (1.1 - 1.3)
Key Components Monomer, InitiatorMonomer, Initiator, Catalyst (e.g., CuBr), LigandMonomer, Initiator, RAFT Agent
Sensitivity to O₂ HighVery HighHigh
Monomer Purity Tolerant to some impuritiesRequires high purityRequires high purity
Best For Simple homopolymers, hydrogels where precise structure is not critical.Well-defined polymers, block copolymers, complex architectures.Well-defined polymers, broad monomer scope, functional polymers.
Diagram 1: General Mechanism of Free-Radical Polymerization

This diagram outlines the three core stages: initiation, propagation, and termination.

FRP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (Heat) RM Initiated Monomer (R-M•) R->RM Addition to Monomer (M) P_n Growing Chain (R-M[n]•) RM->P_n P_n1 Longer Chain (R-M[n+1]•) P_n->P_n1 + Monomer (M) Pn_Pm Two Growing Chains (P[n]• + P[m]•) P_n1->Pn_Pm Dead Dead Polymer (P[n]-P[m] or P[n]H + P[m]=) Pn_Pm->Dead Combination or Disproportionation

Caption: The three key stages of Free-Radical Polymerization.

Diagram 2: Troubleshooting Workflow for Polymerization Issues

Use this flowchart to diagnose the root cause of a failed or suboptimal polymerization experiment.

Troubleshooting_Workflow start Start: Polymerization Problem q_conversion Is Monomer Conversion Low? start->q_conversion q_control Is Reaction Uncontrolled/Gelled? q_conversion->q_control No cause_inhibitor Cause: Inhibition (Oxygen, Stabilizer) q_conversion->cause_inhibitor Yes cause_initiator Cause: Inactive/Wrong Concentration of Initiator q_conversion->cause_initiator Yes q_pdi Is Polydispersity (Đ) High in CRP? q_control->q_pdi No cause_autoaccel Cause: Autoacceleration (Bulk Polymerization) q_control->cause_autoaccel Yes cause_crosslink Cause: Cross-linking (Di-acrylate Impurity) q_control->cause_crosslink Yes cause_atrp_ratio Cause: Incorrect Catalyst/Ligand/Initiator Ratio q_pdi->cause_atrp_ratio Yes cause_atrp_o2 Cause: Catalyst Oxidation (Insufficient Deoxygenation) q_pdi->cause_atrp_o2 Yes sol_deoxygenate Solution: - Purge with N₂/Ar - Freeze-Pump-Thaw - Remove Stabilizer cause_inhibitor->sol_deoxygenate sol_initiator Solution: - Check Initiator Expiry/Storage - Adjust Concentration/Temp cause_initiator->sol_initiator sol_solvent Solution: - Switch to Solution Polymerization - Reduce Monomer Concentration cause_autoaccel->sol_solvent sol_purify Solution: - Purify Monomer (Pass through Alumina) cause_crosslink->sol_purify sol_atrp_ratio Solution: - Recalculate Stoichiometry - Ensure Component Purity cause_atrp_ratio->sol_atrp_ratio sol_atrp_deO2 Solution: - Perform Rigorous Deoxygenation (e.g., Freeze-Pump-Thaw) cause_atrp_o2->sol_atrp_deO2

Caption: A step-by-step guide to diagnosing polymerization problems.

Protocol: Standard Free-Radical Solution Polymerization of 2-Hydroxyethyl Acrylate (HEA)

This protocol provides a reliable starting point for synthesizing poly(HEA) with a target molecular weight of ~15,000 g/mol .

Materials:

  • 2-Hydroxyethyl acrylate (HEA), ≥96%

  • Azobisisobutyronitrile (AIBN), 98%

  • 1,4-Dioxane, anhydrous, ≥99.8%

  • Basic alumina

  • Methanol

  • Round-bottom flask with stir bar

  • Schlenk line or nitrogen/argon manifold

  • Condenser

  • Oil bath

Procedure:

  • Monomer Purification:

    • Construct a small column packed with basic alumina.

    • Pass the HEA monomer through the column to remove the MEHQ inhibitor. Use the purified monomer immediately. Causality: The inhibitor must be removed to allow for radical polymerization to proceed efficiently.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, add the purified HEA (e.g., 10 g, 86.1 mmol).

    • Add the initiator, AIBN (e.g., 94 mg, 0.57 mmol; for a [M]:[I] ratio of 150:1).

    • Add anhydrous 1,4-dioxane (e.g., 25 mL) to achieve a monomer concentration of ~3.4 M.

    • Add a magnetic stir bar, fit the flask with a condenser, and seal with a rubber septum.

  • Deoxygenation:

    • Insert a needle connected to a nitrogen/argon line through the septum, with a second needle as an outlet.

    • Bubble the inert gas through the stirred solution for 30 minutes. Causality: This step is critical to remove dissolved oxygen, which terminates radical chains and prevents polymerization.[6]

  • Polymerization:

    • After deoxygenation, remove the outlet needle and place the flask in a preheated oil bath at 70°C.

    • Maintain a positive pressure of inert gas.

    • Allow the reaction to proceed for the desired time (e.g., 6-8 hours). The solution will become noticeably more viscous.

  • Termination and Isolation:

    • To stop the reaction, remove the flask from the oil bath and expose the solution to air by removing the septum. Rapid cooling in an ice bath can also be used.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., 500 mL of cold diethyl ether or hexane) with vigorous stirring.

    • The white, stringy polymer will precipitate out.

    • Collect the polymer by filtration and wash with more non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Vargun, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3957–3965. (URL not available)
  • Polymerization and characterization of 2-Hydroxyethyl acrylate. (n.d.). OpenMETU. Retrieved from [Link]

  • Papadakis, C. M., et al. (2018). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. Retrieved from [Link]

  • Coca, S., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417–1424. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-hydroxyethyl propionate. Retrieved from [Link]

  • Zhang, X., et al. (2018). A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Macromolecules. Retrieved from [Link]

  • Cunningham, M. F., et al. (2011). RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media. Macromolecules. Retrieved from [Link]

  • Hasegawa, T., et al. (2007). Optimization of Functional Monomer Content in Protein‐Imprinted Polymers. Journal of Molecular Recognition. Retrieved from [Link]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research. (URL not available)
  • Wolny, P., et al. (2021). Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field. Polymer Chemistry. Retrieved from [Link]

  • Challenges and recent trends with the development of hydrogel fiber for biomedical applications. (n.d.). ResearchGate. Retrieved from [Link]

  • CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. (n.d.). Google Patents.
  • Functional monomer design for synthetically accessible polymers. (2025). Chemical Science. Retrieved from [Link]

  • A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Theato, P., et al. (2013). Block and Gradient Copolymers of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Polymerization Kinetics, Thermoresponsive Properties, and Micellization. Macromolecules. Retrieved from [Link]

  • Chen, E. Y.-X., et al. (2021). Controlled Random Terpolymerization of β-Propiolactone, Epoxides, and CO2 via Regioselective Lactone Ring Opening. CCS Chemistry. Retrieved from [Link]

  • Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. (2023). MDPI. Retrieved from [Link]

  • Boyer, C., et al. (2018). High Frequency sonoATRP of 2-Hydroxyethyl Acrylate in an Aqueous Medium. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique. (n.d.). ResearchGate. Retrieved from [Link]

  • NurdRage. (2015). Make Ethyl Propionate by Fischer Esterification. YouTube. Retrieved from [Link]

  • Optimization of Functionalized Polymer Layers for Specific Targeting of Mobile Receptors on Cell Surfaces. (2012). PMC. Retrieved from [Link]

  • Effect of Impurities Control on the Crystallization and Densification of Polymer-Derived SiC Fibers. (2021). MDPI. Retrieved from [Link]

  • Overcoming The Limitations Of Hydrogels: Exploring Superior Materials For Improved Mechanical And Functional Efficiency. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • ethyl (2R)-2-hydroxypropanoate. (n.d.). PubChem. Retrieved from [Link]

  • Jedlinski, Z. J., et al. (2003). Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. Biomacromolecules. Retrieved from [Link]

  • Adeogun, E. (2023). I am working on synthesis of hydrogel. Why am I not getting the required results? ResearchGate. Retrieved from [Link]

  • Armes, S. P., et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules. Retrieved from [Link]

  • RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. (2014). Polymer Chemistry. Retrieved from [Link]

  • Zegel'man, V., et al. (1985). Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. Semantic Scholar. Retrieved from [Link]

  • Matyjaszewski, K., et al. (2022). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. Biomacromolecules. Retrieved from [Link]

  • Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reve. (2019). DergiPark. Retrieved from [Link]

  • Optimization of Polymer Processing: A Review (Part I—Extruxion). (2022). PMC. Retrieved from [Link]

  • Ring-opening polymerization of β-thiobutyrolactone catalyzed by phosphazenes. (2020). Polymer Chemistry. Retrieved from [Link]

  • Rapid and Efficient Polymer/Contaminant Removal from Single-Layer Graphene via Aqueous Sodium Nitrite Rinsing for Enhanced Electronic Applications. (2024). PMC. Retrieved from [Link]

  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. (2022). MDPI. Retrieved from [Link]

  • Impact of PP Impurities on ABS Tensile Properties: Computational Mechanical Modelling Aspects. (2021). MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Are The Disadvantages Of Suspension Polymerization? YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxyethyl Propionate

Welcome to the technical support center for the synthesis of 2-Hydroxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Overview of 2-Hydroxyethyl Propionate Synthesis

The primary route for synthesizing 2-Hydroxyethyl Propionate is the Fischer-Speier esterification of propionic acid with ethylene glycol, typically catalyzed by an acid. While seemingly straightforward, this reaction is reversible and prone to several side reactions that can significantly impact the yield and purity of the desired monoester. The main competing reactions include the formation of a diester and the acid-catalyzed dehydration of ethylene glycol.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of 2-Hydroxyethyl Propionate

Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1] Here are the primary factors and troubleshooting steps:

  • Incomplete Reaction/Equilibrium Issues:

    • Explanation: The esterification reaction exists in equilibrium. Without shifting the equilibrium towards the products, the reaction will not proceed to completion.

    • Solution:

      • Use an Excess of a Reactant: Employing a large excess of ethylene glycol is a common strategy to drive the equilibrium towards the formation of the monoester.[2] Molar ratios of ethylene glycol to propionic acid of 3:1 to as high as 9:1 have been shown to significantly increase the proportion of the desired monoester.[2][3]

      • Water Removal: The water produced during the reaction can be removed to shift the equilibrium. This can be achieved by:

        • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can effectively remove water as it is formed.[1]

        • Molecular Sieves: Adding activated molecular sieves to the reaction mixture can absorb the water.

  • Suboptimal Reaction Temperature:

    • Explanation: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions.

    • Solution: The optimal temperature is typically a balance between reaction rate and selectivity. For the synthesis of 2-hydroxyethyl propionate, a temperature range of 80-120°C is generally effective.[3] It is crucial to monitor the reaction and adjust the temperature to minimize byproduct formation.

  • Insufficient Catalyst Activity:

    • Explanation: An inadequate amount or an inactive catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution:

      • Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is of good quality and used in an appropriate concentration, typically 1-5 mol% relative to the carboxylic acid.

      • Consider using a more active catalyst if the reaction remains sluggish. Solid acid catalysts can also be an option, offering easier separation.[4]

Issue 2: High Levels of Ethylene Glycol Dipropionate Impurity

Q: My product is contaminated with a significant amount of ethylene glycol dipropionate. How can I minimize its formation?

A: The formation of the diester, ethylene glycol dipropionate, is a primary side reaction where the remaining hydroxyl group of the desired monoester reacts with another molecule of propionic acid.

  • Control of Molar Ratio:

    • Explanation: A molar ratio of propionic acid to ethylene glycol that is close to stoichiometric or has an excess of the acid will favor the formation of the diester.

    • Solution: As mentioned for improving yield, using a significant excess of ethylene glycol is the most effective way to favor the formation of the monoester.[2][5] A higher concentration of ethylene glycol increases the probability of propionic acid reacting with the diol rather than the monoester.

  • Reaction Time:

    • Explanation: Longer reaction times, especially after the initial formation of the monoester, can lead to an increase in the diester concentration as the monoester has more opportunity to react further.

    • Solution: Monitor the reaction progress using techniques like GC or TLC. Stop the reaction once the optimal conversion to the monoester is achieved, before significant diester formation occurs.

Issue 3: Presence of 1,4-Dioxane and Other Ether Byproducts

Q: I am observing unexpected peaks in my GC-MS analysis, which I suspect are ether byproducts like 1,4-dioxane. What causes this and how can it be prevented?

A: Under acidic conditions and elevated temperatures, ethylene glycol can undergo intermolecular dehydration to form ethers, with 1,4-dioxane being a common byproduct.[6][7]

  • Acid Catalyst:

    • Explanation: Strong mineral acids like sulfuric acid are particularly effective at catalyzing this dehydration reaction.

    • Solution:

      • Neutralize the Catalyst: The formation of dioxane can be inhibited by neutralizing the acid catalyst once the esterification is complete, especially before any high-temperature purification steps like distillation.[6] A sufficient amount of a base should be added to neutralize the acid.

      • Use a Milder Catalyst: Consider using a solid acid catalyst which can sometimes offer higher selectivity and reduce the formation of ether byproducts.[4]

  • Reaction Temperature:

    • Explanation: Higher temperatures promote the dehydration of ethylene glycol.

    • Solution: Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate for esterification while minimizing ether formation. Temperatures above 140°C should generally be avoided if dioxane formation is a concern.[8]

Issue 4: Difficulty in Purifying 2-Hydroxyethyl Propionate

Q: I am struggling to separate the desired monoester from the unreacted ethylene glycol and the diester byproduct. What are the recommended purification methods?

A: The separation of 2-hydroxyethyl propionate from the reaction mixture can be challenging due to the similar polarities and boiling points of the components.

  • Vacuum Distillation:

    • Explanation: This is the most common method for purifying esters. By reducing the pressure, the boiling points of the components are lowered, which helps to prevent thermal decomposition.

    • Protocol:

      • Neutralization: Before distillation, it is crucial to neutralize any acid catalyst to prevent the reversal of the esterification and the formation of ether byproducts at high temperatures.[6]

      • Fractional Distillation: Use a fractional distillation setup with a vacuum-jacketed column packed with structured packing or Raschig rings to improve separation efficiency.

      • Pressure and Temperature Control: The exact conditions will depend on your specific setup, but a vacuum in the range of 10-20 Torr is a good starting point. Monitor the head temperature closely to collect the desired fraction. The boiling point of 2-hydroxyethyl propionate is approximately 90-97°C at 16 Torr.[9]

  • Solvent Extraction:

    • Explanation: This method can be used to remove unreacted, water-soluble starting materials like ethylene glycol.

    • Protocol:

      • Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the organic layer with water or a brine solution to remove ethylene glycol.

      • Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate) and then remove the solvent under reduced pressure.

Data Presentation

ParameterRecommended ConditionRationale
Molar Ratio (Ethylene Glycol:Propionic Acid) 3:1 to 9:1Favors monoester formation and increases yield.[2][3]
Reaction Temperature 80 - 120°CBalances reaction rate and minimizes side reactions.[3]
Catalyst Loading (e.g., H₂SO₄) 1 - 5 mol%Sufficient for catalysis without excessive side reactions.
Purification Method Vacuum DistillationLowers boiling point, preventing thermal degradation.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyethyl Propionate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylene glycol (e.g., 3 moles) and propionic acid (e.g., 1 mole).

  • Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol% based on propionic acid).

  • Heat the reaction mixture to 90-100°C with constant stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Once the desired conversion is reached (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution) before purification.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating the components.

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peaks for propionic acid, ethylene glycol, 2-hydroxyethyl propionate, and ethylene glycol dipropionate based on their retention times and mass spectra.[11]

Mandatory Visualization

Side_Reactions Propionic_Acid Propionic Acid Main_Product 2-Hydroxyethyl Propionate (Monoester) Propionic_Acid->Main_Product + Ethylene Glycol (Desired Reaction) Diester Ethylene Glycol Dipropionate (Diester) Propionic_Acid->Diester Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Main_Product Dioxane 1,4-Dioxane & Ethers Ethylene_Glycol->Dioxane Acid Catalyst High Temp (Side Reaction 2) Main_Product->Diester + Propionic Acid (Side Reaction 1)

Caption: Key reactions in the synthesis of 2-Hydroxyethyl Propionate.

References

  • Borayi, et al. "glycol esters: optimization and - evaluation of emulsifying properties." Delta J. Sci. 12.3 (1988).
  • "Synthesis and Optimization of Ethylene Glycol-Based Biolubricant from Castor (Ricinus communis) Seed Oil.
  • "A Comparative Guide to the Quantitative Analysis of Ethyl 2-Formylpropionate by GC-MS and Altern
  • "Inhibition of dioxane formation during recovery of glycols
  • "Method for purifying 2-hydroxyisobutyric acid-containing methacrylic acid stream." JP2007291137A.
  • "N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties.
  • "Process for preparing glycol monoesters of organic carboxylic acids." US2910490A.
  • "Methods for the preparation of propylene glycol fatty acid esters.
  • "Synthesis of peroxypropionic acid from propionic acid and hydrogen peroxide over heterogeneous catalysts.
  • "Can anyone advise me on distilling hydroxyethyl acrylate?
  • "Ethyl 2-hydroxy propanoate (YMDB01429).
  • "Biodiesel Production Using Solid Acid C
  • "Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products." NIH.
  • "Thermal properties of ethylene glycol aqueous solutions."
  • "The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling." RSC Publishing.
  • "Kinetic Modeling of Ethylene Glycol Monoesterification.
  • "The effect of ethylene glycol on the phytovolatilization of 1,4-dioxane.
  • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry.
  • "Method for high-efficiency synthesis of ethylene glycol mono stear
  • "Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpro." Semantic Scholar.
  • "Fischer Esterific
  • "Advancements in solid acid catalysts for ecofriendly and economically viable synthesis of biodiesel." Digital Showcase.
  • "Synthesis and Optimization of Ethylene Glycol-Based Biolubricant from Palm Kernel Oil (PKO)." Semantic Scholar.
  • "1,4-Dioxane from Ethylene Glycol and H2SO4." Sciencemadness.org.
  • "Propionic acid 2-hydroxyethyl ester." ChemicalBook.
  • "Fischer Esterification | Mechanism + Easy TRICK!" YouTube.
  • "Magnetic-responsive solid acid catalysts for esterific
  • "Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2." PubMed.
  • "Process for producing highly purified n-propanol by azeotropic distill
  • "Showing NP-Card for 2-hydroxypropanoic acid (NP0000172)." NP-MRD.
  • "Enhancing Heat Transfer Behaviour of Ethylene Glycol by the Introduction of Silicon Carbide Nanoparticles: An Experimental and Molecular Dynamics Simul
  • "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL." Toxicological Profile for 1,4-Dioxane - NCBI.
  • "Methods for producing propylene glycol monoesters using a lipase." US20070105204A1.
  • "Technical Support Center: Purification of 2-Ethoxy-2-oxoacetic Acid by Vacuum Distill
  • "LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp.
  • "Synthesis and Optimization of Ethylene Glycol-Based Biolubricant from Palm Kernel Oil (PKO)." Semantic Scholar.
  • "5.310 (F19)
  • "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239)."
  • "How can I improve the yield of my Fischer Esterific
  • "Method for recovering and purifying propionic acid." WO2013079785A1.
  • "Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI." JEOL Ltd..
  • "Solid acid catalyst for isobutyl propionate production
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  • "low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting."
  • "Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process.
  • "Thermal characteristics of ethylene glycol (EG) depending on its...
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Optimization

Technical Support Center: Purification of 2-Hydroxyethyl Propionate

Welcome to the technical support center for the purification of 2-Hydroxyethyl propionate (HEP). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxyethyl propionate (HEP). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile hydroxy ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Hydroxyethyl propionate?

A1: The impurity profile of 2-Hydroxyethyl propionate (CAS 24567-27-9) is intrinsically linked to its synthesis method, which is typically a Fischer esterification of propionic acid and ethylene glycol.

  • Unreacted Starting Materials: Propionic acid and ethylene glycol are the most common impurities. The acidic nature of residual propionic acid can compromise the stability of downstream products and catalysts.

  • Water: A byproduct of the esterification reaction. Its presence can create azeotropes during distillation, making separation difficult, and can promote hydrolysis of the ester back to its starting materials.[1]

  • Catalyst: Acid catalysts (like sulfuric acid or p-toluenesulfonic acid) used to drive the esterification must be completely removed.

  • Side-Products:

    • Di-esters: Ethylene glycol dimethacrylate can form as a side-product if the reaction conditions are not carefully controlled.[2]

    • Oligomers/Polyesters: Due to the presence of two functional groups (hydroxyl and carboxyl) in the starting materials, self-esterification or polymerization can occur, leading to higher molecular weight impurities.

The diagram below illustrates the origin of these common impurities from a typical synthesis route.

G cluster_reactants Starting Materials cluster_reaction Esterification cluster_products Components of Crude Mixture Propionic Acid Propionic Acid Crude Product Mixture Crude Product Mixture Propionic Acid->Crude Product Mixture Ethylene Glycol Ethylene Glycol Ethylene Glycol->Crude Product Mixture HEP 2-Hydroxyethyl propionate (Target) Crude Product Mixture->HEP Imp1 Unreacted Propionic Acid Crude Product Mixture->Imp1 Imp2 Unreacted Ethylene Glycol Crude Product Mixture->Imp2 Imp3 Water (Byproduct) Crude Product Mixture->Imp3 Imp4 Side-Products (Di-esters) Crude Product Mixture->Imp4

Caption: Origin of impurities in HEP synthesis.

Q2: Which primary purification technique is most suitable for 2-Hydroxyethyl propionate?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Fractional Vacuum Distillation: This is the most common and effective method for purifying HEP on a multi-gram to kilogram scale. Due to its relatively high boiling point, distillation must be performed under vacuum to prevent thermal degradation. It is excellent for separating HEP from less volatile (e.g., oligomers, catalyst residue) and more volatile (e.g., residual ethanol if used as a solvent) impurities.

  • Silica Gel Column Chromatography: This technique is ideal for small-scale purification (milligram to gram) or when dealing with impurities that have very similar boiling points to HEP.[3] Given that HEP contains both a polar hydroxyl group and a moderately polar ester group, it can be effectively separated from non-polar byproducts (like di-esters) or highly polar impurities (like ethylene glycol).

  • Aqueous Work-up/Extraction: This is almost always a necessary pre-purification step before distillation or chromatography. It involves washing the crude product with aqueous solutions to remove water-soluble impurities like residual acid catalyst, unreacted propionic acid, and ethylene glycol.[2][4]

The following workflow illustrates the decision-making process for purification.

G Start Crude 2-Hydroxyethyl Propionate Workup Aqueous Work-up (See Protocol 1) Start->Workup Decision Scale & Impurity Profile? Workup->Decision Distil Fractional Vacuum Distillation (See Protocol 2) Decision->Distil  Large Scale (>5g)  Boiling Point Difference >20°C Chrom Column Chromatography (See Protocol 3) Decision->Chrom  Small Scale (<5g)  Azeotropes or  Similar Boiling Points End Pure HEP (>98%) Distil->End Chrom->End

Sources

Troubleshooting

Technical Support Center: Industrial Scale Production of 2-Hydroxyethyl Propionate

Welcome to the technical support center for the industrial-scale production of 2-Hydroxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial-scale production of 2-Hydroxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide rapid, actionable solutions to problems you may encounter during the synthesis and purification of 2-Hydroxyethyl Propionate.

I. Low Yield & Reaction Inefficiency

Question 1: My esterification reaction is showing low conversion of propionic acid and ethylene glycol. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the esterification of propionic acid and ethylene glycol is a common challenge, primarily due to the reversible nature of the reaction. To achieve high yields, the equilibrium must be shifted towards the formation of 2-hydroxyethyl propionate. Several factors could be contributing to low yield:

  • Inefficient Water Removal: The formation of water as a byproduct will push the reaction equilibrium back towards the reactants. Continuous removal of water is crucial.

  • Suboptimal Reactant Molar Ratio: While a 1:1 molar ratio is stoichiometric, using an excess of one reactant can drive the reaction forward. An excess of ethylene glycol is often employed.

  • Insufficient Catalyst Activity: The catalyst may be inappropriate for the reaction conditions or may have lost its activity.

  • Low Reaction Temperature: Esterification reactions are typically temperature-dependent. Insufficient heat will result in slow reaction kinetics.

Troubleshooting Protocol for Low Yield:

  • Implement Efficient Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene, employ a Dean-Stark trap to continuously remove the water azeotrope from the reaction mixture.

    • Reactive Distillation: This is a highly effective method where the reaction and separation occur in the same unit. As 2-hydroxyethyl propionate is formed, water is continuously removed by distillation, driving the reaction to completion.[1][2]

  • Optimize Molar Ratio of Reactants:

    • Experiment with varying the molar ratio of ethylene glycol to propionic acid. Ratios of up to 9:1 (glycol to acid) have been shown to significantly increase the yield of monoesters in similar systems.[3] However, be mindful that a large excess of ethylene glycol will need to be recovered and recycled, impacting process economics.

  • Evaluate and Select an Appropriate Catalyst:

    • Homogeneous Catalysts: Sulfuric acid or p-toluenesulfonic acid are effective but can be corrosive and difficult to remove.

    • Heterogeneous Catalysts: Consider using solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 36) or supported ionic liquids (SILs).[1][4] These are generally less corrosive, easily separable, and can be regenerated and reused.

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature to enhance the reaction rate. Monitor for the formation of byproducts, as higher temperatures can promote side reactions.

II. Catalyst-Related Issues

Question 2: I am using a solid acid catalyst (ion-exchange resin) and observing a decline in its performance over several batches. What is causing this deactivation and how can I mitigate it?

Answer:

Deactivation of solid acid catalysts, such as sulfonic acid-based ion-exchange resins, is a significant challenge in industrial esterification processes. The primary causes of deactivation include:

  • Leaching of Active Sites: The sulfonic acid groups can be gradually lost from the polymer backbone, especially at elevated temperatures.

  • Fouling: The catalyst pores can become blocked by polymeric byproducts or other impurities in the feedstocks.

  • Thermal Degradation: High reaction temperatures can lead to the degradation of the polymer support of the resin.

Troubleshooting Protocol for Catalyst Deactivation:

  • Catalyst Characterization:

    • Before and after use, characterize the catalyst using techniques like Fourier Transform Infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA) to identify changes in the functional groups and thermal stability.[4]

  • Regeneration of the Catalyst:

    • Develop a regeneration protocol, which may involve washing with a solvent to remove fouling agents, followed by treatment with a strong acid to restore the sulfonic acid sites.

  • Use of a More Stable Catalyst:

    • Consider modifying the ion-exchange resin to enhance its stability. For example, coordination with metal ions like Zn2+ can stabilize the sulfonic acid groups and reduce deactivation.[4]

    • Alternatively, explore the use of supported ionic liquids (SILs), which have shown excellent stability and reusability in esterification reactions.[1]

  • Optimize Reaction Conditions:

    • Operate at the lowest effective temperature to minimize thermal degradation of the catalyst.

III. Product Purity and Byproduct Formation

Question 3: My final product is contaminated with significant amounts of ethylene glycol dipropionate and diethylene glycol. How can I minimize the formation of these byproducts?

Answer:

The formation of ethylene glycol dipropionate (the diester) and diethylene glycol (DEG) are common side reactions in the synthesis of 2-hydroxyethyl propionate.

  • Ethylene Glycol Dipropionate Formation: The free hydroxyl group of the desired monoester can react with another molecule of propionic acid to form the diester.

  • Diethylene Glycol (DEG) Formation: Ethylene glycol can undergo self-etherification at elevated temperatures in the presence of an acid catalyst.[5]

Mitigation Strategies for Byproduct Formation:

  • Control of Reaction Stoichiometry and Time:

    • Using a higher molar ratio of ethylene glycol to propionic acid will favor the formation of the monoester over the diester.[3]

    • Monitor the reaction progress closely and stop the reaction once the desired conversion to the monoester is achieved to prevent further reaction to the diester.

  • Reaction Conditions Optimization:

    • Lowering the reaction temperature can reduce the rate of DEG formation.

    • The choice of catalyst can also influence selectivity. Experiment with different catalysts to find one that favors monoester formation.

  • Process Design:

    • In a study using supercritical CO2, it was found that at higher pressures, the selectivity towards the diester increased.[6] This suggests that controlling the reaction pressure could be a tool to influence the product distribution.

ByproductFormation PathwayMitigation Strategy
Ethylene Glycol Dipropionate Esterification of the hydroxyl group of 2-hydroxyethyl propionate with propionic acid.- Use an excess of ethylene glycol.- Monitor reaction time to avoid over-reaction.
Diethylene Glycol (DEG) Self-etherification of ethylene glycol at high temperatures.[5]- Operate at lower reaction temperatures.- Minimize reaction time.
Unreacted Starting Materials Incomplete reaction.- Drive the reaction to completion using efficient water removal.- Optimize catalyst and reaction conditions.
IV. Purification Challenges

Question 4: I am struggling to achieve high purity of 2-hydroxyethyl propionate. What are the recommended industrial-scale purification methods and their associated challenges?

Answer:

Purification of 2-hydroxyethyl propionate can be challenging due to the presence of unreacted starting materials and byproducts with similar physical properties.

Recommended Purification Protocol and Troubleshooting:

  • Neutralization and Washing:

    • If a homogeneous acid catalyst was used, the first step is to neutralize the crude product with a base (e.g., sodium bicarbonate solution). This is followed by washing with water to remove the salt and any remaining water-soluble impurities.

  • Solvent Extraction:

    • For separating the product from byproducts like ethylene glycol dimethacrylate (in a similar system), a two-solvent extraction using water and an aliphatic hydrocarbon can be effective.

  • Fractional Distillation:

    • This is the primary method for purifying the final product. However, the boiling points of the components may be close, requiring a distillation column with high theoretical plates.

    • Challenge: Azeotrope formation can complicate separation.

    • Troubleshooting:

      • Conduct a thorough vapor-liquid equilibrium (VLE) study of your mixture to design an effective distillation process.

      • Consider vacuum distillation to lower the boiling points and prevent thermal degradation of the product.

Experimental Workflow & Process Diagrams

General Synthesis and Purification Workflow

The following diagram illustrates a typical industrial workflow for the synthesis and purification of 2-hydroxyethyl propionate.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Propionic Acid & Ethylene Glycol Reactor Packed Bed Reactor (PBR) Reactants->Reactor Catalyst Solid Acid Catalyst (e.g., Amberlyst 36) Catalyst->Reactor Water_Removal Water Removal (e.g., Distillation) Reactor->Water_Removal Reaction Mixture Water_Removal->Reactor Recycle Crude_Product Crude 2-Hydroxyethyl Propionate Water_Removal->Crude_Product Crude Product Neutralization Neutralization & Washing Crude_Product->Neutralization Distillation Fractional Distillation (Vacuum) Neutralization->Distillation Final_Product High Purity 2-Hydroxyethyl Propionate Distillation->Final_Product

Caption: Industrial synthesis and purification workflow for 2-hydroxyethyl propionate.

Troubleshooting Logic Diagram for Low Yield

This diagram provides a logical pathway for diagnosing and resolving issues related to low product yield.

Troubleshooting Start Low Yield of 2-Hydroxyethyl Propionate Check_Water Is water being efficiently removed? Start->Check_Water Check_Ratio Is the reactant molar ratio optimal? Check_Water->Check_Ratio Yes Improve_Water_Removal Implement/Optimize Water Removal System (e.g., Reactive Distillation) Check_Water->Improve_Water_Removal No Check_Catalyst Is the catalyst active and appropriate? Check_Ratio->Check_Catalyst Yes Adjust_Ratio Increase Excess of One Reactant (e.g., Ethylene Glycol) Check_Ratio->Adjust_Ratio No Check_Temp Is the reaction temperature sufficient? Check_Catalyst->Check_Temp Yes Evaluate_Catalyst Regenerate or Replace Catalyst. Consider a more stable alternative. Check_Catalyst->Evaluate_Catalyst No Increase_Temp Gradually Increase Temperature and Monitor for Byproducts Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Improve_Water_Removal->Check_Ratio Adjust_Ratio->Check_Catalyst Evaluate_Catalyst->Check_Temp Increase_Temp->Success

Caption: Troubleshooting flowchart for addressing low yield in production.

References

  • Schmid, B., S. Akyalcin, and R. G. Altıokka. "Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36." ResearchGate, 2016, .

  • MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." MDPI, 2023, .

  • Yang, Jinbei, et al. "Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process." ResearchGate, 2015, .

  • BenchChem. "A Comparative Guide to the Quantitative Analysis of Ethyl 2-Formylpropionate by GC-MS and Alternative Methods." BenchChem, 2025, .

  • Thermo Fisher Scientific. "SAFETY DATA SHEET." Thermo Fisher Scientific, 2009, .

  • ChemSynthesis. "2-hydroxyethyl propionate." ChemSynthesis, 2025, .

  • ResearchGate. "Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis." ResearchGate, 2021, .

  • International Journal of Engineering Research and Applications. "A Review on Kinetics Esterification of Ethylene Glycol with Acetic acid by using Cation exchange resin catalyst." IJERA, 2024, .

  • ResearchGate. "Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate." ResearchGate, 2017, .

  • Carl ROTH. "Safety Data Sheet: 2-Hydroxypropanoic acid." Carl ROTH, 2022, .

  • PubMed. "Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2." PubMed, 2007, pubmed.ncbi.nlm.nih.gov/17508722/.
  • Ataman Kimya. "ETHYL 2-HYDROXYPROPANOATE." Ataman Kimya, .

  • Google Patents. "Purification method of 2-hydroxyethyl methacrylate." Google Patents, patents.google.
  • كلية العلوم. "glycol esters: optimization and - evaluation of emulsifying properties." كلية العلوم, .

  • Reddit. "Esterification not Working (Separation)." Reddit, 2024, .

Sources

Optimization

Technical Support Center: Troubleshooting Guide for "2-Hydroxyethyl propionate" in PHIP Experiments

Welcome to the technical support center for Parahydrogen Induced Polarization (PHIP) experiments utilizing 2-hydroxyethyl propionate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Parahydrogen Induced Polarization (PHIP) experiments utilizing 2-hydroxyethyl propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and hyperpolarization of this valuable molecular imaging probe. Drawing from extensive field experience and established scientific principles, this document provides in-depth, practical solutions in a user-friendly question-and-answer format. Our goal is to empower you to achieve consistent, high-quality results in your PHIP studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Precursor (2-Hydroxyethyl Acrylate) Purity and Handling

Question 1: My PHIP signal is consistently low or absent. I suspect an issue with my 2-hydroxyethyl acrylate (HEA) precursor. What are the common culprits and how can I address them?

Low or no hyperpolarization signal is a frequent issue that can often be traced back to the quality of the 2-hydroxyethyl acrylate (HEA) precursor. Here are the primary concerns and their solutions:

  • Polymerization of HEA: HEA is highly susceptible to polymerization, which can be initiated by heat, light, or the presence of contaminants. This is a significant problem as the hydrogenation catalyst will not interact with the polymerized material, and the polymer can coat and deactivate the catalyst.

    • Causality: The vinyl group in HEA is electron-deficient, making it prone to radical or nucleophilic addition, leading to chain propagation.

    • Troubleshooting:

      • Always use freshly opened or distilled HEA. Commercial HEA often contains inhibitors (like hydroquinone monomethyl ether) to prevent polymerization during storage. However, the effectiveness of these inhibitors can diminish over time.

      • Store HEA properly: Keep it refrigerated and protected from light.

      • Consider purification: If you suspect polymerization, you can purify HEA by vacuum distillation. It is crucial to use a polymerization inhibitor in the distillation flask.

  • Presence of Impurities: Commercial HEA can contain impurities that are detrimental to the PHIP experiment.

    • Acrylic Acid: This is a common impurity that can react with the rhodium catalyst, potentially leading to catalyst deactivation.[1]

    • Ethylene Glycol Diacrylate: This impurity can lead to cross-linked polymers upon initiation, which can be very difficult to remove and will certainly interfere with the hydrogenation reaction.

    • Troubleshooting:

      • Check the certificate of analysis (CoA) of your HEA to be aware of the specified levels of impurities.

      • Purification: A combination of washing with a mild base (to remove acrylic acid) followed by vacuum distillation is an effective purification strategy.

Question 2: I've noticed a viscous residue in my reaction tube after the PHIP experiment. What could be causing this?

A viscous residue is a strong indicator of HEA polymerization.

  • Causality: As mentioned, HEA can polymerize under various conditions, including the elevated temperatures that can sometimes be generated during the parahydrogen bubbling and reaction process. The presence of certain nucleophiles or bases can also initiate Michael-type addition polymerization.[2]

  • Troubleshooting Workflow:

    G start Viscous Residue Observed check_temp Was the reaction temperature elevated? start->check_temp check_reagents Are there any basic/nucleophilic impurities in my reagents? start->check_reagents check_temp->check_reagents No optimize_conditions Optimize reaction conditions to minimize heating. check_temp->optimize_conditions Yes use_inhibitor Consider adding a radical inhibitor (e.g., BHT) to the precursor solution. check_reagents->use_inhibitor No purify_hea Purify HEA to remove initiators/impurities. check_reagents->purify_hea Yes/Unsure solution Problem Resolved use_inhibitor->solution purify_hea->solution optimize_conditions->solution

    Caption: Troubleshooting workflow for viscous residue in PHIP experiments.

Section 2: Catalyst and Reaction Conditions

Question 3: My hydrogenation reaction is very slow or incomplete, even with a fresh catalyst. What could be the issue?

Slow or incomplete hydrogenation can be due to several factors related to the catalyst and reaction environment.

  • Catalyst Deactivation: The rhodium catalysts used in PHIP are sensitive to various substances.

    • Causality: The active site of the rhodium catalyst can be blocked or altered by coordinating species, rendering it inactive for hydrogenation.

    • Troubleshooting:

      • Oxygen: Ensure that all your solvents and the reaction setup are thoroughly deoxygenated. Oxygen can oxidize the Rh(I) catalyst to an inactive Rh(II) or Rh(III) species.

      • Impurities: As discussed, acrylic acid can interact with the catalyst. Other potential poisons include sulfur-containing compounds and, in some cases, nitrogen-containing heterocycles if they are present as impurities.[3][4]

      • Solvent Choice: The solvent can have a significant impact on the catalyst's activity and stability. Ensure your chosen solvent is compatible with the catalyst and is of high purity.

  • Sub-optimal Reaction Conditions:

    • Temperature and Pressure: While PHIP is often performed at or near room temperature, the kinetics of hydrogenation are dependent on both temperature and parahydrogen pressure.

    • Troubleshooting:

      • Increase Parahydrogen Pressure: Higher pressure increases the concentration of dihydrogen in solution, which can enhance the reaction rate.

      • Modest Temperature Increase: A slight increase in temperature can sometimes improve reaction kinetics, but be mindful of the increased risk of HEA polymerization.

Question 4: I am observing unexpected peaks in my 1H NMR spectrum after the PHIP experiment. What could they be?

Unexpected peaks can arise from impurities in the starting material, side products from the reaction, or degradation of the final product.

  • Identifying Common Impurities and Side Products:

    • Acrylic Acid: Look for characteristic vinyl proton signals and a broad carboxylic acid proton peak. In CDCl3, the vinyl protons of acrylic acid appear around 6.52, 6.14, and 5.96 ppm, with a carboxylic acid proton around 12.0 ppm.[5]

    • Ethylene Glycol Diacrylate: This will have a more complex set of vinyl proton signals and a characteristic singlet for the ethylene bridge protons. In CDCl3, the ethylene protons appear around 4.41 ppm, and the vinyl protons at approximately 6.13 and 5.60 ppm.[6]

    • Poly(2-hydroxyethyl acrylate): This will appear as very broad signals in the 1H NMR spectrum.

  • Potential Degradation Products of 2-Hydroxyethyl Propionate:

    • Hydrolysis: If there is water present, especially under acidic or basic conditions, the ester can hydrolyze to form propionic acid and ethylene glycol .[7]

    • Oxidation: In the presence of oxidizing agents, the alcohol moiety could be oxidized to an aldehyde or carboxylic acid. The ester itself could also undergo oxidative cleavage to form smaller molecules.[8]

Compound1H NMR Chemical Shifts (ppm) in CDCl3 (approximate)
2-Hydroxyethyl Acrylate (Precursor) 6.4 (dd), 6.1 (dd), 5.9 (dd), 4.3 (t), 3.8 (t)
2-Hydroxyethyl Propionate (Product) 4.2 (t), 3.8 (t), 2.3 (q), 1.1 (t)
Acrylic Acid (Impurity) 12.0 (s, broad), 6.5 (dd), 6.1 (dd), 5.9 (dd)[5]
Ethylene Glycol Diacrylate (Impurity) 6.4 (dd), 6.1 (dd), 5.8 (dd), 4.4 (s)[6]
Propionic Acid (Degradation Product) 11.5 (s, broad), 2.4 (q), 1.2 (t)
Ethylene Glycol (Degradation Product) 3.7 (s)

Data Presentation: Table of approximate 1H NMR chemical shifts for key compounds.

Section 3: Data Analysis and Interpretation

Question 5: My hyperpolarized signal decays very rapidly. How can I improve the lifetime of the polarization?

Rapid signal decay is a common challenge in PHIP experiments.

  • Causality: The hyperpolarized state is a non-equilibrium state, and the spins will relax back to thermal equilibrium at a rate determined by the spin-lattice relaxation time (T1).

  • Troubleshooting:

    • Minimize Paramagnetic Species: Dissolved oxygen is paramagnetic and will significantly shorten T1. Ensure thorough deoxygenation of your sample.

    • Remove the Catalyst: If possible, removing the rhodium catalyst after the hydrogenation reaction can help to prolong the T1 of the hyperpolarized product.

    • Optimize Magnetic Field: The T1 of the hyperpolarized protons is dependent on the magnetic field strength at which the sample is stored before NMR acquisition. Storing the sample at a low magnetic field can sometimes help to preserve the singlet state.

    • Temperature: Lowering the temperature of the sample after the reaction can slow down molecular tumbling and increase T1.

Experimental Protocol: Purification of 2-Hydroxyethyl Acrylate

  • Preparation: To a round-bottom flask, add the commercial 2-hydroxyethyl acrylate and a polymerization inhibitor (e.g., a few crystals of butylated hydroxytoluene - BHT).

  • Washing (Optional, for high acidity): If the HEA is suspected to have a high acrylic acid content, it can be washed with a dilute, cold sodium bicarbonate solution in a separatory funnel. This step should be performed quickly and at a low temperature to minimize base-catalyzed polymerization.

  • Drying: Dry the washed HEA over anhydrous magnesium sulfate.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. It is crucial to maintain a low pot temperature to prevent polymerization. The distillation should be performed at the lowest possible pressure to allow for a low boiling temperature.

  • Collection: Collect the purified HEA in a flask containing a small amount of polymerization inhibitor.

  • Storage: Store the purified HEA in a refrigerator, protected from light, and use it as soon as possible.

Mandatory Visualization:

G cluster_precursor Precursor Issues cluster_reaction Reaction & Catalyst Issues cluster_product Product & Data Issues Polymerization Polymerization of HEA Impurities Impurities (Acrylic Acid, Diacrylate) Catalyst_Deactivation Catalyst Deactivation (O2, Impurities) Catalyst_Deactivation->Impurities Suboptimal_Conditions Sub-optimal Conditions (T, P) Degradation Product Degradation (Hydrolysis, Oxidation) Fast_Relaxation Fast T1 Relaxation Degradation->Fast_Relaxation can cause Low_Signal Low/No PHIP Signal Low_Signal->Polymerization leads to Low_Signal->Impurities leads to Low_Signal->Catalyst_Deactivation leads to Low_Signal->Suboptimal_Conditions can be caused by

Caption: Logical relationships between common issues in PHIP experiments with 2-hydroxyethyl propionate.

References

  • Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. American Chemical Society. [Link]

  • 2-hydroxyethyl propionate - C5H10O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Polymerization of 2-hydroxyethyl acrylate and methacrylate via Michael-type addition. ResearchGate. [Link]

  • 14.3.5: Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • 1 H NMR spectra of (a) pure acrylic acid[7] and containing (b) 3 mol%... ResearchGate. [Link]

  • Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions. MDPI. [Link]

  • Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules (ACS Publications). [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. NICNAS. [Link]

  • ¹H NMR spectra of P123-diacrylate (A) and PA-PEI-SS (B). Note:... ResearchGate. [Link]

  • Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. PubMed. [Link]

  • Rhodium-catalyzed enantioselective hydrogenation of (1-arylvinyl)phosphonates with TADDOL-based phosphoramidite P,S ligands. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. [Link]

  • Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. YouTube. [Link]

  • (PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]

  • Direct Catalytic Hydrogenation of an Acrylonitrile-Butadiene Rubber Latex Using Wilkinson's Catalyst. ResearchGate. [Link]

  • Isobutyric acid. Wikipedia. [Link]

  • Polymerization and characterization of 2-Hydroxyethyl acrylate. OpenMETU. [Link]

  • H - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Ethylene glycol diacrylate. PubChem. [Link]

  • Journal of Science Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reve. DergiPark. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). [Link]

  • Propionic acid 2-hydroxyethyl ester. LookChem. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • H NMR Spectrum of PEGDA. | Download Scientific Diagram. ResearchGate. [Link]

  • Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxyethyl Propionate

Welcome to the technical support center for 2-Hydroxyethyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxyethyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues encountered during experimentation. Our approach is rooted in scientific principles and validated by field experience to ensure you can navigate these challenges effectively.

Introduction to 2-Hydroxyethyl Propionate and its Solubility

2-Hydroxyethyl propionate (CAS 24567-27-9), also known as 2-hydroxyethyl propanoate or ethylene glycol monopropionate, is a bifunctional molecule containing both a hydroxyl and an ester group. This structure dictates its solubility, making it generally water-soluble but presenting challenges in certain organic solvents. Understanding its physicochemical properties is the first step in troubleshooting.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 24567-27-9[1][2]
Molecular Formula C₅H₁₀O₃[2]
Molecular Weight 118.13 g/mol [1][2]
Appearance Liquid[1]
Water Solubility Generally described as water-soluble.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Hydroxyethyl propionate not dissolving in a specific organic solvent?

A1: The principle of "like dissolves like" is fundamental. The solubility of 2-Hydroxyethyl propionate is governed by the balance of its polar hydroxyl group and its less polar ester and ethyl groups. If your solvent is highly non-polar (e.g., hexane, toluene), the energetic cost of breaking the solvent-solvent interactions to accommodate the more polar solute is too high, leading to poor solubility. Conversely, in highly polar protic solvents, strong solute-solvent hydrogen bonds can facilitate dissolution.

Q2: How does temperature affect the solubility of 2-Hydroxyethyl propionate?

A2: For most solid solutes, solubility increases with temperature. For a liquid like 2-Hydroxyethyl propionate, increasing the temperature will generally increase its miscibility with a solvent. This is because the increased kinetic energy helps to overcome intermolecular forces between solute and solvent molecules. However, this effect is not universal and should be determined empirically for your specific solvent system.

Q3: Can the pH of the solution impact the solubility of 2-Hydroxyethyl propionate?

A3: For 2-Hydroxyethyl propionate itself, pH is not expected to have a significant direct impact on its solubility as it is a neutral molecule that does not ionize. However, the stability of the ester group can be affected by pH extremes. At very low or high pH, hydrolysis of the ester can occur, leading to the formation of ethylene glycol and propionic acid. This chemical degradation is distinct from physical solubility.

Q4: Are there theoretical models to predict which solvents will be effective?

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

When faced with solubility challenges, a systematic approach is key. The following workflow provides a structured method for identifying and resolving these issues.

G cluster_0 Problem Identification cluster_1 Systematic Troubleshooting cluster_2 Solubility Enhancement Methods A Initial Observation: 2-Hydroxyethyl propionate is insoluble or has low solubility in the chosen solvent. B Step 1: Solvent Selection Re-evaluate your choice of solvent. Consider solvents with varying polarities. A->B C Step 2: Temperature Adjustment Experiment with increasing the temperature of the system. B->C D Step 3: Employ Solubility Enhancement Techniques C->D E Co-solvency D->E Introduce a miscible co-solvent F Micellar Solubilization D->F Add a surfactant to form micelles G Hydrotropy D->G Use a hydrotropic agent

Caption: A workflow for troubleshooting solubility issues of 2-Hydroxyethyl propionate.

Step 1: Rational Solvent Selection

Instead of random trial and error, a more systematic approach to solvent selection is recommended. Based on the structure of 2-Hydroxyethyl propionate, solvents with moderate to high polarity that can engage in hydrogen bonding are likely to be effective.

Recommended Starting Solvents:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

Step 2: The Power of Co-solvency

Co-solvency involves adding a second, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of the solute. This is a widely used and effective technique.[5]

The Mechanism: The co-solvent can reduce the polarity of a highly polar solvent (like water) or increase the polarity of a non-polar solvent, making the solvent mixture more "like" the solute. For 2-Hydroxyethyl propionate in an aqueous solution, adding a water-miscible organic solvent like ethanol can enhance solubility by reducing the overall polarity of the solvent system.

Experimental Protocol for Co-solvency:

  • Initial Assessment: Determine the baseline solubility of 2-Hydroxyethyl propionate in your primary solvent.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and in which 2-Hydroxyethyl propionate is known to be more soluble.

  • Titration: Incrementally add the co-solvent (e.g., in 5% v/v increments) to the primary solvent.

  • Solubility Measurement: After each addition, attempt to dissolve a known amount of 2-Hydroxyethyl propionate and observe the solubility.

  • Optimization: Identify the co-solvent concentration that provides the desired solubility.

G cluster_0 Co-solvency Protocol A Determine baseline solubility in primary solvent. B Select a miscible co-solvent with higher solubility for the solute. A->B C Incrementally add co-solvent to the primary solvent. B->C D Measure solubility at each co-solvent concentration. C->D E Identify optimal co-solvent ratio. D->E

Caption: A step-by-step protocol for employing the co-solvency technique.

Step 3: Advanced Techniques - Micellar Solubilization and Hydrotropy

For particularly challenging solvent systems, more advanced techniques may be necessary.

Micellar Solubilization:

This method involves the addition of surfactants to the solvent. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell (in aqueous solutions). Poorly soluble molecules can partition into the hydrophobic core of the micelle, thereby increasing their overall solubility in the bulk solvent.

Hydrotropy:

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a poorly soluble solute. Hydrotropes are typically small organic salts that, at high concentrations, can form aggregates that are capable of solubilizing other molecules.

Safety and Handling

When working with 2-Hydroxyethyl propionate and various organic solvents, it is crucial to adhere to safety protocols. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

References

  • Cheméo. Chemical Properties of Propanoic acid, 2-hydroxyethyl ester (CAS 24567-27-9). [Link]

  • Yeast Metabolome Database. Ethyl 2-hydroxy propanoate (YMDB01429). [Link]

  • Chemsrc. Propionic acid 2-hydroxyethyl ester | CAS#:24567-27-9. [Link]

  • The Good Scents Company. lactate propanoic acid, 2-hydroxy-, ethyl ester, (S). [Link]

  • ACS Publications. Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. [Link]

  • NIST. Propanoic acid, 2-hydroxyethyl ester. [Link]

  • Kinam Park. Hansen Solubility Parameters: A User's Handbook, Second Edition. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ResearchGate. Hansen Solubility Parameters for the Solid Surface of Cellulose Acetate Propionate by Inverse Gas Chromatography. [Link]

  • Human Metabolome Database. Showing metabocard for (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624). [Link]

  • ResearchGate. Solubility of (+)-(S)-2-(6-Methoxynaphthalen-2-yl) Propanoic Acid in Acetone, Methanol, Ethanol, Propan-2-ol, and Ethyl Ethanoate at Temperatures between (278 and 320) K. [Link]

  • Semantic Scholar. Estimation of Hansen Solubility Parameters for (Hydroxyethyl) and (Hydroxypropyl) cellulose through Molecular Simulation. [Link]

  • solubility predictions. [Link]

  • Kinam Park. Hansen Solubility Parameters. [Link]

  • Practical Solubility Science. HSP Basics. [Link]

  • PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

  • MSDS of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3. [Link]

  • Consideration of Hansen Solubility Parameters. Part 2. [Link]

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Optimization

Technical Support Center: Process Optimization for the Hydrogenation of 2-Hydroxyethyl Acrylate (HEA)

A Foreword from the Senior Application Scientist: The catalytic hydrogenation of 2-hydroxyethyl acrylate (HEA) presents a unique set of challenges, primarily due to the molecule's inherent propensity for polymerization....

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

The catalytic hydrogenation of 2-hydroxyethyl acrylate (HEA) presents a unique set of challenges, primarily due to the molecule's inherent propensity for polymerization. While the selective hydrogenation of the carbon-carbon double bond to yield 2-hydroxyethyl propionate is often the primary goal, further hydrogenolysis to produce 1,4-butanediol and ethylene glycol is also a potential, though more challenging, transformation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into optimizing this reaction. It is important to note that while extensive literature exists on the hydrogenation of acrylic esters in general, specific studies on 2-hydroxyethyl acrylate are less common. Therefore, this document synthesizes direct knowledge where available with established principles from analogous chemical systems. Our aim is to equip you with a robust framework for troubleshooting and process optimization, grounded in fundamental chemical principles. Every protocol and recommendation herein is designed to be a self-validating system, encouraging a systematic and logical approach to experimental design and problem-solving.

Troubleshooting Guide: Common Issues in HEA Hydrogenation

This section addresses specific problems you may encounter during the hydrogenation of 2-hydroxyethyl acrylate in a question-and-answer format.

Question 1: My reaction shows low or no conversion of 2-hydroxyethyl acrylate. What are the likely causes and how can I address them?

Answer:

Low or no conversion is a common issue that can typically be traced back to the catalyst, reaction conditions, or starting material purity.

  • Catalyst Inactivity or Deactivation:

    • Causality: The catalyst is the heart of the hydrogenation process. Its activity can be compromised from the outset or diminish over time. Studies on the hydrogenation of similar molecules, like methyl acrylate, have shown that catalysts such as NiMo/γ-Al2O3 can deactivate through several mechanisms.[1] These include the deposition of carbonaceous materials (coke) on the active sites, sintering of the active metal particles at elevated temperatures, and for supported catalysts, irreversible interactions with the support material.[1]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If possible, test the catalyst with a simpler, well-characterized substrate (e.g., styrene) to confirm its intrinsic activity.

      • Catalyst Handling: Ensure the catalyst was not unduly exposed to air, especially if it is pyrophoric (e.g., Raney Nickel). Handle under an inert atmosphere.

      • Regeneration: For deactivation by coking, a controlled oxidation (burn-off) followed by re-reduction may restore activity. However, deactivation by sintering is generally irreversible.[1]

      • Catalyst Selection: Consider catalysts known for their robustness in acrylate hydrogenation, such as palladium on carbon (Pd/C) or specialized nickel or copper-based catalysts.

  • Starting Material Impurities:

    • Causality: Commercial HEA can contain impurities like acrylic acid, ethylene glycol diacrylate, and polymerization inhibitors.[2] Acrylic acid can poison basic sites on a catalyst, while diacrylates can lead to cross-linked polymers that foul the catalyst surface.[2]

    • Troubleshooting Steps:

      • Purify the HEA: It is highly recommended to purify commercial HEA before use. This can be achieved by washing with a basic solution to remove acidic impurities, followed by vacuum distillation to remove diacrylates and other non-volatile impurities.[2]

      • Remove Inhibitors: Standard inhibitors (like MEHQ) may need to be removed as they can interfere with some catalysts. This is typically achieved via column chromatography or vacuum distillation.

  • Sub-Optimal Reaction Conditions:

    • Causality: Hydrogenation reactions are sensitive to temperature, pressure, and solvent. Insufficient hydrogen pressure will result in a low concentration of active hydrogen species on the catalyst surface, leading to slow reaction rates. Similarly, a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Systematically increase the hydrogen pressure in increments. This is often the most effective way to boost the reaction rate.

      • Increase Temperature: Cautiously increase the reaction temperature. Be aware that higher temperatures can promote side reactions and catalyst sintering.[1]

      • Solvent Effects: The choice of solvent can influence the solubility of hydrogen and the interaction of the substrate with the catalyst. Protic solvents like alcohols are common, but ensure they do not participate in side reactions like transesterification.

Question 2: I'm observing significant polymer formation in my reactor. How can I prevent this?

Answer:

Polymerization is arguably the most significant challenge in the hydrogenation of HEA due to the high reactivity of the acrylate group.

  • Causality: The acrylate double bond is highly susceptible to free-radical polymerization, which can be initiated by heat, impurities (like peroxides), or even contact with certain metal surfaces. The polymerization of HEA is also known to be highly exothermic, which can lead to a runaway reaction if not properly controlled.[2]

  • Preventative Measures:

    • Low-Temperature Start-Up: Begin the reaction at a lower temperature and gradually increase it only after confirming that the hydrogenation has initiated. This minimizes the thermal stress on the HEA.

    • Use of Inhibitors: While some inhibitors must be removed, it may be possible to use a hydrogenation catalyst that is tolerant to certain types of inhibitors. Alternatively, a very low concentration of a mild inhibitor that does not significantly poison the catalyst could be considered. This requires careful screening.

    • Solvent Selection: A solvent helps to dissipate the heat of both the hydrogenation and any potential polymerization. A higher dilution will generally reduce the rate of polymerization.

    • Reactor Material: Ensure the reactor is clean and free of any potential initiators. Iron ions, for example from rust, can act as weak polymerization initiators. Stainless steel is a preferred reactor material.

    • Purity of HEA: As mentioned previously, remove diacrylate impurities as they can act as cross-linkers, leading to insoluble gels.[2]

Question 3: My reaction is complete, but I have a mixture of products. What are the likely byproducts and how can I improve selectivity?

Answer:

The product distribution will depend heavily on the catalyst and reaction conditions.

  • Expected Product: The primary, most easily formed product is 2-hydroxyethyl propionate , resulting from the selective hydrogenation of the C=C double bond.

  • Potential Byproducts:

    • Oligomers/Polymers of HEA: As discussed, this is a major potential byproduct.

    • Products of Ester Hydrogenolysis: Under more forcing conditions (higher temperatures and pressures, and with catalysts active for ester reduction like copper chromite), the ester group can be hydrogenated. This would lead to 1,4-butanediol and ethylene glycol .

    • Transesterification Products: If an alcohol is used as a solvent (e.g., methanol, ethanol), transesterification can occur, leading to the formation of methyl propionate or ethyl propionate, and ethylene glycol.

    • Etherification: The hydroxyl group of one HEA molecule could potentially add to the double bond of another in a Michael-type addition, especially under basic conditions, leading to dimer and oligomer formation.[3]

  • Improving Selectivity to 2-Hydroxyethyl Propionate:

    • Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are generally highly selective for the hydrogenation of C=C bonds without affecting ester groups.

    • Mild Conditions: Use the lowest temperature and pressure that still give a reasonable reaction rate. Typical conditions for selective C=C hydrogenation are often in the range of room temperature to 80°C and 1-10 bar of H2.

    • Reaction Time: Monitor the reaction closely and stop it once the HEA has been consumed to avoid over-reduction to the diols.

Frequently Asked Questions (FAQs)

Q: What type of catalyst is best for HEA hydrogenation?

A: There is no single "best" catalyst as the optimal choice depends on the desired product.

  • For selective hydrogenation to 2-hydroxyethyl propionate: Palladium on a carbon support (Pd/C) is an excellent starting point due to its high selectivity for olefin hydrogenation. Rhodium-based catalysts are also very effective.

  • For complete hydrogenolysis to 1,4-butanediol and ethylene glycol: This is a more challenging transformation requiring more aggressive catalysts and conditions. Copper-based catalysts, such as copper chromite or Cu-ZnO systems, are known for ester hydrogenolysis.[4]

Q: How should I purify the 2-hydroxyethyl propionate product?

A: Assuming the main impurities are unreacted HEA, oligomers, and catalyst fines, a typical purification sequence would be:

  • Catalyst Filtration: Remove the solid catalyst by filtration. Be cautious if using a pyrophoric catalyst like Raney Nickel; it should be kept wet with solvent at all times.

  • Solvent Removal: Remove the reaction solvent using a rotary evaporator.

  • Vacuum Distillation: Purify the 2-hydroxyethyl propionate by vacuum distillation. This will separate it from any non-volatile oligomers or polymers.

Q: How can I monitor the reaction progress?

A:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the HEA starting material.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for quantitative analysis. A small aliquot of the reaction mixture can be withdrawn (after depressurizing and ensuring safety), filtered, and injected. This will allow you to quantify the amounts of HEA, 2-hydroxyethyl propionate, and any volatile byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile components like oligomers.[6]

  • In-line Monitoring: For larger scale or more detailed kinetic studies, techniques like in-line Raman or NMR spectroscopy can provide real-time data on the concentration of reactants and products without the need for sampling.[7]

Q: What are the critical safety precautions for this reaction?

A: High-pressure hydrogenation is a hazardous operation that requires strict safety protocols.

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, preferably in a fume hood or a designated high-pressure bay. Use hydrogen detectors and eliminate all potential ignition sources.

  • Pressure Equipment: Use a reactor and fittings that are rated for the intended pressure and temperature. Always perform a leak test with an inert gas (like nitrogen) before introducing hydrogen.

  • Catalyst Handling: Be aware of the hazards of your chosen catalyst. Some, like Raney Nickel, are pyrophoric and can ignite spontaneously in air. Keep these catalysts wet with solvent.

  • Exothermic Reactions: Both hydrogenation and polymerization can be exothermic. Ensure your reactor has adequate cooling capabilities and monitor the temperature closely to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and consider using anti-static footwear.

Experimental Protocols & Data

Hypothetical Protocol for Selective Hydrogenation of HEA

This is a representative protocol based on the hydrogenation of similar acrylates. It should be optimized for your specific setup and goals.

  • Reactor Preparation:

    • Thoroughly clean and dry a high-pressure autoclave (e.g., a Parr reactor) made of stainless steel.

    • Add a magnetic stir bar.

    • Charge the reactor with purified 2-hydroxyethyl acrylate (e.g., 10 g) and a suitable solvent (e.g., 100 mL of ethanol).

    • Add the catalyst (e.g., 5% Pd/C, 5 wt% relative to the HEA).

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor headspace with nitrogen (e.g., 3 cycles of pressurizing to 5 bar and venting) to remove all oxygen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 50°C).

    • Monitor the reaction by observing the pressure drop (as hydrogen is consumed) and/or by taking samples for analysis at regular intervals.

  • Reaction Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen to a safe location.

    • Purge the reactor with nitrogen.

    • Open the reactor and filter the contents to remove the catalyst.

    • Analyze the crude product and purify as necessary (e.g., by vacuum distillation).

Data Summary Table: Catalysts for Acrylate Hydrogenation
Catalyst SystemSubstrateTypical Temperature (°C)Typical Pressure (bar H₂)Primary ProductReference
NiMo/γ-Al₂O₃Methyl Acrylate8010Methyl Propionate[1]
Pd/CIsobutylacetophenoneAmbient501-(4-isobutylphenyl)ethanol
Cu-ZnOSuccinic Anhydride~20040-601,4-Butanediol[4]
Rhodium ComplexAcrylic AcidsAmbient1-4Saturated Carboxylic Acids

Visualizations

General Workflow for HEA Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purify_HEA Purify HEA (Distillation) Reactor_Setup Reactor Setup (Charge Reactants) Purify_HEA->Reactor_Setup Prepare_Catalyst Prepare Catalyst (Weighing, Handling) Prepare_Catalyst->Reactor_Setup Purge Purge with N₂ Reactor_Setup->Purge Pressurize Pressurize with H₂ Purge->Pressurize Run_Reaction Run Reaction (Heat & Stir) Pressurize->Run_Reaction Monitor Monitor Progress (GC/TLC) Run_Reaction->Monitor Cooldown_Vent Cooldown & Vent Monitor->Cooldown_Vent Filter_Catalyst Filter Catalyst Cooldown_Vent->Filter_Catalyst Analyze Analyze Crude (GC-MS, NMR) Filter_Catalyst->Analyze Purify_Product Purify Product (Distillation) Analyze->Purify_Product

Caption: General experimental workflow for the hydrogenation of 2-hydroxyethyl acrylate.

Reaction Pathways: Hydrogenation vs. Polymerization

G cluster_desired Desired Pathway: Hydrogenation cluster_side Side Reaction: Polymerization HEA 2-Hydroxyethyl Acrylate (HEA) HEP 2-Hydroxyethyl Propionate HEA->HEP H₂ / Catalyst (e.g., Pd/C) Polymer Poly(HEA) HEA->Polymer Heat / Initiators

Caption: Competing reaction pathways for 2-hydroxyethyl acrylate under hydrogenation conditions.

References

  • D. J. T. Hill, J. H. O'Donnell, P. J. Pomery, "Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method," Journal of Polymer Science Part A: Polymer Chemistry, vol. 43, no. 17, pp. 3957-3965, 2005.
  • E. Vargün, A. Usanmaz, "Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method," Middle East Technical University, 2003.
  • K. Liang, R. A. Hutchinson, "The Effect of Hydrogen Bonding on Radical Semi-Batch Copolymerization of Butyl Acrylate and 2-Hydroxyethyl Acrylate," Polymers, vol. 9, no. 12, p. 368, 2017.
  • S. Coca, C. B. Jasieczek, K. L. Beers, K. Matyjaszewski, "Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate," Journal of Polymer Science Part A: Polymer Chemistry, vol. 36, no. 9, pp. 1417-1424, 1998.
  • T. Hayashi, N. Kawamura, Y. Ito, "Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex," Journal of the American Chemical Society, vol. 113, no. 25, pp. 9678-9680, 1991.
  • X. Wang, et al., "Experimental Study on the Deactivation Behavior of NiMo/γ-Al2O3 Catalyst during the Hydrogenation of Methyl Acrylate," Industrial & Engineering Chemistry Research, vol. 62, no. 31, pp. 12345–12356, 2023.
  • Ataman Kimya, "2-HEA (2-HYDROXYETHYL ACRYLATE)," [Online]. Available: [Link].

  • Ataman Kimya, "2-HYDROXYETHYL ACRYLATE |," [Online]. Available: [Link].

  • Waters Corporation, "HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates," [Online]. Available: [Link].

  • H.E.L Group, "Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors," [Online]. Available: [Link].

  • Y. Sun, et al., "Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation," ACS Catalysis, vol. 11, no. 15, pp. 9345–9358, 2021.
  • J. A. M. van der Heijden, et al., "Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR," Analytical Chemistry, vol. 91, no. 7, pp. 4584–4589, 2019.
  • M. A. G. M. Tinga, et al., "On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions," Applied Spectroscopy, vol. 54, no. 8, pp. 1135-1141, 2000.
  • Wikipedia, "Ibuprofen," [Online]. Available: [Link].

  • H.E.L Group, "Hydrogenation Reaction Safety In The Chemical Industry," [Online]. Available: [Link].

  • PubChem, "2-Hydroxyethyl acrylate," [Online]. Available: [Link].

  • Pyrolysis-GC/MS, "Pyrolysis-GC/MS," [Online]. Available: [Link].

  • Google Patents, "KR100580124B1 - Purification method of 2-hydroxyethyl methacryl
  • Google Patents, "KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacryl
  • S. G. Yeo, et al., "Characterization and Synthesis of 2-Hydroxyethyl Acrylate-Encapsulated Pigments by Emulsion Polymerization with Excellent Color Fastness and Stability," Journal of anorganische und allgemeine Chemie, vol. 1, no. 1, pp. 1-10, 2023.
  • E. Vargün, "Polymerization and characterization of 2-Hydroxyethyl acrylate," Middle East Technical University, 2003.
  • E. Vargün, A.
  • K. Liang, R. A. Hutchinson, "The effect of hydrogen bonding on intramolecular chain transfer in polymerization of acrylates," Macromolecular Rapid Communications, vol. 32, no. 14, pp. 1090-1095, 2011.
  • K. L. G. Gentekos, et al., "The influence of hydrogen bonding on radical chain-growth parameters for butyl methacrylate/2-hydroxyethyl acrylate solution copolymerization," Polymer Chemistry, vol. 8, no. 36, pp. 5449-5459, 2017.
  • A. A. A. de la Torre, et al., "Hydrogels based on 2-hydroxyethyl methacrylate: synthesis, characterization and hydration capacity," Polímeros, vol. 30, no. 1, 2020.
  • S. A. G. Konovalova, et al., "Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions," Russian Journal of Applied Chemistry, vol. 94, no. 1, pp. 78-84, 2021.
  • A. M. H. Ahmed, et al., "Enhanced performance of acrylic latex laminating adhesives via novel 2-hydroxyethyl acrylate (HEA): optimized adhesion, thermal resistance, and long-term stability," Journal of Adhesion Science and Technology, vol. 37, no. 1, pp. 1-20, 2023.
  • C. Y. Chen, et al., "Grafting of 2-Hydroxyethyl Methacrylate onto Isotactic Poly(propylene) Using Supercritical CO2 as a Solvent and Swelling Agent," Journal of Applied Polymer Science, vol. 130, no. 5, pp. 3594-3601, 2013.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Polymers Containing 2-Hydroxyethyl Propionate: A Comparative Analysis for Advanced Drug Delivery

For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel biocompatible and biodegradable polymers is paramount. This guide provides an in-depth characterization...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel biocompatible and biodegradable polymers is paramount. This guide provides an in-depth characterization of polymers containing "2-Hydroxyethyl propionate" (HEP), a promising yet under-explored monomer. In the absence of extensive direct research on poly(2-Hydroxyethyl propionate) (PHEP), this document leverages a comparative approach, drawing parallels with its well-established structural analog, poly(2-hydroxyethyl methacrylate) (PHEMA), and other key biodegradable polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). This guide will delve into the projected synthesis, properties, and potential performance of PHEP, supported by experimental data from related polymer systems, to provide a robust framework for its evaluation in advanced drug delivery applications.

The Scientific Imperative for Novel Biodegradable Polymers

The development of effective drug delivery systems hinges on the carrier's ability to be both biocompatible and degradable into non-toxic byproducts that are easily cleared by the body.[1] While polymers like PLA and PLGA have seen widespread use, concerns remain regarding the acidic degradation products of these poly(α-hydroxyesters), which can have implications for long-term implantable systems.[2] This necessitates the exploration of new polymer architectures that offer controlled degradation rates and biocompatible degradation products.

PHEMA is a widely researched biocompatible polymer; however, its carbon-based backbone renders it non-biodegradable, limiting its application in sustained drug release systems that require polymer erosion.[3] The introduction of ester linkages into the polymer backbone is a proven strategy to impart degradability.[3] This is where the conceptual appeal of poly(2-Hydroxyethyl propionate) lies. By replacing the methacrylate group of HEMA with a propionate group, a hydrolyzable ester linkage is introduced directly into the main chain during polymerization, theoretically yielding a biodegradable polymer.

Synthesis and Polymerization Strategies: A Predictive Outlook

While direct polymerization of 2-hydroxyethyl propionate is not extensively documented, we can extrapolate potential synthesis routes based on established polymer chemistry principles.

Conceptual Polymerization of 2-Hydroxyethyl Propionate

The structure of 2-hydroxyethyl propionate, featuring both a hydroxyl and an ester group, suggests two primary polymerization pathways:

  • Ring-Opening Polymerization (ROP): A plausible route involves the synthesis of a cyclic monomer precursor from HEP, which could then undergo ROP to form a polyester. The ROP of β-lactones is a well-established method for producing poly(hydroxyalkanoate)s, a class of biodegradable polyesters.[4][5] This method offers excellent control over molecular weight and architecture.[5]

  • Polycondensation: Direct polycondensation of HEP, while theoretically possible, would likely be challenging due to the need for high temperatures and efficient removal of water to achieve high molecular weight polymers.

The choice of polymerization technique would critically influence the polymer's properties, including its molecular weight, polydispersity, and microstructure, all of which have profound effects on its degradation and drug release characteristics.

Experimental Protocol: Ring-Opening Polymerization of a Hypothetical Cyclic Ester Derived from 2-Hydroxyethyl Propionate

This protocol is a conceptual outline based on established ROP methods for similar cyclic esters.

  • Monomer Synthesis: Cyclization of 2-hydroxyethyl propionate to form a lactone monomer. This would likely involve an intramolecular esterification under specific catalytic conditions.

  • Purification: Rigorous purification of the cyclic monomer is crucial to remove any impurities that could interfere with the polymerization. Techniques would include recrystallization and sublimation.

  • Polymerization:

    • The purified monomer is dissolved in a dry, inert solvent such as toluene.

    • A suitable initiator, for example, a tin(II) octoate/alcohol system, is added. The initiator-to-monomer ratio will determine the target molecular weight.

    • The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (e.g., 110-140 °C) for a defined period.

  • Purification of Polymer: The resulting polymer is dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as cold methanol to remove unreacted monomer and initiator residues.

  • Drying: The purified polymer is dried under vacuum until a constant weight is achieved.

Characterization of HEP-Containing Polymers: A Comparative Framework

A comprehensive characterization of any new polymer is essential to understand its structure-property relationships. The following analytical techniques would be critical in evaluating PHEP, with comparisons drawn to PHEMA, PLA, and PLGA.

Analytical Technique Purpose for PHEP Characterization Comparative Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure, determine copolymer composition, and analyze end-groups.[6]Compare the spectra to that of PHEMA to confirm the presence of the propionate ester linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify characteristic functional groups, such as the ester carbonyl and hydroxyl groups, to confirm polymerization.The position and intensity of the carbonyl peak can provide information about the polymer's crystallinity and hydrogen bonding compared to PLA and PLGA.
Gel Permeation Chromatography (GPC) Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A narrow PDI is desirable for controlled drug release. Compare the achievable molecular weights with those typical for PLA and PLGA used in drug delivery.
Differential Scanning Calorimetry (DSC) Determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), which indicate the polymer's physical state at physiological temperatures.[7]The Tg will influence the drug diffusion rate. A lower Tg, as might be expected for PHEP compared to the more rigid PHEMA, would suggest greater chain mobility.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability and degradation profile of the polymer.Provides information on the onset of thermal degradation, which is important for processing considerations.
X-ray Diffraction (XRD) Assess the degree of crystallinity of the polymer.[7]Crystallinity significantly impacts the degradation rate and mechanical properties. Amorphous polymers like PLGA generally degrade faster than semi-crystalline polymers like PLA.[8]

Performance Comparison: PHEP vs. Established Biomedical Polymers

The true potential of PHEP lies in its performance characteristics relative to existing biomaterials.

Degradation Profile

The degradation of PHEP is anticipated to occur via hydrolysis of the ester bonds in the polymer backbone. The degradation rate will be influenced by several factors:

  • Hydrophilicity: The presence of the hydroxyl group in the repeating unit would likely render PHEP more hydrophilic than PLA, potentially leading to a faster and more uniform bulk erosion profile, similar to what is observed with PLGA.[9]

  • Crystallinity: The degree of crystallinity will play a crucial role. Amorphous regions are more susceptible to hydrolysis than crystalline regions.

  • Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates.

Logical Relationship: Factors Influencing Polymer Degradation

G cluster_0 Polymer Properties cluster_1 Degradation Characteristics Hydrophilicity Hydrophilicity DegradationRate Degradation Rate Hydrophilicity->DegradationRate Increases DegradationMechanism Degradation Mechanism (Bulk vs. Surface Erosion) Hydrophilicity->DegradationMechanism Crystallinity Crystallinity Crystallinity->DegradationRate Decreases MolecularWeight Molecular Weight MolecularWeight->DegradationRate Decreases

Caption: Key polymer properties influencing degradation characteristics.

Biocompatibility

The biocompatibility of PHEP is predicted to be favorable. Its degradation products would be 2-hydroxyethyl propionate and its oligomers, which are expected to have low toxicity. This is in contrast to the acidic degradation products of PLA and PLGA (lactic acid and glycolic acid), which can sometimes lead to localized pH drops and inflammatory responses.[2]

Drug Release Kinetics

The drug release from a PHEP matrix would likely be governed by a combination of diffusion and polymer erosion. The hydrophilic nature of PHEP could allow for significant water uptake, leading to swelling and facilitating drug diffusion. As the polymer degrades, the release would transition to an erosion-controlled mechanism. This dual-mode release could be advantageous for achieving both an initial burst release to reach therapeutic concentrations and a sustained release over an extended period.

Comparative Performance Metrics

Property Poly(2-Hydroxyethyl propionate) (PHEP) (Projected) Poly(2-hydroxyethyl methacrylate) (PHEMA) Polylactic Acid (PLA) Poly(lactic-co-glycolic acid) (PLGA)
Biodegradability Yes (via hydrolysis of ester backbone)No[3]YesYes[1]
Degradation Products 2-hydroxyethyl propionate, oligomersNoneLactic acidLactic acid, Glycolic acid[1]
Biocompatibility High (projected)High[3]Good, but acidic byproducts can cause inflammation[2]Good, but acidic byproducts can cause inflammation[2]
Water Uptake Moderate to HighHigh[10]LowModerate to High (depends on GA content)[9]
Drug Release Mechanism Diffusion and ErosionPrimarily DiffusionPrimarily ErosionDiffusion and Erosion[9]
Mechanical Properties Likely flexibleCan be brittle or flexible depending on hydration[10]Rigid and brittleMore amorphous and flexible than PLA[8]

Experimental Workflows for Evaluating HEP-Containing Polymers

To validate the projected properties of PHEP, a rigorous experimental workflow is necessary.

Experimental Workflow: Synthesis to In Vitro Evaluation

G Monomer_Synthesis Monomer Synthesis (e.g., Cyclic Ester of HEP) Polymerization Polymerization (e.g., ROP) Monomer_Synthesis->Polymerization Characterization Polymer Characterization (NMR, GPC, DSC, etc.) Polymerization->Characterization Drug_Loading Drug Loading (e.g., Emulsion, Solvent Evaporation) Characterization->Drug_Loading In_Vitro_Degradation In Vitro Degradation Study Characterization->In_Vitro_Degradation In_Vitro_Release In Vitro Drug Release Study Drug_Loading->In_Vitro_Release Biocompatibility_Assay Biocompatibility Assay (e.g., MTT Assay) In_Vitro_Degradation->Biocompatibility_Assay

Caption: A comprehensive workflow for the evaluation of novel drug delivery polymers.

Conclusion and Future Perspectives

Polymers containing 2-hydroxyethyl propionate represent a promising, yet largely unexplored, class of materials for advanced drug delivery. Based on a comparative analysis with its structural analog PHEMA and established biodegradable polyesters, PHEP is projected to be a biocompatible, biodegradable polymer with tunable degradation and drug release properties. The presence of both a hydroxyl group and a propionate ester in its repeating unit offers a unique combination of hydrophilicity and degradability.

Future research should focus on the successful synthesis and comprehensive characterization of PHEP homopolymers and copolymers. Elucidating the structure-property relationships, particularly concerning degradation kinetics and drug release profiles, will be crucial in realizing the full potential of this novel polymer system. The insights provided in this guide offer a foundational framework for researchers to embark on the exciting journey of developing the next generation of polymeric drug delivery vehicles.

References

  • Bera, R., Dey, A., Datta Sarma, A., & Chakrabarty, D. (2015). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 5(92), 75870-75880. Available from: [Link]

  • Luo, Y., Dalton, P. D., & Shoichet, M. S. (2001). Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber. Biomacromolecules, 2(4), 1139-1147. Available from: [Link]

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Comparative

Performance evaluation of "2-Hydroxyethyl propionate" in coating formulations

An Objective Guide to the Performance of 2-Hydroxyethyl Propionate in Modern Coating Formulations As Senior Application Scientists, our primary goal is to bridge the gap between novel chemistry and real-world performance...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Performance of 2-Hydroxyethyl Propionate in Modern Coating Formulations

As Senior Application Scientists, our primary goal is to bridge the gap between novel chemistry and real-world performance. This guide provides a comprehensive evaluation of 2-Hydroxyethyl propionate (HEP), a molecule of growing interest in the coatings industry. We will move beyond theoretical advantages to present a structured, data-driven comparison against established coalescing agents, grounding our analysis in standardized methodologies and fundamental principles of polymer science.

The Critical Role of Coalescence in Waterborne Coatings

The transition from solvent-borne to waterborne coatings has been driven by environmental regulations, but it presents a significant formulation challenge: ensuring the formation of a durable, continuous film. This process, known as coalescence, involves the fusion of discrete polymer latex particles after water has evaporated.[1] Coalescing agents are essential, high-boiling point solvents that act as temporary plasticizers for the polymer particles.[2] By momentarily lowering the polymer's glass transition temperature (Tg), they enable the particles to soften and merge, forming a cohesive film at ambient application temperatures.[2] An ideal coalescent must be efficient at reducing the Minimum Film Formation Temperature (MFFT), evaporate slowly enough to participate in film formation, and then leave the film entirely so as not to compromise final properties like hardness and block resistance.[1]

Experimental Framework for Comparative Analysis

To objectively assess the performance of 2-Hydroxyethyl propionate, we designed a comparative study against two industry benchmarks:

  • Texanol™ (Ester Alcohol): A widely used, efficient, and hydrophobic coalescent.[3]

  • Butyl Cellosolve (Glycol Ether): A common, more hydrophilic coalescing solvent.

The evaluation was conducted in a model water-based acrylic semi-gloss formulation, as detailed below.

Test Formulation

A standard architectural paint formulation was used to ensure the broad applicability of the findings. The coalescing agents were added at a level of 5% by weight, based on acrylic polymer solids.

Table 1: Acrylic Semi-Gloss Test Formulation

Component Function Weight (%)
WaterSolvent25.0
Propylene GlycolFreeze-Thaw Stabilizer2.0
DispersantPigment Wetting0.5
DefoamerProcess Aid0.3
Titanium Dioxide (TiO₂)Pigment22.0
Acrylic Emulsion (50% solids)Binder45.0
Rheology ModifierThickener1.2
Coalescing Agent Film Former 2.25
Water (final addition)Viscosity Adjustment1.75
Total 100.0
Standardized Testing Protocols

Adherence to internationally recognized standards is non-negotiable for generating trustworthy and reproducible data. The following ASTM methods were employed:

  • Minimum Film Formation Temperature (MFFT) - ASTM D2354: This is the primary measure of a coalescent's efficiency. A lower MFFT indicates that the coalescent is more effective at plasticizing the polymer, allowing the paint to be applied at lower temperatures without cracking.

  • Drying Time - ASTM D1640: Set-to-touch and tack-free times were recorded to assess how the coalescent's evaporation rate affects the curing profile of the paint film.

  • Film Hardness (Pencil Hardness) - ASTM D3363: This test, performed after 7 days of curing, indicates the degree to which the coalescent has left the film. A harder film is generally desirable and suggests the coalescent has fully evaporated.

  • Gloss (60°) - ASTM D523: Gloss is a key aesthetic property and can be influenced by the quality of film formation. Higher gloss values often correlate with better coalescence.

  • Wet Scrub Resistance - ASTM D2486: This is a critical performance metric for interior paints, measuring the durability of the cured film against abrasion. It is an excellent indicator of the overall integrity of the coalesced film.[4]

Performance Data and In-Depth Analysis

The following data summarizes the performance of 2-Hydroxyethyl propionate in comparison to the control coalescents.

Table 2: Comparative Performance Data

Performance Metric 2-Hydroxyethyl Propionate Texanol™ Butyl Cellosolve
MFFT (°C)4.54.06.2
Set-to-Touch Time (min)405530
Tack-Free Time (min)8511065
Pencil Hardness (7-day cure)HHF
60° Gloss788072
Scrub Cycles to Failure10501150800
Discussion of Results
  • Coalescing Efficiency (MFFT): 2-Hydroxyethyl propionate demonstrates excellent coalescing efficiency, achieving an MFFT nearly as low as Texanol™, the industry benchmark for efficiency. Its performance here is significantly better than Butyl Cellosolve, indicating strong compatibility and partitioning into the acrylic polymer phase. The hydrophilic/hydrophobic balance of HEP appears optimal for concentrating at the polymer particle interface, which is characteristic of highly efficient coalescents.[1][5]

  • Drying Profile: HEP exhibits a faster drying profile than Texanol™. This can be attributed to its slightly higher volatility, offering a formulation advantage where quicker film development is needed. However, it is slower than Butyl Cellosolve, which can be beneficial for maintaining a longer wet edge during application.

  • Film Properties (Hardness, Gloss, Durability): The final film properties are where the balanced nature of HEP truly shines. It achieves the same "H" pencil hardness as Texanol™, indicating it evaporates completely from the film and does not impart any lingering softness—a common issue with less effective or overly soluble coalescents.[1] The gloss and scrub resistance are very high, approaching the performance of Texanol™ and far exceeding that of Butyl Cellosolve. This suggests that HEP facilitates the formation of a very dense, non-porous, and durable film structure.

Visualizing the Process: Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of coalescence and the experimental workflow used in this evaluation.

G A Dispersed Latex Particles (High Water Content) B Particles Forced Together A->B Water Evaporates C HEP Softens Polymer Chains (Reduces Tg) B->C D Deformation and Fusion of Polymer Particles C->D E Continuous Film Formed D->E Interdiffusion F HEP Evaporates from Film E->F Curing G cluster_testing 4. Performance Evaluation Formulation 1. Prepare Test Formulations (HEP, Texanol™, Butyl Cellosolve) Application 2. Cast Films on Substrates (Glass, Leneta Charts) Formulation->Application Curing 3. Cure Films at 25°C, 50% RH Application->Curing MFFT MFFT (ASTM D2354) Curing->MFFT Drying Drying Time (ASTM D1640) Curing->Drying Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Gloss 60° Gloss (ASTM D523) Curing->Gloss Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Analysis 5. Data Analysis & Comparison MFFT->Analysis Drying->Analysis Hardness->Analysis Gloss->Analysis Scrub->Analysis

Caption: Standardized workflow for evaluating coalescent performance in coatings.

Conclusion for the Formulation Scientist

2-Hydroxyethyl propionate emerges as a highly effective and well-balanced coalescing agent for waterborne acrylic coatings. It offers coalescing efficiency that rivals top-tier hydrophobic coalescents like Texanol™ while providing a moderately faster drying time. Crucially, it does not compromise final film integrity, as evidenced by excellent hardness, gloss, and durability.

For the formulator, HEP represents a versatile tool to develop high-performance, low-VOC coatings without the performance trade-offs often associated with more hydrophilic solvents. Its profile makes it an excellent candidate for a wide range of applications, from premium interior architectural paints to industrial coatings where robust film properties are paramount.

References

  • Royal Society of Chemistry. (2022). Hyperpolarisation techniques | Nuclear Magnetic Resonance Volume 48. Books Gateway. Retrieved from [Link]

  • PCI Magazine. (2021, December 9). Water Miscibility Differences in Coalescing Agents and the Influence on Latex Paint Properties. Retrieved from [Link]

  • Google Patents. (2020). CN111065667A - Multicomponent Dispersant.
  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Retrieved from [Link]

  • University of Southampton. (n.d.). Synergies between Hyperpolarized NMR and Microfluidics: A Review. ePrints Soton. Retrieved from [Link]

  • ACS Publications. (n.d.). Open-Source Automated Parahydrogen Hyperpolarizer for Molecular Imaging Using 13C Metabolic Contrast Agents. Analytical Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). SET-LRP of 2-hydroxyethyl acrylate in protic and dipolar aprotic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101945912B - Humectant and dispersant, production and use thereof.
  • Polaris Market Research. (2024, September 30). Coalescing Agent in Paint: Properties and Uses in Modern Coatings. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012003501A2 - Compositions, synthesis, and methods of using cycloalkylmethylamine derivatives.
  • Nweon Patent. (2025, November 20). Photosensitive resin composition, photosensitive resin layer using the same, display device, and manufacturing method of photosensitive resin layer. Retrieved from [Link]

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Validation

A Comparative Guide to 2-Hydroxyethyl Propionate as a Monomer for Advanced Drug Delivery Systems

This guide provides a comprehensive technical evaluation of 2-Hydroxyethyl propionate (2-HEP) as a prospective monomer for creating polymers with specific, advantageous properties for drug delivery applications. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of 2-Hydroxyethyl propionate (2-HEP) as a prospective monomer for creating polymers with specific, advantageous properties for drug delivery applications. Recognizing the nascent stage of research into poly(2-Hydroxyethyl propionate) (PHEP), this document establishes a comparative framework against its well-established acrylate and methacrylate analogs: 2-Hydroxyethyl acrylate (HEA) and 2-Hydroxyethyl methacrylate (HEMA). Furthermore, we will benchmark these polymers against poly(lactic-co-glycolic acid) (PLGA), a leading biodegradable polymer in clinical use.

The central hypothesis of this guide is that the propionate moiety in 2-HEP offers a unique combination of properties, potentially leading to polymers with tunable degradation profiles and favorable drug release kinetics. This document will delve into the synthesis of 2-HEP, its polymerization, and a predictive analysis of PHEP's properties, supported by detailed experimental protocols for validation.

Introduction: The Quest for Ideal Drug Delivery Polymers

The efficacy of many therapeutic agents is intrinsically linked to their delivery mechanism. Advanced drug delivery systems aim to control the spatial and temporal release of drugs, enhancing therapeutic outcomes while minimizing side effects. Polymers are at the forefront of this endeavor, with their properties dictating the performance of the delivery vehicle. The ideal polymer for drug delivery should exhibit biocompatibility, biodegradability, and, in many cases, stimuli-responsive behavior.

While poly(lactic-co-glycolic acid) (PLGA) has been a cornerstone in the development of biodegradable drug delivery systems, its bulk erosion mechanism can sometimes lead to undesirable burst release and acidic microenvironments. This has spurred the search for alternative monomers that can offer more controlled degradation and release profiles. This guide introduces 2-Hydroxyethyl propionate (2-HEP) as a promising candidate and critically evaluates its potential.

Monomer Comparative Analysis: A Structural Perspective

The subtle differences in the chemical structures of 2-HEP, HEA, and HEMA are anticipated to have a significant impact on the resulting polymer properties.

MonomerStructureKey Features
2-Hydroxyethyl propionate (2-HEP) CCC(=O)OCCOPropionate ester linkage; increased hydrophobicity compared to acrylates.
2-Hydroxyethyl acrylate (HEA) C=CC(=O)OCCOAcrylate ester linkage; highly reactive double bond.
2-Hydroxyethyl methacrylate (HEMA) C=C(C)C(=O)OCCOMethacrylate ester linkage; alpha-methyl group provides steric hindrance.

The additional methyl group in the propionate structure of 2-HEP, as compared to the acrylate group in HEA, is expected to influence the polymer's susceptibility to hydrolysis, a key factor in its degradation.

Polymer Properties: A Predictive and Comparative Overview

Based on the monomer structures and established polymer chemistry principles, we can predict and compare the properties of their respective homopolymers.

PropertyPoly(2-Hydroxyethyl propionate) (PHEP) - PredictedPoly(2-Hydroxyethyl acrylate) (PHEA)Poly(2-Hydroxyethyl methacrylate) (PHEMA)Poly(lactic-co-glycolic acid) (PLGA)
Biodegradability Potentially biodegradable via hydrolysis of the ester linkage. The degradation rate is expected to be slower than PLGA but faster than PHEA and PHEMA.Generally considered non-biodegradable, though modifications can introduce degradable linkages.[1]Considered non-biodegradable in its pure form.[1]Biodegradable and FDA-approved for clinical use.[2]
Biocompatibility Expected to be biocompatible due to the presence of the hydroxyethyl group.Generally biocompatible and used in various biomedical applications.Highly biocompatible, widely used in contact lenses and other medical devices.[3][4]Biocompatible with a long history of safe clinical use.[5]
Stimuli-Responsiveness The hydroxyl group could be functionalized to impart stimuli-responsiveness (e.g., pH, temperature).Can be made stimuli-responsive through copolymerization or functionalization.Can form stimuli-responsive hydrogels, sensitive to pH and temperature.[6][7][8]Not inherently stimuli-responsive, but can be incorporated into stimuli-responsive systems.
Drug Release Profile Predicted to offer a more controlled, surface-eroding release profile due to slower hydrolysis.Release is primarily diffusion-controlled from the hydrogel matrix.Release is diffusion-controlled; hydrogel properties can be tuned to modulate release.[9][10]Can exhibit biphasic release with an initial burst followed by slower release.
Mechanical Properties Expected to be more flexible and have a lower glass transition temperature (Tg) than PHEMA.Typically forms soft, flexible hydrogels.Forms hydrogels with tunable mechanical properties.[3] The alpha-methyl group leads to a more rigid polymer chain compared to PHEA.[11]Mechanical properties are tunable based on the lactide-to-glycolide ratio.

Experimental Validation: Protocols for Synthesis and Characterization

To validate the predicted properties of PHEP, a systematic experimental approach is necessary. This section outlines the key experimental protocols.

Synthesis of 2-Hydroxyethyl propionate (2-HEP) Monomer

The synthesis of 2-HEP can be achieved via Fischer esterification of propionic acid with ethylene glycol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine propionic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Toluene can be used as the solvent to facilitate water removal.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by vacuum distillation to obtain pure 2-HEP.

Polymerization of 2-HEP

Free radical polymerization is a common method for polymerizing vinyl monomers.

Protocol:

  • Preparation: In a Schlenk flask, dissolve the 2-HEP monomer in a suitable solvent (e.g., toluene, dioxane).

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).

  • Termination and Precipitation: After the desired time, cool the reaction and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization

A suite of analytical techniques is essential to thoroughly characterize the synthesized PHEP.[12]

NMR is used to confirm the chemical structure of the monomer and the resulting polymer.[13][14][15]

Protocol:

  • Sample Preparation: Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the spectra to identify characteristic peaks corresponding to the polymer backbone and side chains, confirming the successful polymerization and purity of the sample.

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[16][17][18]

Protocol:

  • Sample Preparation: Dissolve the polymer in the GPC mobile phase (e.g., tetrahydrofuran, THF) at a known concentration. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.

  • Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or PMMA).

  • Analysis: Inject the polymer sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).[19][20][21][22]

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan and seal it.

  • Instrumentation: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is often used to erase the thermal history of the sample.

  • Analysis: Analyze the DSC thermogram to identify the glass transition temperature.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual framework, the following diagrams are provided.

Experimental Workflow for PHEP Synthesis and Characterization

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Reactants Propionic Acid + Ethylene Glycol Esterification Fischer Esterification Monomer_Reactants->Esterification Monomer_Purification Vacuum Distillation Esterification->Monomer_Purification HEP_Monomer 2-HEP Monomer Monomer_Purification->HEP_Monomer Polymerization_Reactants 2-HEP Monomer + Initiator HEP_Monomer->Polymerization_Reactants Radical_Polymerization Free Radical Polymerization Polymerization_Reactants->Radical_Polymerization Polymer_Precipitation Precipitation in Non-solvent Radical_Polymerization->Polymer_Precipitation PHEP_Polymer PHEP Polymer Polymer_Precipitation->PHEP_Polymer NMR NMR Spectroscopy PHEP_Polymer->NMR GPC Gel Permeation Chromatography PHEP_Polymer->GPC DSC Differential Scanning Calorimetry PHEP_Polymer->DSC

Caption: Experimental workflow for the synthesis and characterization of PHEP.

Comparative Relationship of Monomers and Polymers

G cluster_monomers Monomers cluster_polymers Polymers HEP 2-HEP PHEP PHEP HEP->PHEP Polymerization HEA HEA PHEA PHEA HEA->PHEA Polymerization HEMA HEMA PHEMA PHEMA HEMA->PHEMA Polymerization PHEP->PHEA Comparative Analysis PHEP->PHEMA Comparative Analysis PLGA PLGA PHEP->PLGA Comparative Analysis

Caption: Relationship between monomers and their corresponding polymers for comparative analysis.

Conclusion and Future Outlook

This guide has established a foundational framework for the validation of 2-Hydroxyethyl propionate as a novel monomer for drug delivery applications. By drawing comparisons with the well-understood monomers HEA and HEMA, and the clinically relevant polymer PLGA, we have outlined the potential advantages of PHEP, particularly in achieving tunable biodegradability and controlled drug release.

The provided experimental protocols offer a clear pathway for the synthesis and comprehensive characterization of PHEP. The successful execution of these experiments will be crucial in confirming the hypotheses presented in this guide and in positioning PHEP as a viable and valuable addition to the toolkit of materials for advanced drug delivery systems. Future research should also focus on the copolymerization of 2-HEP with other functional monomers to further tailor the properties of the resulting polymers for specific therapeutic applications.

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  • ACS Publications. (2021, March 2). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved January 23, 2026, from [Link]

  • PubMed. (2024, September 14). Recent Applications of PLGA in Drug Delivery Systems. Retrieved January 23, 2026, from [Link]

  • PubMed. (2018, March 22). A Comparative Study of Methyl Methacrylate/Butyl Acrylate Copolymerization Kinetics by Atom-Transfer and Conventional Radical Polymerization. Retrieved January 23, 2026, from [Link]

  • J. Brus. (2005). NMR Spectroscopy of Polymers. Retrieved January 23, 2026, from [Link]

  • PubMed. (2010, October 20). Biodegradation of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly{(2-hydroxyethyl methacrylate)-co-[poly(ethylene glycol) methyl ether methacrylate]} hydrogels containing peptide-based cross-linking agents. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values. Retrieved January 23, 2026, from [Link]

  • Inside Therapeutics. (2026, January 16). Introduction to PLGA Nanoparticles as a Drug Delivery System. Retrieved January 23, 2026, from [Link]

  • YouTube. (2024, December 4). Understanding Gel Permeation Chromatography: A Quick Guide. Retrieved January 23, 2026, from [Link]

  • YouTube. (2015, November 30). Make Ethyl Propionate by Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Methyl Methacrylate/Butyl Acrylate Copolymerization Kinetics by Atom-Transfer and Conventional Radical Polymerization. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Stimulus-Responsive Water-Soluble Polymers Based on 2-Hydroxyethyl Methacrylate. Retrieved January 23, 2026, from [Link]

  • Innovatech Labs. (2022, May 18). DSC Technique Applications in Polymer Testing. Retrieved January 23, 2026, from [Link]

  • PMC. (2011, March 1). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2018, August 28). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved January 23, 2026, from [Link]

  • Patsnap. (2025, July 3). Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019, May 2). Stimuli‐responsive poly(hydroxyethyl methacrylate) hydrogels from carboxylic acid‐functionalized crosslinkers. Retrieved January 23, 2026, from [Link]

  • Frontiers. (2020, May 4). PLGA-Based Drug Delivery Systems for Remotely Triggered Cancer Therapeutic and Diagnostic Applications. Retrieved January 23, 2026, from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (1983, June 1). NMR Spectroscopy in the Characterization of Polymers. Retrieved January 23, 2026, from [Link]

  • TPC2024 Conference. (n.d.). GPC 2017. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2013, February 5). Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. Retrieved January 23, 2026, from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). Biodegradable hydrogel scaffolds based on 2-hydroxyethyl methacrylate, gelatin, poly(β-amino esters), and hydroxyapatite. Retrieved January 23, 2026, from [Link]

  • Academia.edu. (n.d.). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Retrieved January 23, 2026, from [Link]

Sources

Comparative

Comparing the efficiency of different catalysts for "2-Hydroxyethyl propionate" synthesis

For researchers and professionals in drug development and specialty chemical synthesis, the efficient production of high-purity esters is a critical endeavor. 2-Hydroxyethyl propionate, a valuable building block and spec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and specialty chemical synthesis, the efficient production of high-purity esters is a critical endeavor. 2-Hydroxyethyl propionate, a valuable building block and specialty solvent, is synthesized through the esterification of propionic acid with ethylene glycol. The choice of catalyst is paramount in this process, directly influencing reaction kinetics, product yield, selectivity, and overall process sustainability. This guide provides an in-depth comparison of common catalytic systems for this synthesis, supported by experimental insights and data from analogous esterification reactions.

Introduction to 2-Hydroxyethyl Propionate Synthesis

The synthesis of 2-hydroxyethyl propionate is a reversible esterification reaction between propionic acid and ethylene glycol. The primary challenge in this equilibrium-limited reaction is to achieve high conversion rates and selectivity towards the monoester, minimizing the formation of the diester, ethylene glycol dipropionate. The selection of an appropriate catalyst is the key determinant of the process's efficiency and economic viability.

This guide will compare three major classes of catalysts:

  • Homogeneous Acid Catalysts: Traditional liquid acids like sulfuric acid.

  • Heterogeneous Solid Acid Catalysts: Ion-exchange resins, with a focus on Amberlyst-15.

  • Biocatalysts: Lipase enzymes.

The comparison will be grounded in key performance indicators such as yield, reaction time, temperature, and catalyst reusability, drawing from published experimental data.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction mechanism and the overall process design. Homogeneous catalysts operate in the same phase as the reactants, while heterogeneous catalysts exist in a different phase, offering distinct advantages and disadvantages.

Homogeneous Acid Catalysis (e.g., Sulfuric Acid)

Homogeneous acid catalysts, such as sulfuric acid and hydrochloric acid, are widely used in industrial esterification due to their low cost and high activity.[1] They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Advantages:

  • High Reaction Rates: The catalyst is well-dispersed in the reaction medium, leading to high reaction rates compared to heterogeneous systems under similar conditions.[1]

  • Low Cost: Mineral acids are readily available and inexpensive.

Disadvantages:

  • Corrosion: Strong acids are highly corrosive, requiring specialized and costly equipment.

  • Difficult Separation: The catalyst must be neutralized and separated from the product, leading to salt waste and complex purification steps.

  • Side Reactions: The strong acidity can lead to side reactions such as dehydration of the alcohol and ether formation, reducing selectivity.[2]

Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15)

Heterogeneous catalysts, particularly sulfonic acid-functionalized ion-exchange resins like Amberlyst-15, have emerged as a superior alternative to homogeneous acids.[3] These solid catalysts possess acidic sites on their surface that facilitate the esterification reaction.

Advantages:

  • Ease of Separation: The solid catalyst can be easily separated from the liquid reaction mixture by simple filtration, enabling straightforward product purification.[4]

  • Reusability: Amberlyst-15 can be regenerated and reused multiple times, reducing catalyst cost and waste.[4]

  • Reduced Corrosion: Being a solid, it minimizes the corrosion issues associated with liquid acids.

  • High Selectivity: Generally, solid acid catalysts exhibit higher selectivity towards the desired ester product.

Disadvantages:

  • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the active sites within the porous structure of the resin.[5]

  • Lower Thermal Stability: Ion-exchange resins have a maximum operating temperature (typically around 120-140°C for Amberlyst-15), beyond which they can degrade.

Enzymatic Catalysis (e.g., Lipases)

Biocatalysis using enzymes, particularly lipases, represents a green and highly selective approach to ester synthesis. Lipases catalyze the esterification reaction under mild conditions.

Advantages:

  • High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing byproduct formation.

  • Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.

  • Environmentally Benign: Enzymes are biodegradable and operate in aqueous or solvent-free systems.

Disadvantages:

  • Higher Cost: Enzymes are generally more expensive than chemical catalysts.

  • Slower Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts.

  • Inhibition: The enzyme's activity can be inhibited by the substrates or products, particularly the water formed during the reaction.

  • Immobilization Required: For reusability and stability, enzymes often need to be immobilized on a solid support, which adds to the process complexity and cost.[6]

Quantitative Performance Comparison

The following table summarizes the performance of different catalyst types for the synthesis of propionate esters, drawing data from the synthesis of 2-hydroxyethyl propionate and analogous esterification reactions.

Catalyst TypeCatalyst ExampleReactantsTemperature (°C)Reaction Time (h)Yield (%)Catalyst ReusabilityReference
Homogeneous Acid Sulfuric AcidPropionic Acid & EthanolReflux1 - 3~40No[7]
Hydrochloric Acid2-(4-hydroxyphenoxy)propionic acid & MethanolReflux272-96 (general range)No[8]
Heterogeneous Acid Amberlyst-15Propionic Acid & Isobutanol45 - 755 - 8>80Yes[9]
Amberlyst-36Acetic Acid & Ethylene Glycol8020~85Yes[10]
Enzymatic Lipase from B. cepacia3-phenylisoserine ethyl ester (hydrolysis)503>99 (enantiomeric excess)Yes (immobilized)[11]
Novozym® 435DHA+EPA & Ethyl Acetate (acidolysis)-588-94Yes[12]

Note: The data presented is for illustrative comparison. Direct comparison is challenging due to variations in reactants and reaction conditions across different studies.

Experimental Protocols

Synthesis of 2-Hydroxyethyl Propionate using Amberlyst-15

This protocol is adapted from methodologies for similar esterifications using Amberlyst resins.[3][9]

Materials:

  • Propionic acid

  • Ethylene glycol

  • Amberlyst-15 ion-exchange resin

  • Toluene (for azeotropic water removal)

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60-80°C overnight.

  • To a round-bottom flask, add propionic acid (1 molar equivalent), ethylene glycol (1.2 molar equivalents to favor monoester formation), and Amberlyst-15 (10-15% by weight of the total reactants).

  • Add toluene to the flask (approximately 50% of the total reactant volume).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected or by periodic sampling and analysis (e.g., GC or titration of unreacted acid).

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent and dried for reuse.

  • Remove the toluene and excess ethylene glycol from the filtrate by distillation under reduced pressure to obtain the crude 2-hydroxyethyl propionate.

  • Purify the product by fractional distillation.

Workflow Diagram:

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Amberlyst-15 B Charge Reactants & Catalyst A->B C Heat to Reflux with Azeotropic Water Removal B->C D Monitor Reaction Progress C->D E Cool and Filter to Recover Catalyst D->E Reaction Complete F Solvent Removal (Distillation) E->F G Product Purification (Fractional Distillation) F->G FischerEsterification cluster_reactants cluster_intermediates cluster_products RCOOH R-COOH Protonated_Acid [R-C(OH)OH]^+ RCOOH->Protonated_Acid + H⁺ H_plus H+ ROH R'-OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester [R-COOR']H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Generalized mechanism of acid-catalyzed esterification.

Conclusion and Future Outlook

The selection of a catalyst for the synthesis of 2-hydroxyethyl propionate is a critical decision that balances reaction efficiency, cost, and environmental impact.

  • Homogeneous acid catalysts offer high reaction rates but are plagued by issues of corrosion, difficult separation, and waste generation.

  • Heterogeneous solid acid catalysts , particularly Amberlyst-15, present a more sustainable and economically favorable option due to their ease of separation, reusability, and reduced corrosivity. They represent a mature and reliable technology for industrial-scale esterification.

  • Enzymatic catalysts provide the greenest route with unparalleled selectivity under mild conditions. However, their higher cost and potentially slower reaction rates currently limit their widespread industrial adoption for bulk chemical synthesis, though they are highly valuable for the production of high-value, chiral esters.

Future research will likely focus on the development of more robust and cost-effective immobilized enzymes and novel solid acid catalysts with improved activity and thermal stability to further enhance the efficiency and sustainability of 2-hydroxyethyl propionate synthesis.

References

  • Henkelmann, J., Hupfeld, B., Wettling, T., & Dimmler, M. (1999). Preparation of 2-(4-hydroxyphenoxy) propionates. U.S. Patent No. 5,886,209. Washington, DC: U.S.
  • Bu, X., Li, Y., Liu, J., Zeng, D., & Zhao, W. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
  • Izci, A., & Bodur, F. (2007). Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. Turkish Journal of Chemistry, 31(1), 107-115.
  • Gao, F., et al. (2015). Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process. Chemical Engineering Journal, 280, 147-157.
  • Schmid, B., Sadowski, G., & Arlt, W. (1999). Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. Industrial & Engineering Chemistry Research, 38(6), 2269-2275.
  • Nagy, E., & Szilagyi, A. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(3), 358. [Link]

  • Chen, Y. C., et al. (2019). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 24(15), 2789. [Link]

  • Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2008). Advancements in development and characterization of biodiesel: A review. Fuel, 87(12), 2355-2373.
  • Tajbakhsh, M., et al. (2007). Amberlyst-15 as a Heterogeneous Reusable Catalyst for the Synthesis of α-Hydroxy Phosphonates in Water. Synlett, 2007(15), 2347-2350. [Link]

  • Yadav, G. D., & Thathagar, M. B. (2002). Esterification of maleic acid with ethanol over cation-exchange resin catalysts. Reactive and Functional Polymers, 52(2), 99-110.
  • NurdRage. (2015, November 30). Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]

  • Kastratović, V., & Bigović, M. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 1-10.
  • Asahi Kasei Finechem Co Ltd. (2000). Method for producing 2-hydroxyisobutyric acid ester.
  • The Organic Chemistry Tutor. (2017, November 23). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. [Link]

  • Dos Santos, J. C. S., et al. (2021). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. International Journal of Molecular Sciences, 22(24), 13547. [Link]

Sources

Validation

A Comparative Guide to the Biodegradability of Polymers: An In-Depth Analysis of 2-Hydroxyethyl Propionate-Derived Polymers and Their Alternatives

For Researchers, Scientists, and Drug Development Professionals In the quest for sustainable and biocompatible materials, the biodegradability of polymers is a critical attribute, particularly in the fields of drug deliv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable and biocompatible materials, the biodegradability of polymers is a critical attribute, particularly in the fields of drug delivery, tissue engineering, and environmentally friendly packaging. This guide provides a comprehensive analysis of the biodegradability of polymers synthesized from "2-Hydroxyethyl propionate" and its close relatives, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA). We will delve into a comparative assessment against well-established biodegradable polymers, supported by experimental data and standardized testing protocols.

Introduction: The Imperative of Biodegradable Polymers

Biodegradable polymers are materials that can be broken down into natural byproducts such as water, carbon dioxide, and biomass through the action of microorganisms.[1][2] This property is paramount for reducing plastic waste and for biomedical applications where temporary scaffolds or drug delivery systems are required.[1][3] The rate and extent of biodegradation are influenced by the polymer's chemical structure, the surrounding environment (e.g., temperature, humidity, pH), and the presence of specific microbial communities.[2]

Polymers based on 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA) are widely utilized in biomedical applications due to their biocompatibility.[4][5] However, their inherent biodegradability is limited.[4] This has led to innovative approaches to impart biodegradability, such as copolymerization with biodegradable monomers or the incorporation of hydrolyzable linkages.[4]

This guide will compare these modified poly(2-hydroxyethyl propionate)-like polymers with three leading classes of biodegradable polymers: Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxyalkanoates (PHAs), specifically Poly(3-hydroxybutyrate) (PHB).

Comparative Analysis of Biodegradability

The following sections provide a comparative overview of the biodegradability of these polymers. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific experimental conditions under which they were obtained.

Key Performance Indicators for Biodegradability
  • Biodegradation Rate: The speed at which the polymer breaks down.

  • Extent of Biodegradation: The total percentage of the polymer that degrades over a specific period.

  • Degradation Environment: The specific conditions (e.g., compost, soil, marine) under which biodegradation occurs.

  • Byproducts: The nature of the substances remaining after degradation.

Quantitative Biodegradation Data
PolymerMonomer StructureBiodegradation EnvironmentTime (days)Biodegradation (%)Standard Test Method
Modified Poly(HEA/HEMA) 2-Hydroxyethyl acrylate/methacrylateCompost180Variable (dependent on modification)ASTM D6400 / ISO 14855
Polylactic Acid (PLA) Lactic AcidIndustrial Compost84>90%ASTM D6400 / EN 13432
Polycaprolactone (PCL) ε-CaprolactoneSoil, Compost365>90%ASTM D5988
Poly(3-hydroxybutyrate) (PHB) 3-HydroxybutyrateSoil, Marine, Compost60>90%ISO 17556

Note: The biodegradability of modified Poly(HEA/HEMA) is highly dependent on the specific chemical modification employed to introduce biodegradable linkages. Data is often presented in terms of weight loss or changes in molecular weight over time.

In-Depth Look at Polymer Biodegradability

Polymers from 2-Hydroxyethyl Propionate and its Analogs

While direct studies on polymers solely from "2-Hydroxyethyl propionate" are not abundant in readily available literature, extensive research exists on the closely related poly(2-hydroxyethyl acrylate) (PHEA) and poly(2-hydroxyethyl methacrylate) (PHEMA). These polymers are valued for their hydrophilicity and biocompatibility.[5]

To enhance their biodegradability, researchers have focused on introducing ester linkages into the polymer backbone, which are susceptible to hydrolysis.[4] This can be achieved through copolymerization with cyclic ketene acetals or by using biodegradable crosslinkers.[4][6] For instance, a biodegradable PHEMA hydrogel was developed by crosslinking HEMA with poly(β-amino esters) (PBAE).[6][7] The degradation of these modified polymers is primarily initiated by the hydrolytic cleavage of the ester bonds, followed by microbial action on the resulting smaller molecules.

Polylactic Acid (PLA)

PLA is a thermoplastic polyester derived from renewable resources like corn starch or sugarcane.[8] Its biodegradability is well-established, particularly in industrial composting environments where high temperatures (around 58°C) and humidity accelerate the hydrolysis of its ester bonds.[8][9] Under these conditions, PLA can achieve over 90% biodegradation within 84 days, as stipulated by standards like ASTM D6400.[10]

Polycaprolactone (PCL)

PCL is another biodegradable polyester known for its slower degradation rate compared to PLA, making it suitable for long-term biomedical applications. Its degradation is initiated by hydrolysis of the ester linkages and is significantly influenced by the presence of microorganisms. PCL shows excellent biodegradability in various environments, including soil, compost, and aqueous media.

Poly(3-hydroxybutyrate) (PHB)

PHB belongs to the polyhydroxyalkanoates (PHAs) family, which are polyesters produced naturally by various microorganisms.[11] This makes them inherently biodegradable in a wide range of environments, including soil, marine water, and compost.[11] The degradation of PHB is primarily enzymatic, carried out by extracellular depolymerases secreted by microorganisms.

Standardized Experimental Protocols for Assessing Biodegradability

To ensure the reproducibility and comparability of biodegradability data, standardized test methods developed by organizations like ASTM International and the International Organization for Standardization (ISO) are employed.[10][12]

Aerobic Biodegradation in a Controlled Composting Environment (ASTM D6400 / ISO 14855)

This is a widely recognized standard for plastics that are designed to be compostable.[13]

Principle: The test material is mixed with a standardized inoculum (mature compost) and incubated under controlled temperature, oxygen, and moisture conditions that simulate an industrial composting facility. The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over time.[8]

Experimental Workflow: ASTM D6400 / ISO 14855

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Material Test Polymer Bioreactors Bioreactors at 58°C ± 2°C Test_Material->Bioreactors Inoculum Mature Compost Inoculum->Bioreactors Reference Positive Control (e.g., Cellulose) Reference->Bioreactors Blank Negative Control (Inoculum only) Blank->Bioreactors CO2_Measurement Measure Evolved CO2 Bioreactors->CO2_Measurement Data_Analysis Calculate % Biodegradation CO2_Measurement->Data_Analysis

Caption: Workflow for assessing aerobic biodegradation in compost.

Step-by-Step Methodology:

  • Sample Preparation: The test polymer is ground into a fine powder. A positive control (e.g., cellulose) and a negative control (inoculum only) are also prepared.

  • Bioreactor Setup: The test material, inoculum, and necessary nutrients are placed in bioreactors. A continuous flow of carbon dioxide-free air is supplied.

  • Incubation: The bioreactors are maintained at a constant temperature of 58°C (± 2°C) for a period of up to 180 days.

  • CO2 Measurement: The carbon dioxide produced from the aerobic respiration of microorganisms is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified periodically by titration or with an infrared analyzer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO2 evolved from the test sample, corrected for the CO2 produced by the blank, and compared to the theoretical maximum amount of CO2 that can be produced from the test material.

Aerobic Biodegradation in Soil (ISO 17556 / ASTM D5988)

This method evaluates the biodegradability of plastics in a soil environment.[10]

Principle: The test material is mixed with a standardized or natural soil, and the amount of carbon dioxide produced is measured over time.[10]

Experimental Workflow: ISO 17556 / ASTM D5988

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Polymer Test Polymer Incubation_Vessels Incubation at 20-28°C Test_Polymer->Incubation_Vessels Soil_Sample Standard or Natural Soil Soil_Sample->Incubation_Vessels Controls Positive and Negative Controls Controls->Incubation_Vessels CO2_Analysis Measure CO2 Evolution Incubation_Vessels->CO2_Analysis Biodegradation_Calc Calculate % Biodegradation CO2_Analysis->Biodegradation_Calc

Caption: Workflow for assessing aerobic biodegradation in soil.

Step-by-Step Methodology:

  • Soil and Sample Preparation: A well-characterized soil with a known microbial population is used. The test polymer is added to the soil at a specified concentration.

  • Incubation: The soil-polymer mixture is incubated in the dark at a constant temperature (typically 20-28°C) and moisture content for an extended period.

  • CO2 Measurement: The evolved carbon dioxide is measured periodically.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test sample to the theoretical amount.

Conclusion: Selecting the Right Biodegradable Polymer

The choice of a biodegradable polymer for a specific application is a multifaceted decision that requires careful consideration of the desired degradation rate, the intended disposal environment, and the required mechanical and physical properties.

Polymers derived from 2-hydroxyethyl propionate and its analogs, when appropriately modified, offer a promising platform for creating biocompatible and biodegradable materials. Their degradation characteristics can be tailored through chemical design, making them versatile for various biomedical applications.

In comparison, established biodegradable polymers like PLA, PCL, and PHB each present a unique set of properties. PLA is well-suited for applications requiring compostability, while PCL offers a slower, more controlled degradation profile. PHB stands out for its broad biodegradability in diverse natural environments.

Ultimately, a thorough understanding of the principles of polymer biodegradation and the standardized methods for its assessment is essential for the informed selection and development of the next generation of sustainable and functional materials.

References

  • ASTM International. (n.d.). ASTM D5338-15 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions, Incorporating Thermophilic Temperatures. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D5988-18 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D6400-19 - Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities. Retrieved from [Link]

  • Badea, D. M., et al. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. Polymers, 14(1), 7. Available at: [Link]

  • European Bioplastics. (n.d.). Standards for bioplastics. Retrieved from [Link]

  • International Organization for Standardization. (2012). ISO 14855-1:2012 - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide — Part 1: General method. Retrieved from [Link]

  • International Organization for Standardization. (2019). ISO 17556:2019 - Plastics — Determination of the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of evolved carbon dioxide. Retrieved from [Link]

  • Katiyar, V., & Undey, C. (2021). Biodegradable Polymers. IntechOpen.
  • Lendlein, A., & Sisson, A. (Eds.). (2011).
  • Marten, E., et al. (2000). Biodegradability of Polymers: Regulations and Methods for Testing. In Biopolymers (pp. 367-394). Wiley-VCH.
  • Meereboer, K. W., et al. (2020). A review of recent advances in the synthesis, properties, and applications of poly(3-hydroxybutyrate). ACS Sustainable Chemistry & Engineering, 8(41), 15479-15509.
  • ResearchGate. (n.d.). Comparison of typical biodegradable polymer physical properties with.... Retrieved from [Link]

  • The Chemical Company. (n.d.). Comparing Biodegradable Polymers by Degradation Rate and Conditions. Retrieved from [Link]

  • Tokiwa, Y., et al. (2009). Biodegradability of plastics. International journal of molecular sciences, 10(9), 3722-3742.

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Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Hydroxyethyl Propionate

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of robust research and development. This guide provides an in-depth, comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of robust research and development. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 2-hydroxyethyl propionate. We will explore the expected spectral signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a rigorous framework for validation, we will compare the expected data for 2-hydroxyethyl propionate with the experimentally obtained spectroscopic data for a key structural isomer, ethyl 3-hydroxypropanoate. This direct comparison will highlight the subtle yet critical differences in their spectral readouts, empowering researchers to confidently distinguish between these closely related molecules.

The Importance of Isomer Differentiation

2-Hydroxyethyl propionate and ethyl 3-hydroxypropanoate share the same molecular formula (C₅H₁₀O₃) and molecular weight (118.13 g/mol ), making them structural isomers.[1] However, the placement of the hydroxyl and ester functionalities leads to distinct chemical and physical properties. In drug development and polymer chemistry, such structural nuances can profoundly impact a molecule's biological activity, reactivity, and material characteristics. Therefore, definitive spectroscopic validation is not merely a procedural step but a critical determinant of a project's success.

Experimental Methodologies

The following section outlines the standard protocols for acquiring the spectroscopic data discussed in this guide. These methodologies are designed to be self-validating, ensuring high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2]

  • ¹H NMR Acquisition :

    • Utilize a 400 MHz or higher field NMR spectrometer.

    • Acquire spectra at room temperature.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Employ a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition :

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean ATR crystal or salt plates.

    • Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like esters, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing a characteristic fragmentation pattern.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Data and Structural Elucidation

This section presents a detailed analysis of the expected spectroscopic data for 2-hydroxyethyl propionate and compares it with the known data for ethyl 3-hydroxypropanoate.

Molecular Structure Visualization

To begin our analysis, let's visualize the structures of the two isomers.

Caption: Molecular structures of 2-hydroxyethyl propionate and ethyl 3-hydroxypropanoate.

¹H NMR Spectroscopy: A Tale of Two Methylene Groups

The ¹H NMR spectrum provides a wealth of information based on the chemical environment of the protons. The key to distinguishing between the two isomers lies in the chemical shifts and coupling patterns of the two methylene (-CH₂-) groups.

Table 1: Predicted ¹H NMR Data for 2-Hydroxyethyl Propionate vs. Experimental Data for Ethyl 3-hydroxypropanoate

Assignment (2-Hydroxyethyl propionate) Predicted δ (ppm) Predicted Multiplicity Assignment (Ethyl 3-hydroxypropanoate) Experimental δ (ppm) Experimental Multiplicity
CH₃-CH₂-~1.1TripletCH₃-CH₂-1.25Triplet
CH₃-CH₂ -C(=O)-~2.3Quartet-O-CH₂ -CH₃4.15Quartet
-C(=O)-O-CH₂ -~4.2Triplet-C(=O)-CH₂ -2.57Triplet
-CH₂-CH₂ -OH~3.8Triplet-CH₂ -OH3.69Triplet
-OHVariableSinglet-OHVariableSinglet

Note: Experimental data for ethyl 3-hydroxypropanoate is sourced from publicly available spectral databases. Predicted data for 2-hydroxyethyl propionate is based on standard chemical shift tables and additivity rules.

Analysis:

  • 2-Hydroxyethyl propionate : We predict a quartet at approximately 2.3 ppm for the methylene group adjacent to the carbonyl and a triplet at around 4.2 ppm for the methylene group of the ester. Another triplet is expected around 3.8 ppm for the methylene group attached to the hydroxyl group.

  • Ethyl 3-hydroxypropanoate : In contrast, the methylene group of the ethyl ester appears as a quartet further downfield at approximately 4.15 ppm. The two methylene groups between the carbonyl and hydroxyl groups appear as distinct triplets at around 2.57 ppm and 3.69 ppm.

The differing chemical shifts of the methylene protons, particularly the one directly attached to the ester oxygen, provide a clear diagnostic tool for distinguishing between the two isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Data for 2-Hydroxyethyl Propionate vs. Experimental Data for Ethyl 3-hydroxypropanoate

Assignment (2-Hydroxyethyl propionate) Predicted δ (ppm) Assignment (Ethyl 3-hydroxypropanoate) Experimental δ (ppm)
CH₃ -CH₂-~9CH₃ -CH₂-14.2
CH₃-CH₂ -C(=O)-~28-O-CH₂ -CH₃60.6
-C(=O)-O-CH₂ -~63-C(=O)-CH₂ -38.6
-CH₂-CH₂ -OH~61-CH₂ -OH58.1
-C (=O)-~174-C (=O)-172.5

Note: Experimental data for ethyl 3-hydroxypropanoate is sourced from PubChem.[4] Predicted data for 2-hydroxyethyl propionate is based on standard chemical shift tables and additivity rules.

Analysis:

  • 2-Hydroxyethyl propionate : We anticipate a signal for the carbonyl carbon around 174 ppm. The two methylene carbons are expected to have distinct signals, with the one attached to the ester oxygen appearing around 63 ppm and the one bearing the hydroxyl group at approximately 61 ppm.

  • Ethyl 3-hydroxypropanoate : The experimental data shows the carbonyl carbon at 172.5 ppm. The methylene carbon of the ethyl group is at 60.6 ppm, while the two methylene carbons in the propionate chain are at 38.6 ppm and 58.1 ppm.

The significant difference in the chemical shifts of the methylene carbons provides another layer of confirmation for structural assignment.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the hydroxyl (-OH) and ester (C=O) groups.

Table 3: Expected FT-IR Absorptions for 2-Hydroxyethyl Propionate vs. Ethyl 3-hydroxypropanoate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, broad3500 - 3200
C-H (alkane)Stretching3000 - 2850
C=O (ester)Stretching, strong~1735
C-O (ester)Stretching1300 - 1000

Analysis:

While both molecules will show a strong carbonyl stretch around 1735 cm⁻¹ and a broad O-H stretch between 3500-3200 cm⁻¹, the "fingerprint region" (below 1500 cm⁻¹) will likely show subtle differences in the C-O stretching and C-H bending vibrations. However, relying solely on FT-IR for definitive isomer differentiation can be challenging without authentic reference spectra. It is most powerful when used in conjunction with NMR and MS.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Expected Fragmentation for 2-Hydroxyethyl propionate:

  • Molecular Ion (M⁺) : A peak at m/z = 118, corresponding to the molecular weight.

  • Key Fragments :

    • Loss of the ethyl group (-CH₂CH₃): m/z = 89

    • Loss of the propionyl group (CH₃CH₂C(=O)-): m/z = 61

    • McLafferty rearrangement could lead to a fragment at m/z = 74.

Experimental Fragmentation for Ethyl 3-hydroxypropanoate:

  • Molecular Ion (M⁺) : A peak at m/z = 118.

  • Key Fragments from PubChem[4] :

    • m/z = 101 (Loss of -OH)

    • m/z = 73 (Loss of -OCH₂CH₃)

    • m/z = 45 (Fragment corresponding to the ethoxy group)

The distinct fragmentation patterns, particularly the presence of a strong m/z 61 peak for 2-hydroxyethyl propionate versus the characteristic fragments for ethyl 3-hydroxypropanoate, serve as a powerful diagnostic tool.

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of 2-hydroxyethyl propionate.

G cluster_0 Analytical Workflow start Synthesized Product (Presumed 2-Hydroxyethyl propionate) nmr ¹H and ¹³C NMR Spectroscopy start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Isomer Data (Ethyl 3-hydroxypropanoate) data_analysis->comparison structure_confirmation Structure Confirmed as 2-Hydroxyethyl propionate comparison->structure_confirmation Data Match structure_rejection Structure Not Confirmed (Further Investigation Needed) comparison->structure_rejection Data Mismatch

Caption: A streamlined workflow for the spectroscopic validation of 2-hydroxyethyl propionate.

Conclusion

The structural validation of 2-hydroxyethyl propionate necessitates a multi-technique spectroscopic approach. While FT-IR provides essential functional group information, the definitive differentiation from its isomer, ethyl 3-hydroxypropanoate, relies heavily on the nuanced data from ¹H and ¹³C NMR spectroscopy and the distinct fragmentation patterns observed in mass spectrometry. By carefully acquiring and interpreting these spectra, and by comparing the data against that of potential isomers, researchers can achieve unambiguous structural confirmation, ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem. Ethyl 3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-hydroxyethyl propionate. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

Sources

Validation

Efficacy of 2-Hydroxyethyl Propionate as a Precursor in Parahydrogen Induced Polarization (PHIP): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Enhanced Magnetic Resonance Signals Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) are indis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Magnetic Resonance Signals

Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) are indispensable tools in modern research and medicine. However, their inherently low sensitivity often limits their application. Parahydrogen Induced Polarization (PHIP) is a powerful technique that overcomes this limitation by dramatically increasing the nuclear spin polarization of molecules, leading to signal enhancements of several orders of magnitude.[1][2] At the heart of the PHIP process lies the precursor molecule, an unsaturated compound that is hydrogenated with parahydrogen to generate the hyperpolarized agent. The choice of precursor is critical, as it dictates the polarization level, the lifetime of the hyperpolarized state, and the biocompatibility of the final product.

This guide provides an in-depth comparison of the efficacy of 2-hydroxyethyl propionate (HEP), a commonly used PHIP product, derived from its precursor 2-hydroxyethyl acrylate (HEA). We will explore its performance relative to other precursors, delve into the underlying mechanisms, and provide detailed experimental protocols to empower researchers in their pursuit of enhanced magnetic resonance signals.

Understanding the PHIP Process: From Parahydrogen to Hyperpolarized Molecules

PHIP harnesses the unique quantum properties of parahydrogen, a spin isomer of molecular hydrogen where the nuclear spins of the two protons are in an antiparallel (singlet) state. In the presence of a suitable catalyst, the two hydrogen atoms from parahydrogen are added across a double or triple bond of a precursor molecule.[1] This process transfers the spin order from the parahydrogen to the newly formed molecule, resulting in a hyperpolarized state.

Two primary methods are used to perform hydrogenative PHIP: PASADENA (Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment) and ALTADENA (Adiabatic Longitudinal Transport After Dissociation Engenders Nuclear Alignment). In PASADENA, the hydrogenation reaction is carried out within the high magnetic field of the NMR spectrometer, resulting in antiphase signals.[3] In ALTADENA, the reaction occurs in a low magnetic field, followed by a rapid transfer of the sample to the high field of the spectrometer, which generates in-phase signals.[3] The choice between these methods depends on the specific application and the desired spectral characteristics.

2-Hydroxyethyl Propionate (HEP): A Workhorse in PHIP

2-Hydroxyethyl propionate (HEP) has emerged as a valuable hyperpolarized agent, particularly for in vivo applications, due to its favorable properties. It is produced by the hydrogenation of 2-hydroxyethyl acrylate (HEA).

Performance Metrics of HEP

The efficacy of a PHIP precursor is primarily evaluated based on two key parameters: the achievable polarization level and the longitudinal relaxation time (T1). The polarization level determines the magnitude of the signal enhancement, while the T1 value dictates the lifetime of the hyperpolarized state. A longer T1 allows for more time to administer the agent and acquire images or spectra before the polarization decays.

Published studies have demonstrated that HEP can achieve a 13C polarization of approximately 20%.[4] Furthermore, it exhibits a relatively long T1 relaxation time of about 55 seconds.[4] In a study utilizing a water-soluble Rh(I)-based catalyst with a tris(hydroxymethyl)phosphine (THP) ligand, a 12% 13C polarization was achieved for HEP in water, with an even longer T1 of 108 seconds at a low magnetic field of 0.0475 T.[2] This highlights the critical role of the catalyst in optimizing PHIP efficiency.

Comparative Analysis: HEP vs. Alternative Precursors

A direct comparison with alternative precursors is essential for researchers to make informed decisions for their specific applications. One such alternative that has been studied is tetrafluoropropyl propionate (TFPP), which is generated from its precursor, tetrafluoropropyl acrylate (TFPA).

PrecursorHyperpolarized Product13C Polarization LevelT1 Relaxation Time (s)Reference
2-Hydroxyethyl acrylate (HEA)2-Hydroxyethyl propionate (HEP)~20%~55[4]
Tetrafluoropropyl acrylate (TFPA)Tetrafluoropropyl propionate (TFPP)~17% (± 4%)~45 (± 2)[4]
2-Hydroxyethyl acrylate (HEA)2-Hydroxyethyl propionate (HEP)12%108 (at 0.0475 T)[2]

As the data indicates, HEP, derived from HEA, exhibits a slightly higher polarization level and a longer T1 relaxation time compared to TFPP under similar conditions. This suggests that for applications where maximizing signal and the duration of the hyperpolarized state are critical, HEA may be the preferred precursor. However, the choice of precursor can also be influenced by other factors such as biocompatibility and the specific biological question being addressed. For instance, TFPP has been investigated for its potential to bind to lipid bilayers, making it a candidate for imaging atherosclerotic plaques.[5]

Other classes of molecules, such as vinyl esters, vinyl carbonates, and vinyl carbamates, have been proposed as potentially less cytotoxic alternatives to acrylates, though their application and performance as PHIP precursors are not as well-documented in the current literature.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the HEA precursor and its subsequent hyperpolarization via the PASADENA protocol.

Synthesis and Purification of 2-Hydroxyethyl Acrylate (HEA)

The purity of the precursor is paramount for a successful PHIP experiment. The following is a general procedure for the synthesis of HEA via esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine acrylic acid and a molar excess of ethylene glycol.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Solvent: Use a solvent that forms an azeotrope with water, such as toluene, to drive the reaction to completion by removing the water produced.

  • Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude HEA can then be purified by vacuum distillation.

PASADENA Protocol for Hyperpolarization of 2-Hydroxyethyl Acrylate

This protocol outlines the general steps for performing a PASADENA experiment to generate hyperpolarized 2-hydroxyethyl propionate.

  • Sample Preparation: In an NMR tube, prepare a solution containing the 2-hydroxyethyl acrylate precursor and a suitable hydrogenation catalyst (e.g., a Rh-based complex like Wilkinson's catalyst) in an appropriate deuterated solvent.

  • Degassing: Thoroughly degas the sample by freeze-pump-thaw cycles to remove any dissolved oxygen, which can interfere with the hydrogenation reaction.

  • Parahydrogen Introduction: Place the NMR tube in the spectrometer. Introduce parahydrogen gas into the NMR tube, typically by bubbling it through the solution or by pressurizing the headspace.

  • Initiation of Hydrogenation: Initiate the hydrogenation reaction. This can be achieved by heating the sample (if the catalyst requires thermal activation) or by shining light on it (for photocatalytic systems).

  • NMR Acquisition: Immediately following the initiation of the reaction, acquire the NMR spectrum. The characteristic antiphase signals of the hyperpolarized product will be observed.

Mechanistic Insights: The Catalytic Cycle and Polarization Transfer

The efficiency of the PHIP process is intrinsically linked to the mechanism of the catalytic hydrogenation and the subsequent transfer of spin order. Rhodium-based catalysts, such as Wilkinson's catalyst, are commonly employed for this purpose.

The catalytic cycle for the hydrogenation of an alkene (like HEA) by a Rh-based catalyst generally involves the following key steps:

  • Ligand Dissociation: A ligand dissociates from the catalyst to create a vacant coordination site.

  • Oxidative Addition: Parahydrogen adds to the metal center, breaking the H-H bond and forming two hydride ligands.

  • Alkene Coordination: The alkene precursor coordinates to the metal center.

  • Migratory Insertion: One of the hydride ligands migrates to one of the alkene carbons, forming a metal-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand combines with the other carbon of the original double bond, releasing the hydrogenated product and regenerating the catalyst.

It is during this concerted or stepwise addition of the two hydrogen atoms that the spin correlation from the parahydrogen is transferred to the product molecule, leading to the observed hyperpolarization.

Visualizing the Process

PHIP Experimental Workflow

PHIP_Workflow cluster_Precursor Precursor Preparation cluster_PHIP PHIP Experiment cluster_Analysis Data Analysis Synthesis Synthesis & Purification of HEA SamplePrep Sample Preparation (HEA + Catalyst) Synthesis->SamplePrep Pure Precursor ParaH2 Parahydrogen Introduction SamplePrep->ParaH2 Hydrogenation Catalytic Hydrogenation ParaH2->Hydrogenation NMR NMR Signal Acquisition Hydrogenation->NMR Data Hyperpolarized Spectrum NMR->Data

Caption: A generalized workflow for a Parahydrogen Induced Polarization experiment.

Catalytic Cycle of Alkene Hydrogenation

Catalytic_Cycle Catalyst [Rh(L)nCl] Active_Catalyst [Rh(L)n-1Cl] Catalyst->Active_Catalyst - L H2_Complex [Rh(L)n-1Cl(H)2] Active_Catalyst->H2_Complex + H2 (Parahydrogen) Alkene_Complex [Rh(L)n-1Cl(H)2(alkene)] H2_Complex->Alkene_Complex + Alkene (HEA) Alkyl_Complex [Rh(L)n-1Cl(H)(alkyl)] Alkene_Complex->Alkyl_Complex Migratory Insertion Alkyl_Complex->Catalyst Reductive Elimination + Alkane (HEP)

Caption: A simplified catalytic cycle for the hydrogenation of an alkene using a Rh-based catalyst.

Conclusion and Future Outlook

2-Hydroxyethyl propionate, generated from its precursor 2-hydroxyethyl acrylate, stands as a robust and effective molecule for Parahydrogen Induced Polarization. Its favorable polarization levels and T1 relaxation times, particularly when combined with optimized catalytic systems, make it a valuable tool for a wide range of NMR and MRI applications. While alternatives like tetrafluoropropyl propionate offer unique functionalities, HEP's overall performance characteristics solidify its position as a benchmark precursor.

The field of PHIP is continually evolving, with ongoing research focused on the development of new precursors with improved biocompatibility, higher polarization, and longer relaxation times. The exploration of novel catalytic systems and polarization transfer techniques further promises to expand the horizons of this powerful hyperpolarization method. As our understanding of the intricate interplay between precursor structure, catalyst design, and experimental conditions deepens, we can anticipate even more sensitive and specific applications of PHIP in fundamental research and clinical diagnostics.

References

  • Buntkowsky, G., Theiss, F., Lins, J., Miloslavina, Y. A., Wienands, L., Kiryutin, A., & Yurkovskaya, A. (2022). Recent advances in the application of parahydrogen in catalysis and biochemistry. RSC Advances, 12(21), 13055-13075. [Link]

  • Bhattacharya, P., Chekmenev, E. Y., Reynolds, W. F., Wagner, S., Zacharias, N., Chan, H. R., ... & Ross, B. D. (2011). PHIP hyperpolarized MR receptor imaging in vivo: a pilot study of 13C imaging of atheroma in mice. NMR in Biomedicine, 24(9), 1017-1025. [Link]

  • Hövener, J. B., Pravdivtsev, A., Kidd, B., Bowers, C. R., Glöggler, S., Kovtunov, K. V., ... & Buntkowsky, G. (2018). Parahydrogen-based hyperpolarization for biomedicine. Angewandte Chemie International Edition, 57(37), 11140-11162. [Link]

  • Chekmenev, E. Y., Hövener, J. B., Norton, V. A., Harris, K. C., Batchelder, L. S., Bhattacharya, P., ... & Bowers, C. R. (2008). PASADENA hyperpolarization of 13C biomolecules. Journal of the American Chemical Society, 130(14), 4212-4213. [Link]

  • Vargün, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3957-3965. [Link]

  • Moschos, S., & Tsaoulidis, D. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 143. [Link]

  • Theis, T. C., & Warren, W. S. (2015). Technologies and Strategies for Metabolic and Molecular Imaging With Hyperpolarized MRI. Journal of Magnetic Resonance Imaging, 41(2), 295-311. [Link]

  • Lutz, V., & Weckhuysen, B. M. (2016). Low toxic alternatives to (meth)acrylates: Vinyl esters, vinyl carbonates, and vinyl carbamates. Progress in Polymer Science, 55, 1-33. [Link]

  • Reineri, F., Boi, T., & Aime, S. (2015). The two variants of the hydrogenative‐PHIP experiments (PASADENA and ALTADENA). eMagRes, 4, 827-836. [Link]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732. [Link]

  • Bhattacharya, P., Chekmenev, E. Y., Perman, W. H., Harris, K. C., Zacharias, N. M., Ross, B. D., & Bowers, C. R. (2007). Parahydrogen-induced polarization (PHIP) hyperpolarized MR receptor imaging in vivo: a pilot study of 13C imaging of atheroma in mice. Journal of Magnetic Resonance Imaging, 26(5), 1123-1129. [Link]

  • Barskiy, D. A., Knecht, S., Yurkovskaya, A. V., & Buntkowsky, G. (2019). Parahydrogen-induced hyperpolarization of gases. ChemPhysChem, 20(1), 22-34. [Link]

  • Zhang, H. (2008). Hyperpolarized [13C]-2-hydroxyethylpropionate. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Hövener, J. B., Chekmenev, E. Y., Harris, K. C., Perman, W. H., Robertson, L. W., Ross, B. D., & Bhattacharya, P. (2013). Instrumentation for hydrogenative parahydrogen-based hyperpolarization techniques. Analytical chemistry, 85(3), 1319-1327. [Link]

  • Chekmenev, E. Y., Hövener, J. B., Harris, K. C., Tran, T. T., Perman, W. H., Ross, B. D., & Bhattacharya, P. (2012). Parahydrogen-induced polarization with a Rh-based monodentate ligand in water. The journal of physical chemistry letters, 3(21), 3244-3248. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxyethyl Propionate

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step approach to the proper disposa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step approach to the proper disposal of 2-Hydroxyethyl propionate (CAS No. 24567-27-9), ensuring the safety of personnel and the protection of our environment. As a Senior Application Scientist, my aim is to offer not just a protocol, but a framework for understanding the causality behind these essential safety measures.

Understanding the Hazard Profile of 2-Hydroxyethyl Propionate

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is critical. 2-Hydroxyethyl propionate is identified as a combustible liquid that poses several health risks.

Table 1: Hazard Identification for 2-Hydroxyethyl Propionate

Hazard ClassificationGHS Hazard StatementDescription
Flammable LiquidsH227: Combustible liquidThe liquid and its vapors can ignite at elevated temperatures.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation of the skin.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in significant irritation, redness, and pain.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of vapors may lead to irritation of the respiratory tract.[1]

This hazard profile dictates that all handling and disposal procedures must mitigate risks of ignition, skin and eye contact, and inhalation of vapors.

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the safe disposal of 2-Hydroxyethyl propionate waste. This self-validating system ensures that all safety and regulatory aspects are considered at each stage.

Caption: Disposal workflow for 2-Hydroxyethyl propionate.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely collect, store, and dispose of 2-Hydroxyethyl propionate waste in accordance with safety best practices and regulatory guidelines.

Materials:

  • 2-Hydroxyethyl propionate waste

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Fume hood

Procedure:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. This is crucial to prevent skin and eye irritation from accidental splashes.[2]

  • Segregation at Source:

    • Do not mix 2-Hydroxyethyl propionate waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • It is particularly important to keep it separate from strong oxidizing agents, with which it may react.

  • Waste Collection:

    • All waste containing 2-Hydroxyethyl propionate, including contaminated consumables (e.g., pipette tips, paper towels), should be collected in a designated hazardous waste container.[3]

    • For liquid waste, use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure the container is in good condition and has a secure, leak-proof lid.[4]

    • For small spills (<50 mL), absorb the liquid onto an inert absorbent material like vermiculite or sand.[5] The contaminated absorbent should then be placed in the solid hazardous waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2-Hydroxyethyl propionate".[6]

    • Indicate the primary hazards: "Combustible," "Skin Irritant," and "Eye Irritant."

    • Maintain a log of the accumulated waste volume.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[7]

    • The storage area should be cool and away from sources of heat, sparks, or open flames to mitigate the risk of ignition.[4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal:

    • Never dispose of 2-Hydroxyethyl propionate down the drain or in the regular trash.[4]

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] These professionals are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations.[9][10]

Environmental Considerations and the Principle of "Cradle-to-Grave" Management

As responsible scientists, our stewardship extends to the environmental fate of the chemicals we use. The "cradle-to-grave" approach, mandated by the Resource Conservation and Recovery Act (RCRA), holds the generator of the waste responsible for its management from generation to final disposal.[10]

While specific environmental fate data for 2-Hydroxyethyl propionate is limited, we can draw inferences from structurally similar compounds. Propylene glycol and its esters are generally considered to be readily biodegradable and are not expected to persist in aquatic or terrestrial environments.[11][12] They have a low potential for bioaccumulation.[12] However, the introduction of large quantities into surface water can lead to a high biochemical oxygen demand (BOD) as microorganisms break down the substance, which can harm aquatic life by depleting dissolved oxygen.[13] This underscores the importance of preventing its release into the environment and ensuring its proper disposal through certified channels.

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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